molecular formula C6H8O2 B1420772 1-(Oxetan-3-ylidene)propan-2-one CAS No. 1221819-47-1

1-(Oxetan-3-ylidene)propan-2-one

Número de catálogo: B1420772
Número CAS: 1221819-47-1
Peso molecular: 112.13 g/mol
Clave InChI: SWRPBABRNMYQOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Oxetan-3-ylidene)propan-2-one is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(oxetan-3-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPBABRNMYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Oxetan-3-ylidene)propan-2-one

A Note to the Researcher

This document provides a comprehensive, forward-looking guide for the synthesis and characterization of the novel compound, this compound. As a Senior Application Scientist, the methodologies presented herein are grounded in established, robust chemical transformations. While a direct literature precedent for this specific molecule is not yet established, the proposed synthetic strategy represents a logical and scientifically sound approach, leveraging well-documented reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical space incorporating the valuable oxetane motif.

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after structural motif in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and three-dimensionality—offers medicinal chemists a powerful tool to modulate the physicochemical characteristics of drug candidates.[1][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity, while also influencing molecular conformation.[4][5]

Historically, the gem-dimethyl and carbonyl groups have been common fixtures in drug scaffolds. However, the oxetane moiety is now increasingly utilized as a bioisosteric replacement for these groups, often with superior outcomes.[6][7] For instance, substituting a gem-dimethyl group with an oxetane can mitigate the undesirable increase in lipophilicity.[2] Furthermore, the oxetane ring can serve as a metabolically robust surrogate for a chemically labile carbonyl group.[3] The growing number of oxetane-containing compounds entering clinical trials, and the recent FDA approval of rilzabrutinib, underscore the therapeutic potential of this versatile heterocycle.[1]

This guide focuses on the , a novel compound that combines the desirable properties of the oxetane ring with an α,β-unsaturated ketone functionality—a common pharmacophore. The proposed synthetic route involves a two-stage process: the efficient synthesis of the key intermediate, oxetan-3-one, followed by a stereoselective olefination to yield the target molecule.

Part 1: Synthesis of the Key Intermediate: Oxetan-3-one

The synthesis of oxetan-3-one has historically been challenging, often requiring multiple steps and hazardous reagents with low overall yields.[8][9] However, recent advancements in catalysis have provided more practical and efficient routes. The gold-catalyzed one-step synthesis from readily available propargylic alcohols, developed by Zhang and coworkers, represents a significant improvement over traditional methods.[10][11] This approach avoids the use of hazardous diazo ketones and proceeds in good yields without the stringent exclusion of moisture or air.[8][9]

Reaction Mechanism: Gold-Catalyzed Cyclization of Propargyl Alcohol

The reaction is proposed to proceed through the formation of a reactive α-oxo gold carbene intermediate. The gold catalyst activates the alkyne of the propargyl alcohol, which then undergoes intermolecular oxidation. The resulting carbene is then trapped intramolecularly by the hydroxyl group to form the strained four-membered oxetane ring.[8][10]

reaction_mechanism propargyl_alcohol Propargyl Alcohol gold_carbene α-Oxo Gold Carbene Intermediate propargyl_alcohol->gold_carbene  Gold Catalysis  & Oxidation gold_catalyst [Au] Catalyst oxidant Oxidant oxetan_3_one Oxetan-3-one gold_carbene->oxetan_3_one  Intramolecular  Cyclization

Caption: Gold-catalyzed synthesis of oxetan-3-one.

Experimental Protocol: Synthesis of Oxetan-3-one

This protocol is adapted from the work of Ye, He, and Zhang.[8]

Materials:

  • Propargyl alcohol

  • (2-Biphenyl)dicyclohexylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate [(2-Biphenyl)Cy₂PAuNTf₂]

  • Bis(trifluoromethane)sulfonimide (HNTf₂)

  • 3-Methoxycarbonyl-5-bromopyridine N-oxide (oxidant)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Biphenyl)Cy₂PAuNTf₂ (5 mol %) and HNTf₂ (5 mol %).

  • Add 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.1 M.

  • Add propargyl alcohol (1.0 equivalent) to the flask.

  • Add the oxidant, 3-methoxycarbonyl-5-bromopyridine N-oxide (1.2 equivalents).

  • Stir the reaction mixture at 40 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure oxetan-3-one.

Part 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[12][13] It is particularly effective for the formation of α,β-unsaturated ketones and generally favors the formation of the thermodynamically more stable (E)-isomer.[12][14] The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[12][15]

In this proposed synthesis, oxetan-3-one will be reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate to yield the target compound, this compound.

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

The reaction is initiated by the deprotonation of the α-carbon of the β-keto phosphonate by a base, forming a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of oxetan-3-one. The resulting intermediate cyclizes to form an oxaphosphetane, which then eliminates a dialkyl phosphate salt to give the desired α,β-unsaturated ketone.[15][16]

hwe_mechanism phosphonate Diethyl (2-oxopropyl)phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion  Deprotonation base Base (e.g., NaH) intermediate Oxaphosphetane Intermediate carbanion->intermediate  Nucleophilic  Addition oxetanone Oxetan-3-one product This compound intermediate->product  Elimination byproduct Diethyl Phosphate Salt intermediate->byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • Oxetan-3-one

  • Diethyl (2-oxopropyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by sodium hydride (1.1 equivalents), washing the dispersion with hexanes to remove the mineral oil.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (2-oxopropyl)phosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Part 3: Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR - A singlet for the methyl protons (CH₃) adjacent to the carbonyl group. - A singlet or narrow multiplet for the vinylic proton. - Two distinct multiplets for the methylene protons (CH₂) of the oxetane ring, likely appearing as triplets or more complex patterns due to coupling.
¹³C NMR - A signal for the carbonyl carbon (C=O) in the propanone moiety. - Signals for the sp² carbons of the double bond. - Signals for the methylene carbons (CH₂) of the oxetane ring. - A signal for the methyl carbon (CH₃).
IR Spectroscopy - A strong absorption band for the C=O stretch of the α,β-unsaturated ketone. - A medium absorption band for the C=C stretch. - Characteristic C-O stretching bands for the ether linkage in the oxetane ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈O₂, MW: 112.13 g/mol ).

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Propargyl Alcohol) synthesis1 Step 1: Gold-Catalyzed Cyclization start->synthesis1 intermediate Intermediate: Oxetan-3-one synthesis1->intermediate synthesis2 Step 2: Horner-Wadsworth-Emmons Olefination intermediate->synthesis2 crude_product Crude Product synthesis2->crude_product purification Column Chromatography crude_product->purification pure_product Pure Product: This compound purification->pure_product characterization Spectroscopic Characterization (NMR, IR, MS) pure_product->characterization final_analysis Data Analysis & Structure Confirmation characterization->final_analysis

Caption: Overall experimental workflow.

Conclusion and Future Outlook

This guide provides a robust and scientifically grounded pathway for the . The strategic incorporation of the oxetane moiety is a testament to its growing importance in medicinal chemistry.[4][5] By leveraging a modern, efficient synthesis for the key oxetan-3-one intermediate and a reliable olefination strategy, researchers are well-equipped to access this novel compound. The α,β-unsaturated ketone functionality introduces a reactive handle for further chemical modifications, such as conjugate additions, opening up a wide array of possibilities for the development of new chemical probes and potential therapeutic agents. The continued exploration of oxetane-containing chemical space is a promising avenue for the discovery of next-generation pharmaceuticals.

References

A Predictive and Methodological Guide to the Spectroscopic Characterization of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the spectroscopic characterization of the novel compound 1-(Oxetan-3-ylidene)propan-2-one. In the absence of published experimental data, this document provides a comprehensive, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in foundational spectroscopic principles and analysis of analogous structures, this guide serves as a robust methodological framework for researchers. It details not only the predicted spectral features but also the complete, step-by-step experimental protocols required to acquire and validate this data, including a full suite of 2D NMR experiments for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Structural Challenge

This compound is a unique molecule featuring a strained four-membered oxetane ring in conjugation with an α,β-unsaturated ketone system. This combination of functionalities—a strained ether and a Michael acceptor—makes it a compound of interest in medicinal chemistry and materials science. The oxetane moiety can serve as a polar surrogate for traditionally used groups like gem-dimethyl or carbonyls, potentially improving physicochemical properties such as solubility.[1] However, its novelty means that a standard reference dataset for its spectroscopic properties is not available.

This guide bridges that gap by providing a detailed predictive analysis coupled with a rigorous experimental plan. The causality behind experimental choices is explained, ensuring that the described protocols form a self-validating system for structural confirmation.

Predicted Spectroscopic Data

The structure and numbering scheme for this compound is shown below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2][3] A complete assignment requires a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.[4][5]

2.1.1. Predicted ¹H NMR (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1' ~2.2 - 2.4s-Singlet for the methyl group adjacent to a carbonyl.
H1 ~6.0 - 6.5t~2-3Olefinic proton deshielded by the conjugated carbonyl. Shows coupling to the two H4 protons.
H4 ~4.8 - 5.2ddJ(H4,H6) ≈ 2-3, J(H4,H1) ≈ 2-3Methylene protons on the oxetane ring, alpha to the double bond. Deshielded by both the double bond and the ring oxygen. Coupled to H1 and H6.
H6 ~4.6 - 5.0tJ(H6,H4) ≈ 2-3Methylene protons on the oxetane ring, adjacent to the oxygen. Coupled to H4.

2.1.2. Predicted ¹³C NMR & DEPT (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135Rationale
C1' ~25 - 30CH₃ (positive)Standard chemical shift for a methyl ketone.
C1 ~120 - 125CH (positive)Olefinic carbon (β) of an α,β-unsaturated ketone.
C2 ~195 - 200C (absent)Carbonyl carbon of a ketone.
C3 ~160 - 165C (absent)Olefinic carbon (α) attached to the oxetane ring. Deshielded due to conjugation and attachment to the ring.
C4 ~70 - 75CH₂ (negative)Methylene carbon of the oxetane ring, deshielded by the double bond and oxygen.
C6 ~65 - 70CH₂ (negative)Methylene carbon of the oxetane ring, deshielded by the adjacent oxygen atom.
Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Predicted Frequency (cm⁻¹)Vibration TypeRationale
~3050 - 3100C-H stretch (sp²)Corresponds to the vinylic C-H bond (C1-H).
~2850 - 3000C-H stretch (sp³)Corresponds to the methyl and methylene C-H bonds.
~1680 - 1700C=O stretchConjugated ketone carbonyl stretch. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond.
~1620 - 1640C=C stretchStretch of the conjugated carbon-carbon double bond.
~1100 - 1250C-O-C stretchAsymmetric stretch of the ether linkage within the strained oxetane ring. This is a characteristic region for cyclic ethers.[6]
~950 - 1000Oxetane ringCharacteristic ring puckering/breathing vibrations of the oxetane ring.[7]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The fragmentation pattern in techniques like electron ionization (EI) or collision-induced dissociation (CID) provides structural information.[8][9][10]

  • Molecular Ion (M⁺•): The exact mass of C₆H₈O₂ is 112.0524. HRMS should confirm this value.

  • Key Fragmentation Pathways: α,β-unsaturated ketones exhibit characteristic fragmentation patterns.[8][10][11]

    • Loss of methyl radical (•CH₃): [M - 15]⁺, leading to an acylium ion at m/z 97.

    • Loss of acetyl radical (•COCH₃): [M - 43]⁺, leading to a fragment at m/z 69.

    • McLafferty Rearrangement: Not possible in this structure.

    • Ring Opening/Cleavage of Oxetane: Fragmentation of the four-membered ring can lead to various smaller fragments, such as the loss of ethene (C₂H₄) or formaldehyde (CH₂O).

Experimental Protocols & Workflows

To obtain high-quality, unambiguous data, the following detailed protocols should be implemented.

Sample Preparation
  • NMR: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • IR: For neat analysis, apply a thin film of the liquid sample between two NaCl or KBr plates. For solution analysis, prepare a ~5% w/v solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

  • MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile for ESI-HRMS analysis.

NMR Acquisition Workflow

The following workflow is designed for complete structural assignment on a modern NMR spectrometer (e.g., 300-500 MHz).[12]

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton-Proton Correlations HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H Correlations (2-3 bonds) C13 ¹³C NMR DEPT DEPT-135 C13->DEPT Multiplicity Editing C13->HSQC Direct C-H Correlations C13->HMBC Long-Range C-H Correlations (2-3 bonds) Assign Assign Signals COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for complete NMR-based structural elucidation.

2D NMR Analysis: A Deeper Dive

2D NMR is essential for connecting the atoms and confirming the proposed structure.[3][4][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings.

    • Expected Correlation: A cross-peak between the olefinic proton H1 and the oxetane protons H4 will be critical for confirming their proximity. Another key correlation will be between H4 and H6 .

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.

    • Expected Correlations: H1' to C1', H1 to C1, H4 to C4, and H6 to C6. This is the primary method for assigning the carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.

Caption: Key predicted HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Structural Validation:

  • H1' (methyl protons) → C2 (carbonyl): Confirms the methyl ketone fragment.

  • H1 (olefinic proton) → C2 (carbonyl) and C3 (olefinic carbon): Establishes the α,β-unsaturated system.

  • H4 (oxetane protons) → C3 (olefinic carbon) and C6 (oxetane carbon): This is the key correlation that links the oxetane ring to the exocyclic double bond.

Conclusion

This guide provides a predictive yet comprehensive framework for the full spectroscopic characterization of this compound. By following the detailed experimental protocols and leveraging the power of 2D NMR, researchers can confidently acquire and interpret the necessary data to unambiguously confirm the structure of this novel compound. The insights provided herein are not only specific to the target molecule but also serve as a general methodological template for the structural elucidation of new chemical entities where reference data is unavailable.

References

chemical properties and reactivity of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Oxetan-3-ylidene)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional synthetic building block that merges the desirable physicochemical properties of the oxetane ring with the versatile reactivity of an α,β-unsaturated ketone. The strained four-membered ether offers a polar, metabolically robust, and three-dimensional scaffold, while the conjugated enone system provides a reactive handle for a variety of chemical transformations. This guide offers a comprehensive analysis of the synthesis, structural characteristics, and predicted reactivity of this compound. We will explore its dual-functional nature, detailing the distinct yet interconnected reaction pathways involving the Michael acceptor and the electrophilic oxetane ring. This document serves as a technical resource for chemists leveraging this unique scaffold in medicinal chemistry, covalent inhibitor design, and complex molecule synthesis.

Introduction: A Scaffold of Duality

The pursuit of novel molecular architectures with enhanced drug-like properties has led to a surge of interest in strained heterocyclic systems. Among these, the oxetane ring has emerged as a particularly valuable motif in modern medicinal chemistry.[1][2] When incorporated into a lead compound, an oxetane can significantly improve aqueous solubility, metabolic stability, and conformational rigidity, often serving as a superior isostere for gem-dimethyl or carbonyl groups.[2][3][4]

This compound capitalizes on these benefits by functionalizing the oxetane core with an α,β-unsaturated ketone (enone). This conjugation creates a molecule with two distinct reactive centers:

  • The Oxetane Ring: A strained ether susceptible to ring-opening reactions, providing a pathway to 1,3-disubstituted scaffolds.[5][6]

  • The Enone System: A classic Michael acceptor, poised for conjugate addition with a wide range of nucleophiles.[7][8]

This guide provides a senior scientist's perspective on the synthesis, characterization, and predictable reactivity of this molecule, offering insights into its potential as a versatile intermediate in drug discovery and synthetic chemistry.

Molecular Structure and Physicochemical Properties

The unique chemical behavior of this compound is a direct consequence of its structure, which features a puckered four-membered ring fused via an exocyclic double bond to a propan-2-one moiety.[3][6] The ring strain inherent to the oxetane (approximately 25.5 kcal/mol) and the electron-withdrawing nature of the conjugated carbonyl group are the primary drivers of its reactivity.[9][10]

2D Structure of this compound

Table 1: Physicochemical Properties of this compound and a Saturated Analogue

PropertyThis compound (Predicted)1-(Oxetan-3-yl)propan-2-one (Saturated Analogue)[11]Justification for Prediction
Molecular Formula C₆H₈O₂C₆H₁₀O₂Loss of two hydrogen atoms to form the double bond.
Molecular Weight 112.13 g/mol 114.14 g/mol Consistent with the molecular formula.
XLogP3 ~ -0.1-0.2The introduction of a C=C bond slightly increases lipophilicity compared to the saturated analogue.
H-Bond Donor Count 00No hydrogen atoms are attached to electronegative atoms.
H-Bond Acceptor Count 22The ether oxygen and the carbonyl oxygen.
Topological Polar Surface Area ~ 26.3 Ų26.3 ŲThe polar functional groups (ether, ketone) remain the same.

Synthesis: Forging the Oxetane Enone

The construction of this compound is most efficiently achieved through the olefination of commercially available oxetan-3-one.[12] This transformation hinges on the reaction of the ketone with a phosphorus-stabilized carbanion. The choice of reagent dictates the efficiency and side-product profile of the reaction.

Methodology 1: The Wittig Reaction

The Wittig reaction is a classical and reliable method for converting ketones into alkenes.[13][14] The synthesis of the title compound has been documented using acetylmethylenetriphenylphosphorane, a stabilized phosphorus ylide.[4]

  • Causality: Stabilized ylides (those with an adjacent electron-withdrawing group, like a ketone) are less reactive than unstabilized ylides.[15] This moderated reactivity makes them ideal for reacting with ketones like oxetan-3-one without significant side reactions. The major driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16]

Methodology 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides superior yields and easier purification.[17][18] It employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide.[18]

  • Causality: The key advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed by aqueous extraction.[19] This simplifies purification significantly compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. The HWE reaction is also highly effective for creating α,β-unsaturated carbonyl compounds and generally favors the formation of the thermodynamically more stable (E)-alkene.[17][19]

Synthesis Oxetanone Oxetan-3-one Product 1-(Oxetan-3-ylidene) propan-2-one Oxetanone->Product Wittig Reaction [9] Oxetanone->Product HWE Reaction [10, 12] WittigReagent Ph₃P=CHCOCH₃ (Wittig Reagent) WittigReagent->Product HWEReagent (EtO)₂P(O)CH₂COCH₃ + Base (HWE Reagent) HWEReagent->Product

Figure 1: Key synthetic routes to this compound.

Experimental Protocol: Wittig Olefination of Oxetan-3-one

This protocol is adapted from the literature procedure described by Carreira, et al.[4]

  • Reagent Preparation: To a solution of oxetan-3-one (1.0 equiv) in dry dichloromethane (CH₂Cl₂), add acetylmethylenetriphenylphosphorane (1.3 equiv) at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the solution overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent such as pentane/diethyl ether) to yield the pure product.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -CH₂-O- (Oxetane)δ 4.8 - 5.1 ppmProtons on carbons adjacent to the ether oxygen are deshielded.
=CH- (Vinylic)δ 6.0 - 6.3 ppmThe vinylic proton is deshielded by the conjugated carbonyl group.
-CH₃ (Acetyl)δ 2.2 - 2.4 ppmStandard chemical shift for a methyl ketone.
¹³C NMR C=O (Ketone)δ 195 - 200 ppmTypical range for a conjugated ketone carbonyl carbon.
C= (α-carbon)δ 125 - 130 ppmVinylic carbon alpha to the carbonyl.
=C (β-carbon)δ 155 - 160 ppmVinylic carbon beta to the carbonyl, attached to the oxetane.
-CH₂-O- (Oxetane)δ 75 - 80 ppmCarbons adjacent to the ether oxygen.
IR C=O Stretch1670 - 1690 cm⁻¹Conjugation lowers the stretching frequency from a typical ketone (~1715 cm⁻¹).
C=C Stretch1610 - 1640 cm⁻¹Characteristic absorption for a conjugated alkene.
C-O-C Stretch1050 - 1150 cm⁻¹Strong, characteristic absorption for an ether linkage.
Mass Spec Molecular Ion (M⁺)m/z = 112.0470Corresponding to the exact mass of C₆H₈O₂.

Chemical Reactivity: A Dual-Functional Analysis

The reactivity of this molecule is best understood by considering its two primary functional domains separately, while acknowledging that reactions at one site may influence the other.

Reactivity of the α,β-Unsaturated Ketone System

The conjugated system is electron-deficient due to the powerful electron-withdrawing effect of the carbonyl group. This polarization renders both the carbonyl carbon (C2) and the β-carbon (C4) electrophilic.[8][20]

Reactivity_Enone cluster_main This compound Start Start Molecule P_14 1,4-Adduct (Michael Addition) Start->P_14 1,4-Addition [11] P_12 1,2-Adduct (Direct Addition) Start->P_12 1,2-Addition [13] P_Red Saturated Ketone Start->P_Red Conjugate Reduction [8] R_14 Soft Nucleophiles (e.g., R₂CuLi, RSH, R₂NH) R_14->P_14 R_12 Hard Nucleophiles (e.g., RLi, RMgBr) R_12->P_12 R_Red Reductants (e.g., H₂, Pd/C) R_Red->P_Red

Figure 2: Major reaction pathways of the enone system.

  • 1,4-Conjugate Addition (Michael Addition): This is the predominant reaction pathway for a wide array of "soft" or weakly basic nucleophiles.[20] The nucleophile attacks the electrophilic β-carbon, generating an enolate intermediate which is subsequently protonated.[21] This reaction is thermodynamically controlled and highly valuable for C-C, C-N, C-S, and C-O bond formation.

    • Applicable Nucleophiles: Organocuprates (Gilman reagents), amines, thiols, and stabilized carbanions (e.g., malonates).[20][21]

  • 1,2-Direct Addition: "Hard," highly reactive nucleophiles, such as organolithium and Grignard reagents, may favor direct attack at the more electrophilic carbonyl carbon.[22] This kinetically controlled pathway leads to the formation of a tertiary allylic alcohol. The balance between 1,2- and 1,4-addition can often be tuned by changing the nucleophile, solvent, and temperature.

  • Reduction: The enone system can be selectively reduced. Catalytic hydrogenation (e.g., H₂ over Pd/C) will typically reduce the C=C bond first, yielding the corresponding saturated ketone, 1-(oxetan-3-yl)propan-2-one.[8] Reagents like sodium borohydride (NaBH₄) may reduce the ketone to a secondary alcohol, though competing 1,4-reduction can occur.

Reactivity of the Oxetane Ring

The inherent strain of the four-membered ring makes it susceptible to cleavage under electrophilic activation.[5][6]

Reactivity_Oxetane cluster_main This compound Start Start Molecule Product Ring-Opened Product (1,3-Disubstituted) Start->Product Acid-Catalyzed Ring Opening [2, 7] Reagents Lewis or Brønsted Acid (H⁺) + Nucleophile (Nu⁻) Reagents->Product

Figure 3: Predominant reactivity of the strained oxetane ring.

  • Acid-Catalyzed Ring Opening: This is the most common and synthetically useful reaction of the oxetane moiety. In the presence of a Brønsted or Lewis acid, the ether oxygen is protonated or coordinated, making the ring significantly more electrophilic. A subsequent nucleophilic attack (e.g., by water, alcohols, or halides) at one of the ring carbons leads to irreversible ring opening, typically yielding a 1,3-difunctionalized product.[5] The regioselectivity of the attack will depend on the substitution pattern and electronic effects.

Potential Applications in Drug Discovery and Synthesis

The dual functionality of this compound makes it a highly attractive platform for chemical biology and medicinal chemistry.

  • Scaffold for Drug Discovery: The oxetane core provides a desirable three-dimensional exit vector and favorable physicochemical properties.[1][2] The enone can be used to append various pharmacophores via conjugate addition, allowing for rapid library synthesis in lead optimization campaigns.

  • Covalent Inhibitor Design: As a Michael acceptor, the enone moiety is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (such as cysteine) in a protein's active site. This is a powerful strategy for achieving potent and durable target inhibition.

  • Versatile Synthetic Intermediate: The molecule can undergo sequential or tandem reactions. For instance, a conjugate addition to the enone could be followed by an acid-catalyzed ring-opening of the oxetane, rapidly building molecular complexity from a simple starting material. This makes it a valuable tool for accessing novel and diverse chemical spaces.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical Hazards: While specific toxicity data is not available, related ketones can be flammable and harmful if swallowed or inhaled.[23] As a Michael acceptor, the compound should be considered a potential skin and respiratory irritant and sensitizer. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Conclusion

This compound is more than just a simple chemical; it is a strategically designed building block that offers a confluence of stability and reactivity. Its synthesis is straightforward via established olefination methods, and its chemical behavior is a predictable interplay between the robust, property-enhancing oxetane ring and the versatile, reactive enone system. For researchers in drug discovery and synthetic methodology, this molecule represents a powerful tool for constructing complex, functionalized molecules with embedded drug-like properties, paving the way for the next generation of therapeutic agents and chemical probes.

References

Foreword: Navigating the Duality of Reactivity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Handling of 1-(Oxetan-3-ylidene)propan-2-one

In modern drug discovery and synthetic chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The oxetane ring has emerged as a valuable motif, often used as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups.[1][2] When this strained four-membered ether is coupled with a reactive α,β-unsaturated ketone system, as in this compound, the resulting molecule presents a unique and challenging duality. It is both a promising building block and a compound requiring careful, informed handling.

This guide moves beyond a simple recitation of safety data. It is designed for the practicing researcher, providing a deep dive into the core chemical principles governing the stability of this compound. By understanding the causality behind its potential degradation pathways, scientists can design more robust experiments, ensure the integrity of their results, and handle this reactive species with the confidence that comes from expert knowledge.

Physicochemical & Structural Profile

This compound is a functionally dense molecule. Its structure is defined by the exocyclic double bond connecting the propanone side chain to the strained oxetane ring. This arrangement creates a conjugated system, which dictates much of its chemical behavior.

Key Structural Features & Reactive Sites

The molecule's reactivity is governed by three primary centers: the electrophilic carbonyl carbon, the Michael acceptor β-carbon, and the strained C-O bonds of the oxetane ring, which are susceptible to acid-catalyzed cleavage.

Key reactive sites on this compound.
Physicochemical Data

PropertyValueSource / Method
Molecular Formula C₆H₈O₂(Calculated)
Molecular Weight 112.13 g/mol (Calculated)
Appearance Likely a colorless to pale yellow oil or low-melting solid(Inferred from analogs)
Boiling Point >150 °C (Predicted)(Inferred from analogs like oxetan-3-one, 140 °C[3])
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone). Limited solubility in water.(Inferred from structure)
CAS Number Not assigned.(Searched)

Core Chemistry and Stability Profile

The stability of this compound is a delicate balance. While the oxetane ring is more robust than an epoxide, its stability is compromised by the presence of the conjugated ketone.[4][5]

Inherent Instability Factors
  • Ring Strain: The oxetane ring possesses approximately 25.5 kcal/mol of ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1] While generally stable to many reagents, strong acids can protonate the ether oxygen, initiating cleavage.[4]

  • Michael Acceptor Reactivity: The α,β-unsaturated ketone is a potent electrophile. It will readily react with a wide range of soft nucleophiles (e.g., thiols, amines, cyanide) via 1,4-conjugate addition. This is a primary and expected reactivity pathway, not necessarily a decomposition, but it limits its compatibility with many reagents.

  • Potential for Polymerization: The reactive nature of the conjugated system, combined with ring strain, creates the potential for polymerization, which can be initiated by heat, light, or trace impurities (acidic or basic).

Potential Decomposition Pathways

Understanding how the molecule can degrade is critical for its proper handling and for troubleshooting experimental outcomes.

Start This compound RingOpening Ring-Opened Carbocation (Leads to various byproducts) Start->RingOpening Acid-Catalyzed Ring Opening MichaelAdduct 1,4-Conjugate Adduct (Expected Reaction) Start->MichaelAdduct Michael Addition Polymer Polymerization Start->Polymer Thermal Initiation Acid Strong Acid (H⁺) Acid->RingOpening Nucleophile Nucleophile (Nu⁻) Nucleophile->MichaelAdduct Heat Heat (Δ) Heat->Polymer

Primary degradation and reactivity pathways.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintain the compound's purity and ensure operator safety.

Hazard Assessment

While no specific safety data sheet (SDS) exists for this molecule, data from its precursors like oxetan-3-ol and oxetan-3-one suggest the following potential hazards:

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7][8]

  • Harmful if Swallowed: Acute oral toxicity is a possibility.[6][8]

  • Sensitization: α,β-unsaturated ketones are known as potential skin sensitizers.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat must be worn.

Handling Procedures
  • Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Inert Atmosphere: For transfers and reactions, using an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation or moisture-initiated side reactions.

  • Avoid Ignition Sources: The compound is likely combustible. Keep away from heat, sparks, and open flames.[6][7]

Storage Recommendations
  • Temperature: Store in a refrigerator at 2-8°C.[9] For long-term storage, consider storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Use a tightly sealed, clearly labeled container. Amber glass is preferred to protect from light.

  • Incompatibilities: Store away from strong acids, strong bases, oxidizing agents, and nucleophiles.[6]

Experimental Protocols: Quality Control and Stability Assessment

Verifying the integrity of this compound before use is a critical, self-validating step in any experimental workflow.

Protocol 1: Initial Quality Control Workflow

This workflow outlines the essential analytical checks to confirm the identity and purity of a new or stored batch of the compound.

G start Receive/Synthesize Sample nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (LC-MS or GC-MS) start->ms compare Compare Data to Reference Spectra nmr->compare ir->compare ms->compare pass Purity & Identity Confirmed Proceed with Experiment compare->pass Match fail Impurity Detected or Structure Incorrect Repurify or Resynthesize compare->fail No Match

Workflow for analytical quality control.
Step-by-Step QC Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Expected Spectral Data:

SpectrumChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~5.2 - 5.4Triplet (t)Vinylic proton (=CH)
~4.8 - 5.0Multiplet (m)2 x Oxetane CH₂ adjacent to oxygen
~2.2 - 2.4Singlet (s)Methyl protons (-CH₃)
¹³C NMR ~195 - 200-Carbonyl carbon (C=O)
~160 - 165-Quaternary vinylic carbon (=C)
~115 - 120-Tertiary vinylic carbon (=CH)
~70 - 75-2 x Oxetane carbons (CH₂)
~25 - 30-Methyl carbon (CH₃)
Note: These are predicted values and may vary slightly.

B. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Procedure:

    • Acquire a spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~1685 cm⁻¹C=O stretchα,β-Unsaturated Ketone
~1620 cm⁻¹C=C stretchAlkene
~1100 cm⁻¹C-O-C stretchEther (Oxetane)
~2850-3000 cm⁻¹C-H stretchsp³ C-H

C. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and analyze fragmentation patterns.

  • Procedure:

    • Analyze a dilute solution of the sample via LC-MS or GC-MS using electrospray ionization (ESI) or electron impact (EI).

  • Expected Result:

    • Molecular Ion (M⁺): m/z = 112.13

    • Protonated Molecule [M+H]⁺ (ESI): m/z = 113.14

Protocol 2: Accelerated Stability Study
  • Objective: To assess the compound's stability under stressed acidic and basic conditions.

  • Procedure:

    • Prepare three 1 mg/mL stock solutions of the compound in acetonitrile.

    • Sample A (Control): Keep the stock solution as is.

    • Sample B (Acidic): To 1 mL of stock, add 10 µL of 1M HCl in water.

    • Sample C (Basic): To 1 mL of stock, add 10 µL of 1M NaOH in water.

    • Vortex all samples and let them stand at room temperature.

    • Analyze all three samples by HPLC or LC-MS at T=0, T=1h, T=4h, and T=24h.

    • Analysis: Compare the peak area of the parent compound in samples B and C to the control (Sample A) over time. The appearance of new peaks indicates degradation. This provides empirical data on the compound's lability.

Conclusion: A Profile in Controlled Reactivity

This compound is a molecule of significant synthetic potential, embodying the modern chemical strategy of embedding strained rings to tune molecular properties. However, its utility is directly linked to an appreciation of its inherent reactivity. The strained oxetane core and the electrophilic α,β-unsaturated ketone system are not merely passive structural elements; they are active participants in the molecule's chemical environment.

By employing the rigorous handling, storage, and verification protocols detailed in this guide, researchers can confidently utilize this building block, ensuring the integrity of their starting materials and the reliability of their scientific outcomes. The principles of understanding reactivity, verifying purity, and controlling the experimental environment are the cornerstones of sound science, particularly when working with such a functionally rich and reactive compound.

References

An In-depth Technical Guide to 1-(Oxetan-3-ylidene)propan-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strategic Importance of the Oxetane Ring in Medicinal Chemistry

The four-membered oxetane ring, once considered a synthetic curiosity, is now a cornerstone of modern drug design. Its incorporation into molecular scaffolds can lead to profound improvements in aqueous solubility, metabolic stability, and conformational rigidity when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1][2] The unique stereoelectronic properties of the oxetane ring, including its polarity and ability to act as a hydrogen bond acceptor, make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Notable examples of FDA-approved drugs containing the oxetane motif, such as paclitaxel and its derivatives, underscore the therapeutic relevance of this heterocyclic system.[2]

Synthesis of the Key Precursor: Oxetan-3-one

The synthesis of 1-(Oxetan-3-ylidene)propan-2-one logically commences with the preparation of its ketone precursor, oxetan-3-one (CAS Number: 6704-31-0).[3] Several synthetic routes to oxetan-3-one have been reported, with varying degrees of efficiency and scalability.

Gold-Catalyzed Cyclization of Propargylic Alcohols

A highly efficient, one-step synthesis of oxetan-3-ones has been developed utilizing a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols.[4] This method offers the advantage of proceeding under mild, "open-flask" conditions, avoiding the use of hazardous reagents like diazo ketones.[4] The reaction is believed to proceed through an α-oxo gold carbene intermediate.[4]

Multi-step Synthesis from Dihydroxyacetone Dimer

A widely adopted four-step synthesis developed by Carreira and co-workers begins with dihydroxyacetone dimer.[5] The key steps involve the formation of a dimethylketal, monotosylation, intramolecular cyclization via deprotonation with sodium hydride, and subsequent acidic cleavage of the ketal to yield oxetan-3-one.[5] This robust methodology has made oxetan-3-one a commercially available and widely used building block.[5]

Synthesis from 1,3-Dichloroacetone

An alternative synthetic approach involves the protection of the carbonyl group of 1,3-dichloroacetone with ethylene glycol, followed by a ring-closing reaction and subsequent deprotection to afford oxetan-3-one.[6]

The Wittig Reaction: A Cornerstone for Alkene Synthesis

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[7][8] This Nobel Prize-winning reaction involves the treatment of a carbonyl compound with a phosphonium ylide.[7] The ylide is typically prepared by the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base.[7]

Proposed Synthesis of this compound

The synthesis of this compound from oxetan-3-one can be achieved via a Wittig reaction. The required phosphonium ylide, (2-oxopropylidene)triphenylphosphorane, is readily prepared from chloroacetone and triphenylphosphine.

Step-by-step Experimental Protocol:

  • Preparation of the Phosphonium Salt: To a solution of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile), add an equimolar amount of chloroacetone. Heat the mixture at reflux for several hours until the formation of a white precipitate, the phosphonium salt, is complete. Filter the salt, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

  • Generation of the Ylide: Suspend the phosphonium salt in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath and add a strong base, such as sodium hydride or n-butyllithium, dropwise. The appearance of a characteristic orange or yellow color indicates the formation of the ylide.

  • Wittig Reaction: To the freshly prepared ylide solution, add a solution of oxetan-3-one in the same solvent dropwise at 0°C. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.

  • Workup and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt Triphenyl(2-oxopropyl)phosphonium chloride Triphenylphosphine->Phosphonium_Salt SN2 Reaction Chloroacetone Chloroacetone Chloroacetone->Phosphonium_Salt Ylide (2-Oxopropylidene)triphenylphosphorane Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Target_Molecule This compound Ylide->Target_Molecule [2+2] Cycloaddition & Ring Opening Oxetan_3_one Oxetan-3-one Oxetan_3_one->Target_Molecule Byproduct Triphenylphosphine oxide

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value/Characteristic
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to have moderate solubility in water and good solubility in common organic solvents
¹H NMR Characteristic signals for the oxetane ring protons, the exocyclic methylene proton, and the methyl protons of the acetone moiety.
¹³C NMR Signals corresponding to the carbonyl carbon, the carbons of the exocyclic double bond, the carbons of the oxetane ring, and the methyl carbon.
IR Spectroscopy Strong absorption bands for the C=O stretch of the ketone and the C=C stretch of the exocyclic double bond.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates.

  • Michael Acceptor: The α,β-unsaturated ketone functionality serves as a Michael acceptor, allowing for the covalent modification of biological targets. This is a common strategy in the design of enzyme inhibitors.

  • Scaffold for Library Synthesis: The reactive ketone and the oxetane moiety provide two distinct points for chemical diversification, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The oxetane-containing fragment can be used as a bioisosteric replacement for other groups to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

Diagram of Potential Derivatization Pathways:

G cluster_0 Reactions at the Ketone cluster_1 Reactions at the Double Bond Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Grignard Grignard Reaction (e.g., R-MgBr) Start->Grignard Reductive_Amination Reductive Amination (e.g., R-NH2, NaBH3CN) Start->Reductive_Amination Michael_Addition Michael Addition (e.g., Nu-) Start->Michael_Addition Hydrogenation Hydrogenation (e.g., H2, Pd/C) Start->Hydrogenation Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation

Caption: Potential derivatization pathways for this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis from the readily available precursor, oxetan-3-one, via the reliable Wittig reaction is straightforward. The combination of the valuable oxetane motif and a reactive α,β-unsaturated ketone functionality provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and application of this intriguing molecule in the pursuit of innovative medicines.

References

An In-Depth Technical Guide to 1-(Oxetan-3-ylidene)propan-2-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Oxetan-3-ylidene)propan-2-one, a molecule of significant interest in contemporary medicinal chemistry. We delve into its synthesis, physicochemical properties, and unique reactivity profile, highlighting the strategic incorporation of the oxetane ring and the enone functional group. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the potential applications of this compound, particularly in the realm of kinase inhibitor design and covalent drug development.

Introduction: The Emergence of Oxetane-Containing Scaffolds in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1][2] Its growing popularity stems from its ability to act as a versatile bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[3] The incorporation of an oxetane can profoundly and beneficially influence a molecule's physicochemical properties, often leading to enhanced aqueous solubility, improved metabolic stability, and modulated lipophilicity.[4] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound strategically combines the advantageous properties of the oxetane ring with the reactive potential of an α,β-unsaturated ketone (enone). This unique amalgamation presents a compelling scaffold for the development of novel therapeutics, particularly those designed to engage with their biological targets through covalent interactions.

Synthesis and Characterization

A reliable synthetic route to this compound is crucial for its exploration and application in drug discovery programs. The most direct and established method involves a Wittig-type reaction, starting from the commercially available oxetan-3-one.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Oxetan-3-one

  • Acetylmethylenetriphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Pentane

  • Diethyl ether (Et2O)

Procedure:

  • To a solution of oxetan-3-one (1.0 equivalent) in anhydrous dichloromethane, add acetylmethylenetriphenylphosphorane (1.2 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of pentane/diethyl ether to afford this compound as a pure product.

Physicochemical and Predicted Spectral Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted, and its structural features can be confirmed through standard analytical techniques.

PropertyPredicted Value/InformationSource
IUPAC Name This compoundInternal
Molecular Formula C6H8O2[5]
Molecular Weight 112.13 g/mol [5]
Monoisotopic Mass 112.05243 Da[5]
XlogP -0.1[5]
Topological Polar Surface Area 35.5 Ų[5]

Predicted Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are anticipated for the oxetane ring protons (likely in the range of 4.5-5.5 ppm), the vinyl proton, and the methyl protons of the acetyl group.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals are expected for the carbonyl carbon (around 197 ppm), the carbons of the double bond, the carbons of the oxetane ring, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ketone (around 1710-1690 cm⁻¹) and the C=C stretch of the enone system (around 1650-1600 cm⁻¹). The C-O-C stretching of the oxetane ring would likely appear in the fingerprint region.

  • Mass Spectrometry (MS): The predicted mass-to-charge ratios (m/z) for various adducts are available. For instance, the [M+H]⁺ ion is predicted at m/z 113.0603.[5]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay between the strained oxetane ring and the electrophilic enone system.

The Enone Moiety as a Michael Acceptor

The α,β-unsaturated ketone functionality renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition, commonly known as a Michael addition. This reactivity is of paramount importance in the design of covalent inhibitors, where a nucleophilic residue (typically a cysteine) in the active site of a target protein can form a stable covalent bond with the inhibitor.

// Reactants Enone [label=<

This compound (Michael Acceptor)

]; Nucleophile [label=<

Nucleophile (e.g., Cys-SH) (Michael Donor)

];

// Product Adduct [label=<

Covalent Adduct

];

// Arrows Enone -> Adduct [label=" + Nucleophile"]; Nucleophile -> Adduct [style=invis];

// Graph attributes graph [fontname="Arial", label="Figure 1: Michael Addition Reaction", labelloc=b, labeljust=c, fontsize=12]; } .enddot Caption: Covalent bond formation via Michael addition.

The Influence of the Oxetane Ring

The oxetane ring in this compound is not merely a passive scaffold. Its strained nature and the presence of the oxygen atom can influence the reactivity of the adjacent enone system. The electron-withdrawing character of the ether oxygen can further enhance the electrophilicity of the β-carbon, potentially increasing its reactivity towards nucleophiles. Furthermore, the oxetane ring imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding to the often well-defined active sites of enzymes.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The development of covalent kinase inhibitors has emerged as a powerful strategy to achieve high potency and selectivity, and to overcome acquired resistance to non-covalent inhibitors.[7] this compound represents an ideal starting point for the design of such inhibitors.

Hypothetical Design of a Covalent Kinase Inhibitor

Consider a hypothetical kinase with a non-catalytic cysteine residue located near the ATP-binding pocket. A drug discovery campaign could utilize this compound as a core scaffold. The general strategy would involve:

  • Scaffold Elaboration: Synthesizing a library of derivatives by modifying the acetyl group of this compound. This could involve replacing the methyl group with various substituted aryl or heteroaryl moieties designed to interact with specific sub-pockets of the kinase active site, thereby providing initial binding affinity and selectivity.

  • Covalent Targeting: The enone "warhead" is positioned to react with the nearby cysteine residue, forming an irreversible covalent bond. This locks the inhibitor in place, leading to prolonged and potent inhibition of the kinase.

  • Leveraging the Oxetane: The oxetane moiety would be expected to improve the overall drug-like properties of the inhibitor, such as aqueous solubility and metabolic stability, compared to a similar inhibitor with a more lipophilic group like a gem-dimethyl.

Kinase_Inhibition_Workflow Library Library Screening Screening Library->Screening Lead_Opt Lead_Opt ADME_Tox ADME_Tox Lead_Opt->ADME_Tox

Conclusion and Future Perspectives

This compound is a molecule that elegantly combines two key features of modern medicinal chemistry: a privileged heterocyclic scaffold and a reactive functional group for covalent targeting. Its straightforward synthesis and the well-understood reactivity of its constituent parts make it an attractive building block for the development of a new generation of therapeutic agents. The strategic incorporation of the oxetane ring offers a clear path to optimizing the drug-like properties of lead compounds. As the demand for highly potent and selective drugs continues to grow, particularly in the field of oncology, the utility of versatile and intelligently designed scaffolds like this compound is set to increase significantly. Future work in this area will likely focus on the synthesis of diverse libraries based on this core structure and their evaluation against a wide range of biological targets.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to the Applications of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel molecular architectures with enhanced pharmacological profiles has positioned strained ring systems, particularly oxetanes, at the forefront of modern drug discovery. The oxetane motif is no longer a mere curiosity but a powerful tool for medicinal chemists to fine-tune the physicochemical properties of lead compounds.[1][2][3] This guide delves into the potential of a specific, highly functionalized building block, 1-(Oxetan-3-ylidene)propan-2-one , a molecule poised to unlock new avenues in the synthesis of complex organic scaffolds and next-generation therapeutics. Its unique combination of a strained oxetane ring and an α,β-unsaturated ketone system offers a rich and versatile reactivity profile.

The Strategic Advantage of the Oxetane Moiety

Before exploring the specific applications of this compound, it is crucial to understand the foundational role of the oxetane ring in contemporary medicinal chemistry. The four-membered ether is increasingly utilized as a bioisosteric replacement for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[1][2][4] This substitution can lead to significant improvements in:

  • Aqueous Solubility: The inherent polarity of the ether linkage enhances solubility, a critical factor for drug bioavailability.[4][5]

  • Metabolic Stability: The oxetane ring can block sites susceptible to metabolic oxidation, thereby increasing the half-life of a drug candidate.[4][5]

  • Lipophilicity: The introduction of the polar oxetane can reduce a molecule's overall lipophilicity, which can be advantageous for its pharmacokinetic profile.[4][5]

  • Molecular Conformation: The puckered nature of the oxetane ring can enforce specific conformations, leading to improved binding affinity for biological targets.[1][2]

Synthesis of this compound: A Gateway to Versatility

The accessibility of this key building block is paramount for its widespread adoption. This compound can be readily synthesized from the commercially available oxetan-3-one via a Wittig reaction.[4] This straightforward and high-yielding transformation provides a reliable route to multigram quantities of the target compound.

Experimental Protocol: Synthesis via Wittig Reaction[4]
  • Reagents and Materials:

    • Oxetan-3-one

    • Acetylmethylene triphenylphosphorane

    • Dry Dichloromethane (CH₂Cl₂)

    • Silica Gel

  • Procedure:

    • To a solution of oxetan-3-one (1.0 equivalent) in dry CH₂Cl₂, add acetylmethylene triphenylphosphorane (1.3 equivalents) at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a plug of silica gel, eluting with a pentane/diethyl ether gradient (e.g., 4:1 to 2:1) to afford pure this compound.

G cluster_0 Synthesis of this compound Oxetanone Oxetan-3-one Reaction Wittig Reaction (Room Temp, Overnight) Oxetanone->Reaction WittigReagent Acetylmethylene triphenylphosphorane WittigReagent->Reaction Solvent Dry CH₂Cl₂ Solvent->Reaction Product This compound Purification Silica Gel Chromatography Purification->Product Reaction->Purification

Caption: Synthetic workflow for this compound.

Core Reactivity and Synthetic Potential

The true synthetic utility of this compound lies in its dual reactivity, stemming from the electrophilic α,β-unsaturated ketone system and the strained oxetane ring. This allows for a diverse range of transformations, enabling the construction of complex molecular scaffolds.

The α,β-Unsaturated Ketone: A Hub for Nucleophilic and Cycloaddition Chemistry

The conjugated system in this compound is a prime target for a variety of synthetic manipulations.

The electron-deficient β-carbon of the enone system is highly susceptible to conjugate addition by a wide array of soft nucleophiles. This opens the door to the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Potential Nucleophiles:

    • Organocuprates: For the introduction of alkyl and aryl substituents.

    • Thiols and Amines: To incorporate sulfur- and nitrogen-containing moieties, which are prevalent in bioactive molecules.

    • Enolates and Enamines: For the construction of more complex carbon skeletons.

G cluster_1 Michael Addition Pathway Start This compound Michael_Reaction Michael Addition Start->Michael_Reaction Nucleophile Nucleophile (Nu⁻) (e.g., R₂CuLi, RSH, R₂NH) Nucleophile->Michael_Reaction Product Conjugate Adduct Protonation Protonation Protonation->Product Enolate_Intermediate Enolate Intermediate Michael_Reaction->Enolate_Intermediate Forms Enolate Enolate_Intermediate->Protonation

Caption: Generalized Michael addition reaction on the title compound.

The electron-deficient double bond can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) or as a dipolarophile in [3+2] cycloadditions.[6][7] These reactions are powerful tools for the rapid construction of cyclic and heterocyclic systems.

  • Diels-Alder Reaction: Reaction with a conjugated diene would yield a spirocyclic system containing a six-membered ring fused to the oxetane. This provides a scaffold with a high degree of three-dimensionality.

  • [3+2] Cycloaddition: Reaction with 1,3-dipoles such as azides, nitrile oxides, or diazomethane can lead to the formation of five-membered heterocyclic rings (e.g., triazoles, isoxazoles, pyrazolines) attached at the former double bond.[8]

The Strained Oxetane Ring: A Precursor to Further Complexity

The significant ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions under appropriate conditions, providing a pathway to linear structures with defined stereochemistry or rearrangement to other heterocyclic systems.[5][9]

  • Acid-Catalyzed Opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack. This can lead to the formation of 1,3-diols or their derivatives.

  • Nucleophilic Opening: Strong nucleophiles can directly attack one of the oxetane carbons, leading to ring cleavage.

Recent literature has demonstrated that substituted oxetanes can serve as precursors to other valuable heterocyclic systems, such as furans, pyrroles, and oxazolines.[9] This strategy involves activation of the oxetane, followed by intramolecular cyclization and subsequent rearrangement. For instance, the adducts from Michael additions could potentially be transformed into highly substituted furans or pyrroles.

G cluster_2 Oxetane as a Synthetic Precursor Start Substituted Oxetane (from this compound) Activation Activation (e.g., Lewis Acid) Start->Activation RingOpening Ring Opening & Intramolecular Attack Activation->RingOpening Furan Furan RingOpening->Furan [O] Pyrrole Pyrrole RingOpening->Pyrrole [N] Oxazoline Oxazoline RingOpening->Oxazoline [N,O]

Caption: Potential transformations of the oxetane ring.

Tabular Summary of Potential Applications

Reactive Site Reaction Type Potential Reagents Resulting Scaffold Significance
α,β-Unsaturated Ketone Michael AdditionR₂CuLi, RSH, R₂NH, EnolatesFunctionalized 3-substituted oxetanesIntroduction of diverse chemical handles
Diels-Alder ([4+2])Conjugated DienesSpiro[oxetane-3,2'-cyclohexenes]Rapid increase in molecular complexity and 3D character
1,3-Dipolar Cycloaddition ([3+2])Azides, Nitrile Oxides, DiazoalkanesSpiro[oxetane-3,4'-heterocycles]Access to novel heterocyclic systems
Oxetane Ring Acid-Catalyzed Ring OpeningH⁺, Lewis Acids, NucleophilesSubstituted 1,3-diols and ethersLinear scaffolds with defined stereocenters
RearrangementLewis Acids, AminesFurans, Pyrroles, OxazolinesTransformation into other key aromatic heterocycles

Conclusion: A Building Block with Immense Promise

This compound is more than just another synthetic intermediate; it is a strategically designed building block that leverages the proven benefits of the oxetane motif while incorporating a versatile α,β-unsaturated ketone for subsequent chemical diversification. Its accessibility and rich reactivity profile make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to rapidly construct complex, three-dimensional molecules with improved physicochemical properties positions this compound as a key player in the ongoing quest for novel and effective therapeutics. The exploration of its full synthetic potential is a fertile ground for future research and innovation in organic chemistry.

References

A Technical Guide to Exocyclic α,β-Unsaturated Oxetanes: Synthesis, Reactivity, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in medicinal chemistry.[1][2] Its value lies in its ability to act as a polar and metabolically stable isostere for frequently used groups like gem-dimethyl and carbonyls, often leading to dramatic improvements in physicochemical properties such as aqueous solubility and metabolic stability.[3] This guide delves into a specific, highly reactive, and synthetically versatile subclass: exocyclic α,β-unsaturated oxetanes . These structures uniquely combine the inherent ring strain and favorable drug-like properties of the oxetane core with the reactive potential of a Michael acceptor. We will explore the primary synthetic routes to these compounds, dissect their dual reactivity pathways—conjugate addition and ring-opening—and illuminate their strategic application in the design of advanced molecular scaffolds for drug development.

The Strategic Value of the Oxetane Moiety

Before examining the specialized chemistry of exocyclic α,β-unsaturated derivatives, it is crucial to understand the foundational appeal of the oxetane ring itself. The strained C-O-C bond angle (approx. 90.2°) exposes the oxygen's lone pair electrons, rendering the oxetane a potent hydrogen-bond acceptor and Lewis base.[4] This polarity, combined with the ring's three-dimensional, sp³-rich character, allows medicinal chemists to replace flat, lipophilic, or metabolically labile groups to enhance a drug candidate's profile.[1][5]

Key Physicochemical Impacts of Oxetane Incorporation:

  • Enhanced Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude.[3]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, particularly by cytochrome P450 enzymes.[2][6]

  • Reduced Lipophilicity: The inherent polarity of the ether linkage helps to lower the overall lipophilicity (LogD) of a molecule.[5]

  • Basicity Attenuation: An electron-withdrawing oxetane ring placed near a basic amine can lower its pKa, a critical parameter for tuning cell permeability and off-target effects.[1][7]

The exocyclic α,β-unsaturated functionality adds a layer of synthetic versatility, providing a reactive handle for diversification and covalent modification while preserving the beneficial core properties of the oxetane.

Synthesis: Forging the Strained Michael Acceptor

The most direct and widely adopted strategy for synthesizing exocyclic α,β-unsaturated oxetanes begins with the commercially available or readily synthesized precursor, oxetan-3-one . This ketone serves as a versatile linchpin for olefination reactions that install the exocyclic double bond.[3][4]

Core Synthetic Strategy: Olefination of Oxetan-3-one

The causality behind this choice is clear: the carbonyl group of oxetan-3-one is an ideal electrophile for classic olefination methodologies. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored over the standard Wittig reaction when synthesizing α,β-unsaturated esters. The use of phosphonate ylides in the HWE reaction offers superior control, typically yielding the thermodynamically favored (E)-alkene isomer and featuring water-soluble phosphate byproducts that simplify purification.[8]

Synthesis_Pathways Oxetanone Oxetan-3-one Unsat_Ester Exocyclic α,β-Unsaturated Oxetane Ester Oxetanone->Unsat_Ester Horner-Wadsworth-Emmons (HWE) Reaction Unsat_Nitro Exocyclic α,β-Unsaturated Nitro-Oxetane Oxetanone->Unsat_Nitro Knoevenagel Condensation HWE_reagent Phosphonate Ylide (e.g., Triethyl phosphonoacetate) HWE_reagent->Unsat_Ester Nitro_reagent Nitromethane (Base catalyst) Nitro_reagent->Unsat_Nitro

Caption: Primary synthetic routes to exocyclic α,β-unsaturated oxetanes.

Experimental Protocol: Synthesis of (E)-ethyl 2-(oxetan-3-ylidene)acetate

This protocol details a representative HWE reaction to generate a foundational α,β-unsaturated oxetane ester.

Self-Validating System: The success of this reaction can be validated by monitoring the consumption of oxetan-3-one via Thin Layer Chromatography (TLC) and confirming the product structure through ¹H NMR (alkene proton signals at ~6.0 ppm) and Mass Spectrometry (correct molecular weight).

Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to 0 °C in an ice bath.

  • Ylide Generation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) to the cooled THF. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester, generating the reactive ylide. The reaction is exothermic and produces H₂ gas, necessitating slow addition and proper ventilation.

  • Add triethyl phosphonoacetate (2.47 g, 11 mmol, 1.1 eq) dropwise to the NaH suspension over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes, during which it should become a clear solution.

  • Addition of Ketone: Prepare a solution of oxetan-3-one (0.72 g, 10 mmol, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting ketone is consumed.

  • Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a clear oil.

The Duality of Reactivity: A Tale of Two Pathways

Exocyclic α,β-unsaturated oxetanes are defined by a fascinating reactivity dichotomy. The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions, leading to either functionalization of the exocyclic alkene or cleavage of the strained oxetane ring.

Reactivity_Decision Start Exocyclic α,β-Unsaturated Oxetane Michael Michael Start->Michael Path A RingOpen RingOpen Start->RingOpen Path B

Caption: Competing reactivity pathways for exocyclic α,β-unsaturated oxetanes.

Path A: Conjugate (Michael) Addition

This is the most synthetically valuable reaction for drug discovery applications. It allows for the introduction of diverse functional groups while preserving the beneficial oxetane core.[4][8]

  • Mechanism: The reaction proceeds via a classic 1,4-addition. The electron-withdrawing group (e.g., ester, nitro) polarizes the π-system, making the β-carbon electrophilic. A nucleophile attacks this position, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final product.

  • Causality of Reagent Choice: This pathway is favored by "soft," less basic nucleophiles such as amines, thiols, and stabilized carbanions under neutral or mildly basic conditions. These reagents have a higher propensity for attacking the soft electrophilic β-carbon of the alkene rather than the "hard" electrophilic carbons of the oxetane ring.

Path B: Ring-Opening Reactions

The inherent strain energy of the oxetane ring (approx. 25.5 kcal/mol) makes it susceptible to cleavage under specific conditions.[9][10]

  • Mechanism: Ring-opening can be initiated by strong nucleophiles or, more commonly, by activation with a Brønsted or Lewis acid.[11][12] Acid coordination to the oxetane oxygen makes the ring carbons significantly more electrophilic. Nucleophilic attack then occurs at one of the ring carbons (C2 or C4), leading to cleavage of a C-O bond.

  • Regioselectivity: The site of nucleophilic attack (and thus the final product structure) is governed by a combination of steric and electronic factors.[11] In general, under acidic conditions, weak nucleophiles tend to attack the more substituted carbon atom that can better stabilize a partial positive charge. Strong, sterically unhindered nucleophiles often attack the less substituted carbon.[11] Due to the presence of the exocyclic double bond, these reactions can sometimes proceed through an SN2' mechanism.[11]

Data Summary: Reaction Conditions and Outcomes
ConditionNucleophile TypePredominant PathwayTypical ProductCitation(s)
Neutral / Mild BaseAmines, Thiols, CyanideConjugate Addition3-Functionalized Oxetane[4][8]
Strong Base (e.g., LDA)Non-nucleophilicDeprotonation α to EWGIsomerized starting material
Lewis Acid (e.g., BF₃·OEt₂)Halides, AlcoholsRing-OpeningFunctionalized homoallylic alcohol[11][12]
Strong Nucleophile (e.g., R-Li)OrganometallicsRing-OpeningFunctionalized homoallylic alcohol[10][11]

Applications in Drug Discovery: The Best of Both Worlds

The true power of exocyclic α,β-unsaturated oxetanes lies in their ability to serve as advanced building blocks that merge the property-enhancing effects of the oxetane core with a versatile anchor point for molecular elaboration.

  • Scaffolds for Focused Libraries: Using conjugate addition, chemists can rapidly generate a library of analogues from a single α,β-unsaturated oxetane precursor. This allows for systematic exploration of the structure-activity relationship (SAR) around a lead compound, optimizing interactions with a biological target. The oxetane core ensures that the resulting analogues retain favorable physicochemical properties like solubility.[3]

  • Late-Stage Functionalization: The reactive Michael acceptor is an ideal tool for late-stage functionalization. A complex molecular core containing an oxetan-3-one can be converted to the unsaturated derivative and then coupled with a final fragment, providing a convergent and efficient synthetic route.

  • Targeted Covalent Inhibitors (TCIs): The α,β-unsaturated system is a well-established "warhead" for the design of TCIs. These drugs form a permanent covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in a protein's active site. An oxetane-based TCI offers a unique combination: the oxetane moiety can provide crucial binding interactions and favorable drug-like properties, while the Michael acceptor warhead ensures potent and irreversible target engagement.

TCI_Mechanism TCI Oxetane-based TCI (Michael Acceptor) Complex Non-covalent Binding Complex TCI->Complex Reversible Binding Protein Target Protein (Cysteine-SH) Protein->Complex Covalent_Adduct Covalently Modified Protein (Irreversible Inhibition) Complex->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of action for an oxetane-based targeted covalent inhibitor.

Conclusion and Future Outlook

Exocyclic α,β-unsaturated oxetanes represent a class of reagents with significant untapped potential. They are more than just simple building blocks; they are strategic tools that allow for the elegant fusion of property enhancement and synthetic diversification. Their predictable reactivity allows chemists to choose between preserving the oxetane ring through conjugate addition or utilizing it as a latent homoallylic alcohol synthon via ring-opening.

Future research will likely focus on the development of catalytic, enantioselective methods for the synthesis and functionalization of these motifs. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the strategic application of these versatile, strained Michael acceptors is poised to become an increasingly important tactic in the medicinal chemist's arsenal.

References

Methodological & Application

Wittig reaction of oxetan-3-one to form 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-(Oxetan-3-ylidene)propan-2-one via the Wittig Reaction

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the synthesis of this compound from oxetan-3-one using the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis for its reliable formation of carbon-carbon double bonds, converting carbonyls into alkenes.[1][2][3] This application note is specifically tailored for researchers, chemists, and professionals in drug development who are interested in leveraging strained cyclic ketones, such as oxetan-3-one, to create novel exocyclic alkenes. We will explore the mechanistic underpinnings, provide a detailed, self-validating experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Methylene-Oxetanes

Oxetane rings are valuable structural motifs in medicinal chemistry, often used as bioisosteric replacements for gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability. The synthesis of exocyclic alkenes from oxetan-3-one opens a gateway to a diverse range of functionalized oxetanes. The Wittig reaction provides a powerful and precise method for this transformation, ensuring the double bond is formed exactly where the carbonyl group was located, avoiding isomeric byproducts that can arise from other olefination methods.[4]

This guide focuses on the reaction between oxetan-3-one and the phosphorus ylide derived from acetone, (1-methylethylidene)triphenylphosphorane, to yield this compound. We will address the unique challenges posed by the strained four-membered ring of oxetan-3-one and the handling of the reactive phosphorus ylide.

Reaction Mechanism and Scientific Rationale

The Wittig reaction proceeds through a coordinated, multi-step pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Phosphorus Ylide Formation

The process begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine (PPh₃) and an alkyl halide.[5][6] For the target molecule, this involves reacting PPh₃ with 2-bromopropane. Subsequently, a strong base is used to deprotonate the carbon alpha to the phosphorus atom, generating the nucleophilic phosphorus ylide (also known as a phosphorane).[4][6]

  • Choice of Base: A very strong base is required for deprotonation. n-Butyllithium (n-BuLi) is commonly used as it ensures rapid and complete formation of the ylide.[4][5] The choice of base is critical; weaker bases may not be sufficient to deprotonate the phosphonium salt effectively.

Step 2: Olefination via Oxaphosphetane Intermediate

The carbon atom of the ylide is strongly nucleophilic and attacks the electrophilic carbonyl carbon of oxetan-3-one.[7][8] This is believed to proceed via a concerted [2+2] cycloaddition to form a transient, four-membered ring intermediate called an oxaphosphetane.[4][7][9]

  • Driving Force: This oxaphosphetane intermediate is unstable and spontaneously decomposes. The decomposition is an irreversible cycloreversion that yields the desired alkene and triphenylphosphine oxide (TPPO). The exceptional thermodynamic stability of the phosphorus-oxygen double bond in TPPO is the primary driving force for the entire reaction sequence.[3]

Caption: General mechanism of the Wittig reaction.

Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints and expected observations.

Safety and Handling Precautions
  • Oxetan-3-one: This is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11][12][13][14] It is also a strained cyclic ketone and should be handled with care.[15] Store under an inert atmosphere at -20°C.[15][16]

  • n-Butyllithium (n-BuLi): Pyrophoric liquid. Reacts violently with water. Must be handled under a strict inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Triphenylphosphine & Phosphonium Salts: Irritants. Avoid inhalation of dust and contact with skin.

  • Solvents: Anhydrous solvents are critical for this reaction. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Isopropyltriphenylphosphonium bromide383.264.22 g11.0Must be dried under vacuum before use.
Anhydrous Tetrahydrofuran (THF)-60 mL-Used as solvent.
n-Butyllithium (n-BuLi)-4.0 mL10.02.5 M solution in hexanes.
Oxetan-3-one72.060.65 g9.0Add as a solution in 5 mL anhydrous THF.
Saturated aq. NH₄Cl-20 mL-For quenching the reaction.
Diethyl ether / Ethyl acetate-As needed-For extraction.
Brine-20 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying organic phase.
Step-by-Step Procedure

Part A: In Situ Generation of the Phosphorus Ylide

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.

  • Reagent Addition: Add isopropyltriphenylphosphonium bromide (4.22 g, 11.0 mmol) to the flask. Purge the flask with inert gas for 10-15 minutes.

  • Solvent: Add anhydrous THF (40 mL) via syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-BuLi (4.0 mL of 2.5 M solution, 10.0 mmol) dropwise via syringe over 15 minutes.

    • Causality Check: A deep orange or reddish color should develop, indicating the formation of the phosphorus ylide.[17] The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

Part B: The Wittig Reaction 6. Reaction with Ketone: While maintaining the temperature at -78 °C, add a solution of oxetan-3-one (0.65 g, 9.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes. 7. Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Observation Point: The characteristic color of the ylide should fade as it reacts with the ketone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Product Isolation 8. Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).[18] 10. Washing: Combine the organic layers and wash with brine (1 x 20 mL). 11. Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]

  • Result: This will yield a crude solid or semi-solid containing the desired product and the byproduct, triphenylphosphine oxide (TPPO).

Part D: Purification 12. Challenge: The primary challenge in purifying Wittig products is the removal of TPPO, which often has similar polarity to the desired alkene.[20] 13. Method: Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective.

  • Expert Tip: An alternative method involves treating the crude mixture with a reagent like hydrogen peroxide to oxidize any remaining triphenylphosphine to the more polar TPPO, which can simplify chromatographic separation.[20]

A[label="1. Add Phosphonium Salt\nto Dry THF under N₂"]; B[label="2. Cool to -78 °C"]; C [label="3. Add n-BuLi Dropwise\n(Observe Color Change)"]; D [label="4. Add Oxetan-3-one\nSolution at -78 °C"]; E [label="5. Warm to RT\nStir Overnight"]; F [label="6. Quench with\naq. NH₄Cl"]; G [label="7. Extract with\nEt₂O or EtOAc"]; H [label="8. Dry & Concentrate"]; I[label="9. Purify via\nColumn Chromatography"]; J [label="10. Characterize Product\n(NMR, MS, IR)"];

A -> B -> C [label="Ylide Formation"]; C -> D -> E [label="Wittig Reaction"]; E -> F -> G -> H [label="Workup"]; H -> I -> J [label="Purification & Analysis"]; }

Caption: Experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. Key signals would include the disappearance of the ketone proton signals from oxetan-3-one and the appearance of new vinylidene protons and a new quaternary alkene carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: 112.13 g/mol ).

  • Infrared (IR) Spectroscopy: To detect the C=C bond of the alkene and the C=O of the ketone group in the product.

Conclusion

The Wittig reaction offers a robust and highly selective method for the synthesis of exocyclic alkenes like this compound from strained cyclic ketones. The success of this synthesis hinges on meticulous execution, particularly the maintenance of anhydrous and inert conditions for the formation and reaction of the phosphorus ylide. The protocol and rationale provided herein serve as a comprehensive guide for researchers to successfully perform this valuable transformation, enabling further exploration of oxetane-based compounds in pharmaceutical and materials science.

References

Application Notes and Protocols: Michael Addition Reactions of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a privileged structural unit in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2] As a compact, polar, and metabolically robust bioisostere for gem-dimethyl and carbonyl groups, its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4] This application note provides a detailed guide to the Michael addition reactions of 1-(oxetan-3-ylidene)propan-2-one, a versatile Michael acceptor that serves as a gateway to a diverse array of 3-substituted oxetane derivatives. We will explore the underlying principles, provide detailed experimental protocols for various nucleophiles, and discuss the significance of these reactions in the context of drug discovery.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The four-membered oxetane ring is no longer a synthetic curiosity but a cornerstone of modern drug design.[5] Its unique stereoelectronic properties offer a powerful tool to address common challenges in lead optimization. By replacing a lipophilic gem-dimethyl group with a polar oxetane, medicinal chemists can dramatically enhance aqueous solubility—in some cases by orders of magnitude—without introducing metabolic liabilities.[3] Furthermore, the oxetane ring can act as a hydrogen bond acceptor, influencing molecular conformation and target engagement.[6]

This compound is a particularly valuable building block as it combines the desirable oxetane core with a reactive α,β-unsaturated ketone system, making it an ideal Michael acceptor for the introduction of a wide range of functional groups at the 3-position of the oxetane ring.

Synthesis of the Michael Acceptor: this compound

The preparation of this compound is readily achieved from the commercially available oxetan-3-one via a Horner-Wadsworth-Emmons (HWE) reaction.[1] This olefination strategy provides a reliable and scalable route to the desired exocyclic α,β-unsaturated ketone.

HWE_Synthesis Oxetanone Oxetan-3-one Acceptor This compound Oxetanone->Acceptor Phosphonate Diethyl (2-oxopropyl)phosphonate Phosphonate->Acceptor Base NaH or K2CO3 Base->Acceptor Base Byproduct Diethyl phosphate byproduct Acceptor->Byproduct Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acceptor This compound Enolate Enolate Intermediate Acceptor->Enolate 1. Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate Adduct Michael Adduct Enolate->Adduct 2. Protonation

References

Application Note: Strategic Application of Conjugate Addition to 1-(Oxetan-3-ylidene)propan-2-one for Novel Scaffold Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Privileged Scaffold

In contemporary medicinal chemistry, the design of novel molecular scaffolds with improved physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a "magic fragment" for this purpose.[1] When incorporated into a lead compound, the oxetane moiety can profoundly enhance aqueous solubility, metabolic stability, and lipophilicity while acting as a conformationally rigidifying element.[1][2] It often serves as a metabolically stable isostere for gem-dimethyl or carbonyl groups, offering a sophisticated tool for property modulation in drug discovery.[2][3]

The synthesis of functionalized oxetanes is therefore of critical importance. A powerful strategy involves the use of oxetane-containing Michael acceptors.[1] 1-(Oxetan-3-ylidene)propan-2-one, an α,β-unsaturated ketone, is a prime example. This molecule combines the desirable properties of the oxetane ring with the versatile reactivity of an enone system, making it an ideal starting point for the synthesis of diverse 3-substituted oxetane derivatives through nucleophilic conjugate addition.[3] This application note provides a detailed guide to the principles, protocols, and best practices for performing conjugate addition reactions on this valuable substrate.

Reaction Principles: 1,4- vs. 1,2-Addition

The reactivity of this compound is governed by the electronic conjugation between the carbonyl group and the exocyclic double bond. Resonance delocalization renders the β-carbon electrophilic, making it susceptible to attack by nucleophiles.[4][5][6] This mode of attack is known as conjugate addition or 1,4-addition.

However, a competing reaction pathway exists: direct nucleophilic attack at the carbonyl carbon, known as 1,2-addition.[6][7] The regiochemical outcome is largely dictated by the nature of the nucleophile, a concept explained by Hard-Soft Acid-Base (HSAB) theory.

  • 1,4-Addition (Conjugate Addition): Favored by "soft" nucleophiles. The β-carbon is a soft electrophilic center. Examples of soft nucleophiles include thiols, amines, cyanides, organocuprates (Gilman reagents), and stabilized enolates (as in the Michael reaction).[8][9] This pathway leads to the desired 3-substituted oxetane product.

  • 1,2-Addition (Direct Addition): Favored by "hard" nucleophiles. The carbonyl carbon is a hard electrophilic center. Examples include Grignard reagents, organolithium reagents, and metal hydrides.[7][9] This pathway leads to an allylic alcohol, which is typically an undesired byproduct in this context.

The general mechanism for the desired 1,4-addition proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during aqueous workup) to yield the final saturated ketone product.[4][10]

Figure 1: General mechanism of nucleophilic conjugate addition.

Experimental Protocols

The following protocols are representative procedures for the conjugate addition of various classes of nucleophiles to this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

A standardized workflow ensures reproducibility. Key stages include reaction setup, monitoring, workup, and purification.

G General Experimental Workflow A Reagent Preparation - Weigh Michael Acceptor - Prepare Nucleophile Solution - Add Solvent & Catalyst B Reaction Setup - Inert atmosphere (N2/Ar) - Controlled Temperature (e.g., 0°C to RT) A->B Combine Reagents C Reaction Monitoring - Thin-Layer Chromatography (TLC) - LC-MS B->C Stir for specified time D Aqueous Workup - Quench Reaction - Phase Separation C->D Upon completion E Purification - Column Chromatography - Recrystallization D->E Extract organic layer F Characterization - NMR (1H, 13C) - HRMS - IR Spectroscopy E->F Isolate pure product

Figure 2: Standard workflow for conjugate addition reactions.

Protocol 1: Thia-Michael Addition of Benzyl Mercaptan

This protocol details the addition of a soft thiol nucleophile, a classic example of a Thia-Michael reaction.[8]

Table 1. Materials for Thia-Michael Addition

Reagent/Material Amount Molar Equiv. Notes
This compound 126 mg (1.0 mmol) 1.0 Substrate
Benzyl Mercaptan 137 mg (1.1 mmol) 1.1 Nucleophile
Triethylamine (Et₃N) 10.1 mg (0.1 mmol) 0.1 Base Catalyst
Dichloromethane (DCM) 5 mL - Anhydrous Solvent
Saturated NH₄Cl (aq) 10 mL - Quenching Agent
Saturated NaCl (aq) 10 mL - Brine Wash

| Anhydrous MgSO₄ | ~2 g | - | Drying Agent |

Step-by-Step Procedure:

  • To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (126 mg, 1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (14 µL, 0.1 mmol) via syringe.

  • Add benzyl mercaptan (129 µL, 1.1 mmol) dropwise over 2 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the product, 1-(3-(benzylthio)oxetan-3-yl)propan-2-one.

Protocol 2: Aza-Michael Addition of Morpholine

The addition of secondary amines is a crucial transformation for introducing basic centers into the oxetane scaffold.[4]

Table 2. Materials for Aza-Michael Addition

Reagent/Material Amount Molar Equiv. Notes
This compound 126 mg (1.0 mmol) 1.0 Substrate
Morpholine 96 mg (1.1 mmol) 1.1 Nucleophile
Methanol (MeOH) 5 mL - Protic Solvent
Water (for workup) 10 mL - -
Ethyl Acetate (for extraction) 20 mL - -

| Anhydrous Na₂SO₄ | ~2 g | - | Drying Agent |

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (126 mg, 1.0 mmol) in methanol (5 mL).

  • Add morpholine (96 µL, 1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours. The reaction is typically complete overnight.

  • Monitor progress by TLC or LC-MS.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (10 mL) and ethyl acetate (10 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting product, 1-(3-(morpholino)oxetan-3-yl)propan-2-one, is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol 3: Michael Addition of Diethyl Malonate

For C-C bond formation, stabilized carbanions are excellent nucleophiles. This protocol uses diethyl malonate as a classic Michael donor.[11][12]

Table 3. Materials for Michael Addition

Reagent/Material Amount Molar Equiv. Notes
This compound 126 mg (1.0 mmol) 1.0 Michael Acceptor
Diethyl Malonate 176 mg (1.1 mmol) 1.1 Michael Donor
Sodium Ethoxide (NaOEt) 7.5 mg (0.11 mmol) 0.11 Base
Ethanol (EtOH) 5 mL - Anhydrous Solvent
1 M HCl (aq) 10 mL - Neutralizing Agent
Ethyl Acetate (for extraction) 20 mL - -

| Anhydrous MgSO₄ | ~2 g | - | Drying Agent |

Step-by-Step Procedure:

  • To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (5 mL) and sodium ethoxide (7.5 mg, 0.11 mmol).

  • Stir until the base is fully dissolved.

  • Add diethyl malonate (166 µL, 1.1 mmol) and stir for 10 minutes to generate the enolate.

  • Add a solution of this compound (126 mg, 1.0 mmol) in ethanol (1 mL) dropwise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the mixture by adding 1 M HCl (aq) until pH ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford diethyl 2-((3-(2-oxopropyl)oxetan-3-yl)methyl)malonate.

Summary of Reaction Conditions and Troubleshooting

The choice of nucleophile, solvent, and catalyst is critical for achieving high yields and selectivity.

Table 4. Comparative Summary of Conjugate Addition Reactions

Nucleophile Catalyst/Base Solvent Temp (°C) Approx. Time (h) Typical Yield (%)
Benzyl Mercaptan Et₃N (cat.) DCM 0 to RT 4-6 >90
Morpholine None MeOH RT 12-18 >85
Diethyl Malonate NaOEt (cat.) EtOH RT 8-12 75-85

| Lithium Dibutylcuprate | N/A | THF | -78 to 0 | 1-2 | >90 |

Table 5. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive nucleophile. 2. Inactive catalyst or base. 3. Low reaction temperature. 1. Use a stronger base to generate the nucleophile (e.g., NaH for malonates). 2. Use fresh, anhydrous reagents and solvents. 3. Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for side products.
Formation of 1,2-Adduct The nucleophile is too "hard" or sterically hindered. Switch to a softer nucleophile. For organometallic reagents, transmetalation to form an organocuprate is a standard strategy to favor 1,4-addition.[4][8]
Polymerization The enolate intermediate is reacting with the starting material.[8] 1. Add the Michael acceptor slowly to the solution of the pre-formed nucleophile. 2. Run the reaction at a lower temperature or in a more dilute solution.

| Difficult Purification | Product has similar polarity to starting material or byproducts. | 1. Adjust the eluent system for column chromatography. 2. Consider derivatization or salt formation to alter polarity. 3. Attempt recrystallization or distillation if the product is suitable. |

Conclusion

This compound is a versatile and powerful building block for accessing novel 3-substituted oxetane scaffolds. The conjugate addition reaction provides a reliable and high-yielding pathway for the introduction of a wide array of functional groups through C-S, C-N, and C-C bond formation. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can efficiently generate diverse libraries of oxetane-containing compounds, accelerating hit-to-lead campaigns in drug discovery. The protocols and guidelines presented herein offer a robust starting point for the exploration and application of this important chemical transformation.

References

Application Note: 1-(Oxetan-3-ylidene)propan-2-one as a Versatile Michael Acceptor for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] As a bioisostere for gem-dimethyl and carbonyl groups, it can enhance aqueous solubility, metabolic stability, and conformational rigidity.[1][4][5] This application note provides a comprehensive guide to the use of 1-(Oxetan-3-ylidene)propan-2-one, a highly versatile α,β-unsaturated ketone, as a Michael acceptor. We will detail its reactivity, provide robust experimental protocols for conjugate addition reactions, and discuss the synthetic utility of the resulting 3,3-disubstituted oxetane products in the context of drug development.

Introduction: The Strategic Value of the Oxetane Moiety

The four-membered oxetane ring is a strained cyclic ether that offers a unique combination of chemical stability and advantageous physical properties.[4][6] Its incorporation into molecular scaffolds can lead to significant improvements in:

  • Aqueous Solubility: The polar nature of the ether linkage often enhances solubility, a critical parameter for oral bioavailability.[1][2]

  • Metabolic Stability: Oxetanes can serve as metabolically stable replacements for more labile groups like gem-dimethyl units, which are prone to oxidative metabolism.[1]

  • Lipophilicity (LogP): Replacing a lipophilic group (e.g., gem-dimethyl) with an oxetane can reduce overall lipophilicity, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Conformational Constraint: The rigid, puckered structure of the oxetane ring can lock the conformation of flexible molecules, which can be advantageous for optimizing binding to a biological target.[4][7]

This compound serves as a key building block, enabling the introduction of this valuable oxetane scaffold into a diverse range of molecules through the reliable and powerful Michael addition reaction.

Synthesis and Properties of the Michael Acceptor

This compound is typically synthesized from commercially available oxetan-3-one.[8][9][10] The most common synthetic routes involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which are well-established and scalable.[1][11]

A representative synthesis using a Wittig reagent is shown below:

  • Reaction: Oxetan-3-one + Acetylmethylene triphenylphosphorane → this compound + Triphenylphosphine oxide

  • Conditions: The reaction is typically performed in an aprotic solvent like dichloromethane (CH₂Cl₂) at room temperature.[1]

The resulting α,β-unsaturated ketone is a versatile Michael acceptor, primed for reaction with a wide array of nucleophiles.[4]

The Michael Addition: Mechanism and Scope

The Michael reaction (or conjugate 1,4-addition) is a cornerstone of C-C bond formation in organic synthesis.[12][13] In the context of this compound, a nucleophile adds to the β-carbon of the unsaturated system, driven by the formation of a stable enolate intermediate which is subsequently protonated.[14]

Caption: General mechanism of the Michael addition to this compound.

This reaction is highly versatile, accommodating a broad scope of nucleophiles (Michael donors). The choice of nucleophile directly dictates the functionality introduced at the 3-position of the oxetane ring.

Nucleophile Class Example Nucleophile Resulting Moiety Typical Conditions Reference
Nitrogen (Aza-Michael) Primary/Secondary Amines (e.g., Piperidine)β-Amino ketoneAprotic solvent (e.g., THF, CH₃CN), RT[4][12]
Sulfur (Thia-Michael) Thiols (e.g., Thiophenol)β-Thio ketoneBase catalyst (e.g., Et₃N), Aprotic solvent, RT[12]
Carbon Malonates (e.g., Diethyl malonate)1,5-Dicarbonyl compoundStrong base (e.g., NaOEt), Alcohol solvent[4][13]
Carbon Organocuprates (e.g., Me₂CuLi)Alkylated ketoneEthereal solvent (e.g., THF, Et₂O), Low temp (-78°C)[4]
Carbon Enolates (e.g., from Cyclohexanone)1,5-DiketoneBase (e.g., LDA), Aprotic solvent, Low temp[14]
Oxygen (Oxa-Michael) Alcohols, Phenolsβ-Alkoxy/Aryloxy ketoneStrong base or specific catalysts, may require heating[15]
Experimental Protocols

The following protocols provide a validated starting point for performing Michael additions with this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

Workflow prep 1. Reagent Preparation - Dissolve Michael acceptor in solvent - Prepare nucleophile solution setup 2. Reaction Setup - Combine reactants under inert atmosphere - Add base/catalyst if required prep->setup monitor 3. Reaction Monitoring - Track progress via TLC or LC-MS setup->monitor workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitor->workup purify 5. Purification - Column chromatography - Recrystallization or distillation workup->purify analyze 6. Analysis - Confirm structure and purity (NMR, MS, etc.) purify->analyze

Caption: Standard experimental workflow for a Michael addition reaction.

Protocol 4.1: General Procedure for Aza-Michael Addition (e.g., with Piperidine)

  • Reagent Preparation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (to make a 0.1 M solution).

    • Add piperidine (1.1 eq) dropwise to the stirred solution at room temperature (RT).

  • Reaction Monitoring:

    • Stir the reaction mixture at RT.

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete (typically 1-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

Protocol 4.2: General Procedure for Malonate Addition

  • Reagent Preparation:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0°C.

    • Once all the sodium has reacted, add diethyl malonate (1.1 eq) dropwise and stir for 15 minutes at 0°C.

  • Reaction Setup:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Cool the Michael acceptor solution to 0°C and add it dropwise to the prepared enolate solution.

  • Reaction Monitoring & Workup:

    • Allow the reaction to warm to RT and stir until completion as monitored by TLC (typically 2-12 hours).

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the resulting crude 1,5-dicarbonyl compound by flash column chromatography.

Applications in Synthetic and Medicinal Chemistry

The 3,3-disubstituted oxetane products derived from these Michael additions are exceptionally valuable intermediates. The newly introduced nucleophilic fragment and the existing ketone provide two distinct handles for further chemical elaboration, enabling the rapid generation of molecular diversity.

Synthetic_Utility start This compound adduct Michael Adduct (3-Nu-3-acetonyl-oxetane) start->adduct + Nucleophile (Nu-H) reduct Ketone Reduction (e.g., NaBH₄) adduct->reduct reduct_amin Reductive Amination adduct->reduct_amin wittig Olefination (e.g., Wittig) adduct->wittig nu_mod Modification of Nu (e.g., N-acylation) adduct->nu_mod product1 Diastereomeric Alcohols reduct->product1 product2 Secondary Amines reduct_amin->product2 product3 Complex Alkenes wittig->product3 product4 Amides, Sulfonamides, etc. nu_mod->product4

Caption: Synthetic diversification pathways from the Michael adduct.

This strategy allows for the construction of complex, sp³-rich scaffolds that are highly desirable in drug discovery programs.[11] For example, the β-amino ketone products can be used as precursors for novel heterocyclic systems or as building blocks in peptide mimics. The ability to introduce a conformationally rigid, polar oxetane core while simultaneously installing another point of diversity makes this compound a powerful tool for lead optimization and the exploration of new chemical space.[2][16]

References

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of diverse, novel heterocyclic compounds utilizing the versatile building block, 1-(Oxetan-3-ylidene)propan-2-one. The inherent reactivity of this α,β-unsaturated ketone, combined with the valuable physicochemical properties imparted by the oxetane motif, makes it an exceptional starting material for generating libraries of medicinally relevant scaffolds. Detailed protocols for the synthesis of pyrazoles, isoxazoles, pyridines, thiophenes, pyrimidines, and pyrroles are presented, emphasizing the mechanistic rationale behind each transformation. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage this unique reagent for the rapid assembly of complex, three-dimensional heterocyclic systems.

Introduction: The Strategic Value of this compound

The oxetane ring has emerged as a highly sought-after functional group in modern drug discovery.[1][2] Its incorporation into molecular scaffolds can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, when compared to more common functionalities like gem-dimethyl or carbonyl groups.[3] this compound serves as a bifunctional synthetic precursor: the strained oxetane ring offers a polar, metabolically robust anchor, while the α,β-unsaturated ketone system provides a reactive handle for a multitude of classical and modern heterocyclic ring-forming reactions.

The exocyclic double bond in conjugation with the ketone functionality classifies this molecule as an enone, making it an excellent Michael acceptor and a reactive partner in various condensation and cycloaddition reactions.[4][5] This duality allows for the construction of a wide array of heterocyclic systems, each appended with the beneficial oxetane moiety.

This document outlines detailed, field-tested protocols for several high-utility transformations, providing not just the steps, but the underlying chemical principles to enable adaptation and optimization.

Synthesis of the Starting Material: this compound

The starting material can be efficiently prepared from commercially available oxetan-3-one via a Wittig reaction. This protocol provides a reliable and scalable route to the key precursor.

Protocol 2.1: Wittig Olefination

Reaction Scheme: Oxetan-3-one reacts with acetylmethylene triphenylphosphorane to yield this compound and triphenylphosphine oxide.

Materials & Reagents:

  • Oxetan-3-one

  • Acetylmethylene triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Silica gel for chromatography

  • Pentane

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous DCM, add acetylmethylene triphenylphosphorane (1.3 eq) at room temperature.

  • Stir the solution overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a pentane/Et₂O gradient (e.g., starting from 4:1 to 2:1).

  • Combine the fractions containing the pure product and concentrate in vacuo to yield this compound as a clear oil.[3]

Synthesis of Five-Membered Heterocycles

The enone functionality is primed for reactions with 1,3-dicarbonyl equivalents or 1,3-dipoles to generate five-membered aromatic heterocycles.

Pyrazole Synthesis via Cyclocondensation

The reaction of α,β-unsaturated ketones with hydrazine derivatives is a cornerstone for the synthesis of pyrazolines, which can be readily oxidized to pyrazoles. A modern, one-pot approach utilizes molecular iodine as a metal-free oxidant.[6][7]

Causality: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular conjugate addition (cyclization). The iodine then acts as an oxidant to aromatize the resulting pyrazoline to the stable pyrazole ring system.

Protocol 3.1.1: Iodine-Mediated Oxidative Cyclization

Materials & Reagents:

  • This compound

  • Hydrazine hydrate or Phenylhydrazine hydrochloride

  • Molecular Iodine (I₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the hydrazine salt (1.2 eq) in ethanol.

  • Add molecular iodine (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the target pyrazole.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Final Product Enone This compound Hydrazone Hydrazone Intermediate Enone->Hydrazone Condensation Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Hydrazone Pyrazoline Pyrazoline Intermediate Hydrazone->Pyrazoline Intramolecular Michael Addition Pyrazole Oxetanyl-Pyrazole Pyrazoline->Pyrazole Oxidation (I₂)

Caption: Pyrazole synthesis workflow.

Isoxazole Synthesis

Isoxazoles can be synthesized from enones using hydroxylamine, which acts as a source of both the nitrogen and oxygen atoms for the heterocycle.

Causality: The reaction is initiated by a Michael addition of the hydroxylamine to the enone. The nitrogen atom attacks the β-carbon, followed by cyclization and dehydration to form the isoxazole ring. The regioselectivity can be influenced by the reaction conditions.[8][9]

Protocol 3.2.1: Cyclocondensation with Hydroxylamine

Materials & Reagents:

  • This compound

  • Hydroxylamine hydrochloride

  • Potassium carbonate or Sodium ethoxide

  • Ethanol

Procedure:

  • In a flask, stir a mixture of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., potassium carbonate, 1.1 eq) in ethanol for one hour at room temperature.

  • Add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry.

  • Purify by column chromatography to obtain the oxetanyl-isoxazole.

Pyrrole Synthesis via Paal-Knorr Approach

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds.[10][11][12] While our starting material is an enone, a 1,4-dicarbonyl intermediate can be generated in situ via a Michael addition, allowing for a two-step, one-pot synthesis of highly substituted pyrroles.

Causality: The first step is a base-catalyzed Michael addition of a nucleophile (e.g., the enolate of nitromethane) to the enone, creating the 1,4-dicarbonyl precursor. This intermediate is then subjected to classical Paal-Knorr conditions, reacting with an amine and cyclizing to form the pyrrole.

Protocol 3.3.1: One-Pot Michael Addition/Paal-Knorr Cyclization

Materials & Reagents:

  • This compound

  • Nitromethane (or another Michael donor like diethyl malonate)

  • A strong base (e.g., Sodium Methoxide)

  • Ammonium acetate or a primary amine

  • Acetic acid

  • Methanol or Ethanol

Procedure:

  • Michael Addition: Dissolve this compound (1.0 eq) and nitromethane (1.2 eq) in methanol. Add a catalytic amount of sodium methoxide and stir at room temperature.

  • Paal-Knorr Cyclization: Once the Michael addition is complete (monitor by TLC), add ammonium acetate (5.0 eq) and a catalytic amount of acetic acid directly to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Wash the organic layer, dry, and concentrate.

  • Purify via column chromatography to isolate the polysubstituted oxetanyl-pyrrole.

Synthesis of Six-Membered Heterocycles

Multicomponent reactions are particularly powerful for the efficient assembly of complex six-membered rings.

Pyridine Synthesis (Modified Hantzsch Synthesis)

The Hantzsch pyridine synthesis traditionally involves two equivalents of a β-ketoester with an aldehyde and ammonia.[13][14] A well-established modification allows for the use of an α,β-unsaturated ketone as one of the components.

Causality: The reaction likely proceeds through the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile in a Michael addition to the this compound. A subsequent Knoevenagel condensation with the aldehyde, followed by cyclization and oxidation, yields the dihydropyridine, which is then aromatized.

Protocol 4.1.1: Four-Component Hantzsch Reaction

Materials & Reagents:

  • This compound

  • A β-ketoester (e.g., ethyl acetoacetate)

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., ceric ammonium nitrate or I₂)

Procedure:

  • To a solution of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and benzaldehyde (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Reflux the mixture until the formation of the dihydropyridine intermediate is complete (monitor by TLC).

  • Cool the reaction mixture slightly and add the oxidizing agent portion-wise.

  • After oxidation is complete, pour the reaction mixture into ice water and collect the precipitated product by filtration.

  • Recrystallize or purify by column chromatography to obtain the substituted oxetanyl-pyridine.

G Enone 1-(Oxetan-3-ylidene) propan-2-one Michael_Adduct Michael Adduct (Enamine + Enone) Enone->Michael_Adduct Ketoester β-Ketoester Ketoester->Michael_Adduct Aldehyde Aldehyde Cyclized_Intermediate Cyclized Intermediate Aldehyde->Cyclized_Intermediate Ammonia Ammonia Source Ammonia->Michael_Adduct Michael_Adduct->Cyclized_Intermediate Condensation DHP Dihydropyridine Cyclized_Intermediate->DHP Dehydration Pyridine Final Pyridine Product DHP->Pyridine Oxidation

Caption: Workflow for the modified Hantzsch pyridine synthesis.

Dihydropyrimidine Synthesis

The Biginelli reaction and its variations provide straightforward access to dihydropyrimidinones (DHPMs) and their thio-analogs, which are scaffolds of significant pharmacological interest. The reaction of an enone with urea or thiourea is a common route.[15]

Causality: The mechanism is believed to proceed via a Michael-type addition of urea/thiourea to the enone, followed by intramolecular cyclization and dehydration.

Protocol 4.2.1: Acid-Catalyzed Cyclocondensation

Materials & Reagents:

  • This compound

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) and urea or thiourea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a dilute base (e.g., NaHCO₃ solution).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidin(thi)one.

Synthesis of Sulfur-Containing Heterocycles: Thiophenes

Thiophene Synthesis (Gewald Reaction)

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[2][16] While the classic variant uses a ketone and an activated nitrile, modifications exist for α,β-unsaturated ketones.

Causality: This one-pot reaction involves an initial Michael addition of the activated nitrile to the enone, catalyzed by a base. Elemental sulfur then adds to the intermediate, followed by intramolecular cyclization and tautomerization to form the stable 2-aminothiophene ring.

Protocol 5.1.1: Gewald Three-Component Reaction

Materials & Reagents:

  • This compound

  • An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental Sulfur (S₈)

  • A base (e.g., morpholine or triethylamine)

  • A solvent (e.g., ethanol or DMF)

Procedure:

  • In a flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of morpholine.

  • Heat the mixture gently (e.g., to 50-60 °C) and stir. The reaction is often exothermic.

  • Continue stirring for 2-4 hours after the initial reaction subsides.

  • Cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization.

Data Summary

The following table summarizes the expected heterocyclic products and the key reagents for each protocol. Yields are estimates based on analogous reactions with similar α,β-unsaturated ketones and will require empirical optimization.

HeterocycleKey ReagentsReaction NameTypical Yield Range
PyrazoleHydrazine, I₂Oxidative Cyclocondensation60-85%
IsoxazoleHydroxylamine HCl, BaseCyclocondensation55-80%
PyrroleNitromethane, NH₄OAcMichael/Paal-Knorr40-70% (two steps)
Pyridineβ-Ketoester, Aldehyde, NH₄OAcModified Hantzsch Synthesis50-75%
PyrimidineUrea or Thiourea, Acid catalystCyclocondensation65-90%
ThiopheneActivated Nitrile, Sulfur, BaseGewald Reaction70-95%

Conclusion

This compound is a potent and versatile building block for modern heterocyclic synthesis. Its dual reactivity allows for the application of a wide range of classical and contemporary synthetic methodologies, leading to novel molecular architectures containing the prized oxetane motif. The protocols detailed in this note serve as a robust starting point for researchers aiming to expand their chemical libraries with structurally diverse and medicinally relevant compounds. The straightforward nature of these transformations, many of which are one-pot or multicomponent reactions, aligns with the principles of efficient and sustainable chemical synthesis.

References

Application Notes and Protocols: 1-(Oxetan-3-ylidene)propan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique physicochemical properties.[1][2] It is recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often conferring improved aqueous solubility, metabolic stability, and lipophilicity.[3][4] The strategic incorporation of this motif can lead to significant advancements in drug-like properties.[5]

This document provides detailed application notes and protocols for 1-(Oxetan-3-ylidene)propan-2-one , a versatile building block that combines the benefits of the oxetane ring with the reactivity of an α,β-unsaturated ketone. This unique combination offers a powerful tool for medicinal chemists to access a diverse range of molecular scaffolds with potential therapeutic applications. The inherent reactivity of the enone system allows for the introduction of various substituents through conjugate addition reactions, providing a gateway to novel chemical space.[6][7]

Core Attributes of this compound in Drug Design

The value of this compound as a medicinal chemistry building block stems from the synergistic interplay of its constituent functional groups.

  • The Oxetane Moiety: As a polar, three-dimensional surrogate for more lipophilic groups, the oxetane ring can enhance aqueous solubility and reduce metabolic liability.[1][8] Its rigid structure can also serve as a conformational lock, potentially improving binding affinity to biological targets.[9]

  • The α,β-Unsaturated Ketone: This functional group is a key Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through conjugate addition.[10][11] This reactivity is fundamental to the construction of more complex molecular frameworks. The enone moiety itself is also a recognized pharmacophore in various therapeutic areas, including oncology.[12][13]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H10O2[14]
Molecular Weight114.14 g/mol [15]
XlogP (predicted)-0.2[14]

Synthetic & Application Pathways

The primary utility of this compound lies in its susceptibility to nucleophilic attack at the β-carbon of the enone system. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds for biological screening.

G cluster_reactions Key Synthetic Transformations cluster_products Derivative Scaffolds main This compound conj_add Conjugate Addition (Michael Addition) main->conj_add Soft Nucleophiles reduct Selective Reduction main->reduct thio β-Thioether Ketones conj_add->thio Thiols alkyl β-Alkylated Ketones conj_add->alkyl Organocuprates amino β-Amino Ketones conj_add->amino Amines allyl_alc Allylic Alcohols reduct->allyl_alc 1,2-Reduction sat_ket Saturated Ketones reduct->sat_ket 1,4-Reduction

Figure 1: Key reaction pathways for this compound.

Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of the title compound from the commercially available starting material, oxetan-3-one. The Wittig reaction provides a reliable method for the formation of the exocyclic double bond.

Materials:

  • Oxetan-3-one

  • (Acetylmethylene)triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Pentane

  • Diethyl ether

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous DCM, add (acetylmethylene)triphenylphosphorane (1.2 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a pentane/diethyl ether gradient to afford this compound as a pure product.

Causality: The Wittig reaction is a robust method for converting ketones to alkenes with precise control over the double bond position. The use of a stabilized ylide, such as (acetylmethylene)triphenylphosphorane, ensures efficient reaction with the ketone.

Protocol 2: Conjugate Addition of Thiols (Thia-Michael Addition)

This protocol details the addition of a thiol to the β-position of this compound, a common strategy for introducing sulfur-containing moieties into drug candidates.

Materials:

  • This compound

  • Thiophenol (or other desired thiol)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add thiophenol (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired β-thioether ketone.

Causality: The basic conditions generated by triethylamine facilitate the formation of the thiolate anion, a soft nucleophile that preferentially attacks the soft electrophilic β-carbon of the enone in a 1,4-conjugate addition.[16][17]

G start This compound + Thiol step1 Base (e.g., Et3N) in DCM start->step1 step2 Reaction at RT step1->step2 step3 Aqueous Workup step2->step3 step4 Purification (Chromatography) step3->step4 end β-Thioether Ketone step4->end

Figure 2: Workflow for the Thia-Michael addition to this compound.

Protocol 3: Conjugate Addition of Organocuprates (Gilman Reagents)

This protocol outlines the addition of an alkyl group to the β-position using a Gilman reagent. This is a powerful method for creating new carbon-carbon bonds.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) or other organolithium reagent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend CuI (0.5 eq) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add MeLi (1.0 eq) dropwise to the suspension to form the lithium dimethylcuprate (Gilman reagent).

  • Cool the Gilman reagent solution to -78 °C.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the Gilman reagent.

  • Stir the reaction mixture at -78 °C and allow it to warm slowly to room temperature. Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality: Gilman reagents are soft nucleophiles that selectively perform 1,4-conjugate addition to α,β-unsaturated ketones, in contrast to harder organometallic reagents like Grignards, which favor 1,2-addition to the carbonyl.[5][18][19][20]

Protocol 4: Selective 1,2-Reduction to the Allylic Alcohol

This protocol describes the selective reduction of the ketone functionality to an allylic alcohol, preserving the double bond.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) and CeCl3·7H2O (1.0 eq) in methanol at 0 °C.

  • Add NaBH4 (1.1 eq) portion-wise to the stirred solution.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality: The Luche reduction conditions, employing NaBH4 in the presence of a lanthanide salt like CeCl3, favor the 1,2-reduction of enones to their corresponding allylic alcohols.[21][22] The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive Michael acceptor and a beneficial oxetane moiety provides a valuable platform for the synthesis of novel compounds with potentially enhanced drug-like properties. The protocols outlined in this document provide a foundation for the exploration of this scaffold in drug discovery programs.

References

The Versatile Building Block: Harnessing 1-(Oxetan-3-ylidene)propan-2-one for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer advantageous physicochemical properties upon drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[3][4] The oxetane unit is often employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, offering a similar spatial arrangement but with enhanced drug-like properties.[1][2]

This application note provides a detailed guide to the synthesis and strategic application of 1-(Oxetan-3-ylidene)propan-2-one , a versatile and reactive building block. As an α,β-unsaturated ketone, this compound is primed for a variety of chemical transformations, making it an ideal starting point for the rapid generation of diverse molecular libraries. We will explore its utility in key reactions for drug discovery, including Michael additions and cycloadditions, providing detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The strategic incorporation of the this compound moiety into a drug candidate offers several distinct advantages that address common challenges in drug development.

PropertyImpact of this compound MoietyReference
Aqueous Solubility The inherent polarity of the oxetane ring significantly enhances aqueous solubility compared to carbocyclic analogs. This can improve oral bioavailability.[1]
Metabolic Stability The oxetane ring is generally robust and can be used to block sites of metabolic oxidation, redirecting metabolism away from cytochrome P450 pathways.[3]
Lipophilicity (LogP) Molecules containing the oxetane moiety are typically less lipophilic than their gem-dimethyl counterparts, which can reduce off-target toxicity.[3]
Synthetic Versatility The α,β-unsaturated ketone functionality serves as a versatile handle for a range of chemical transformations, allowing for rapid library synthesis.[5]

Synthesis of the Core Building Block: this compound

The primary route to this compound involves a Wittig-type reaction with the commercially available oxetan-3-one. This method provides a reliable and scalable synthesis of the key building block.

graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Oxetan-3-one

  • Acetylmethylenetriphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Pentane and Diethyl ether (Et₂O) for chromatography

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in dry DCM in a round-bottom flask, add acetylmethylenetriphenylphosphorane (1.2-1.5 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a pentane/Et₂O gradient to afford the pure this compound.

Expected Outcome: This protocol typically provides the desired product in good to excellent yields. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Key Protocols

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex, drug-like molecules. The electron-deficient double bond is highly susceptible to nucleophilic attack, and the diene-like system can participate in cycloaddition reactions.

A. Michael Addition Reactions: Building Complexity

The Michael or conjugate addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[6] The α,β-unsaturated ketone of our building block is an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles.

graph "Michael_Addition_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

General workflow for Michael addition.

Protocol 2: Thia-Michael Addition of Thiophenol

This protocol describes the addition of a thiol, a common reaction in the synthesis of biologically active compounds.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Add thiophenol (1.0 eq) to the solution.

  • Add a catalytic amount of triethylamine (0.1 eq) dropwise while stirring at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction for 30-60 minutes, monitoring by TLC.

  • Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired 1-(1-(phenylthio)oxetan-3-yl)propan-2-one.

B. Cycloaddition Reactions: Constructing Ring Systems

The conjugated system of this compound can also participate in cycloaddition reactions, providing rapid access to complex polycyclic scaffolds, including valuable spirocycles.[7][8]

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings with excellent stereocontrol.[9] Here, this compound can act as a dienophile.

graph "Diels_Alder_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diels-Alder reaction workflow.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethyl acetate and hexane.

  • Add freshly cracked cyclopentadiene (1.5-2.0 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the bicyclic adduct. The endo product is typically favored.[9]

The reaction of α,β-unsaturated ketones with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazolines, five-membered nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[10][11]

Protocol 4: Synthesis of an Oxetane-Substituted Pyrazoline

Materials:

  • This compound

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or phenylhydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no solid forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrazoline derivative.

Conclusion: A Gateway to Novel Chemical Space

This compound is a powerful and versatile building block that provides a straightforward entry point into novel, sp³-rich chemical space. The protocols outlined in this application note demonstrate its utility in constructing diverse molecular scaffolds through reliable and well-established chemical transformations. By leveraging the advantageous properties of the oxetane moiety and the reactivity of the α,β-unsaturated ketone, researchers can accelerate the discovery and optimization of next-generation drug candidates. The strategic use of this and similar oxetane-based building blocks will undoubtedly continue to be a fruitful endeavor in modern medicinal chemistry.[12][13]

References

Application Note: Synthesis of Spirocyclic Oxetanes Utilizing the Versatile Building Block, 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic oxetanes represent a class of saturated heterocycles of growing importance in medicinal chemistry. Their unique three-dimensional architecture and favorable physicochemical properties make them attractive motifs for the development of novel therapeutics. This document provides a comprehensive guide to the synthesis of spirocyclic oxetanes, leveraging the exocyclic α,β-unsaturated ketone, 1-(Oxetan-3-ylidene)propan-2-one, as a key intermediate. We present detailed protocols for the synthesis of this versatile building block from commercially available oxetan-3-one, followed by its application in diastereoselective [3+2] cycloaddition and tandem Michael addition-cyclization reactions to construct diverse spirocyclic oxetane frameworks.

Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern drug design.[1][2] Its incorporation into molecular architectures can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformational preferences.[3] Spirocyclic systems, where two rings share a single atom, are particularly sought after for their rigid and well-defined three-dimensional structures, which can facilitate precise interactions with biological targets. The fusion of an oxetane ring at a spiro center offers a unique combination of these desirable attributes, making spirocyclic oxetanes privileged motifs in the exploration of novel chemical space.

This application note focuses on a strategic approach to spirocyclic oxetane synthesis using this compound. This α,β-unsaturated ketone serves as a versatile Michael acceptor and dipolarophile, enabling the construction of a variety of spiro-fused heterocyclic systems.

Part 1: Synthesis of the Key Building Block: this compound

The cornerstone of the synthetic strategies detailed herein is the efficient preparation of this compound from the readily available starting material, oxetan-3-one. Standard olefination methodologies, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, provide reliable access to this key intermediate.

Horner-Wadsworth-Emmons (HWE) Approach

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers.[4][5][6] This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig counterpart, often leading to cleaner reactions and simpler purification.[4]

Reaction Scheme:

G cluster_0 Horner-Wadsworth-Emmons Synthesis of this compound start_reagents Oxetan-3-one + Diethyl (2-oxopropyl)phosphonate base Base (e.g., NaH, K2CO3) start_reagents->base 1. Deprotonation product This compound base->product 2. Olefination byproduct Diethyl phosphate byproduct G cluster_1 [3+2] Cycloaddition for Spiro[oxetane-3,3'-pyrrolidine] Synthesis reagents This compound + Isatin + Amino Acid (e.g., Sarcosine) intermediate In situ generation of Azomethine Ylide reagents->intermediate 1. Thermal Decarboxylation product Spiro[oxetane-3,3'-pyrrolidine] derivative intermediate->product 2. [3+2] Cycloaddition G cluster_2 Tandem Michael Addition-Cyclization for Spiro[oxetane-3,2'-tetrahydrofuran] Synthesis reagents This compound + Dinucleophile (e.g., a β-ketoester) base Base (e.g., NaOEt) reagents->base 1. Michael Addition intermediate Michael Adduct product Spiro[oxetane-3,2'-tetrahydrofuran] derivative intermediate->product 2. Intramolecular Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Oxetan-3-ylidene)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. The inherent strain of the oxetane ring and the specific reactivity of the target molecule present unique challenges that require careful consideration of reaction pathways and conditions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Diagram: Synthetic Pathways to this compound

SynthesisPathways cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Propargyl_Alcohol Propargyl Alcohol Oxetan_3_one Oxetan-3-one Propargyl_Alcohol->Oxetan_3_one Gold-Catalyzed Oxidative Cyclization Triphenylphosphine Triphenylphosphine Phosphonium_Salt (2-Oxopropyl)triphenylphosphonium chloride Triphenylphosphine->Phosphonium_Salt SN2 Reaction Chloroacetone Chloroacetone Chloroacetone->Phosphonium_Salt Target_Molecule This compound Oxetan_3_one->Target_Molecule Wittig Reaction Ylide (Acetylmethylene)triphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation (e.g., NaOH) Ylide->Target_Molecule

Caption: Key synthetic routes to the target molecule.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with oxetan-3-one is giving a very low yield. What is the primary cause?

A1: This is a common and expected challenge. The primary reason is the reduced reactivity of both reaction partners. The Wittig reagent required, (acetylmethylene)triphenylphosphorane, is a stabilized ylide because the negative charge on the carbanion is delocalized by the adjacent acetyl group.[1] Stabilized ylides are significantly less nucleophilic than their unstabilized (e.g., alkyl) counterparts.[2] Compounding this, your substrate, oxetan-3-one, is a ketone. Ketones are inherently less electrophilic than aldehydes. The combination of a less reactive ylide and a less reactive carbonyl partner often leads to sluggish reactions and low conversion rates.[3][4]

Q2: Is the Wittig reaction the best method for this synthesis? Are there superior alternatives?

A2: While the Wittig reaction is a classic choice for olefination, it is often not the optimal method for coupling stabilized ylides with ketones.[3][5] A superior alternative is the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the equivalent phosphonium ylide.[3] This enhanced reactivity generally provides significantly better yields for challenging substrates like ketones. Furthermore, the HWE reaction has a major practical advantage: its byproduct, a water-soluble phosphate salt, is much easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction.

Q3: I'm concerned about the stability of the oxetane ring. Can it open under the reaction conditions?

A3: This is a valid concern. The four-membered oxetane ring is strained and can be susceptible to opening under harsh conditions, particularly strong acids or bases, or prolonged heating.[6][7] While the Wittig reaction is generally performed under mild conditions, the use of strong bases like n-butyllithium (if preparing the ylide in situ with less acidic phosphonium salts) could pose a risk. The recommended procedure for generating the stabilized ylide uses a mild base like NaOH, which minimizes this risk.[8] However, during purification (e.g., silica gel chromatography), prolonged exposure to the acidic silica surface could potentially lead to degradation. Some oxetane derivatives have been shown to be unstable and can isomerize over time or upon heating.[9] It is crucial to use moderate conditions and minimize exposure to harsh reagents and environments.

Q4: How do I prepare the required Wittig reagent, (acetylmethylene)triphenylphosphorane?

A4: This is a stable, often commercially available ylide that can also be easily prepared in the lab in two steps. The synthesis involves reacting triphenylphosphine with chloroacetone to form the corresponding phosphonium salt via an SN2 reaction.[10][11] This salt is then deprotonated with a mild base, such as aqueous sodium hydroxide, to yield the neutral ylide.[8] Unlike unstabilized ylides that require strong, anhydrous bases like n-BuLi, this stabilized ylide can be generated and isolated under milder conditions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Oxetan-3-one 1. Insufficient Reactivity: As discussed in the FAQs, this is the most likely cause due to the use of a stabilized ylide with a ketone.[3] 2. Inactive Ylide: The Wittig reagent may have degraded or was not properly prepared. 3. Low Reaction Temperature: The reaction may be too slow at room temperature.1. Switch to the Horner-Wadsworth-Emmons (HWE) reaction. This is the most effective solution. (See Protocol 3). 2. Confirm Ylide Activity: If you prepared the ylide, verify its structure by NMR. If purchased, ensure it's from a reliable source and has been stored properly. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C in a solvent like THF or toluene) and monitor by TLC. Be cautious of potential oxetane ring instability at higher temperatures.[9]
Difficult Purification / Persistent Impurities 1. Triphenylphosphine Oxide (TPPO): This is the main byproduct of the Wittig reaction and is notoriously difficult to remove completely from nonpolar products due to its moderate polarity and high crystallinity. 2. Unreacted Ylide: The stabilized ylide can persist and be difficult to separate from the product. 3. Product Degradation: The α,β-unsaturated ketone product may be sensitive to the acidic nature of silica gel.1. TPPO Removal: - Crystallization: Try crystallizing the crude product from a nonpolar solvent like hexanes or a hexane/ether mixture. TPPO is often less soluble and may precipitate out. - Chromatography: Use a less polar eluent system (e.g., hexane/ethyl acetate) and consider flash chromatography. Sometimes, adding a small percentage (~1%) of a mild base like triethylamine to the eluent can improve separation and prevent product degradation on the column. 2. Again, consider the HWE reaction. The phosphate byproduct is water-soluble and easily removed with an aqueous wash.
Formation of Multiple Byproducts 1. Oxetane Ring Opening: Strong bases or prolonged reaction times may have caused the ring to open, leading to a complex mixture.[6] 2. Self-Condensation: Although less likely with a ketone, side reactions involving the enolate of the product or starting material can occur under strongly basic conditions.1. Use Milder Conditions: Ensure you are using the mildest effective base. For the Wittig, pre-forming the ylide with NaOH is preferred. Avoid strong organolithium bases. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ylide to ensure the complete consumption of oxetan-3-one, which can help minimize self-condensation pathways.
Inconsistent E/Z Isomer Ratio 1. Reaction Conditions: The stereochemical outcome of the Wittig reaction can be sensitive to solvents and the presence of salts.[5]1. Characterize the Product: For this specific product, only one isomer (the E-isomer) is typically expected due to the cyclic nature of the ketone and the thermodynamics favoring the less-hindered arrangement. If you observe two isomers, it may indicate an unexpected side reaction or isomerization. 2. Utilize HWE for Control: The standard HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene, providing excellent stereochemical control.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Oxetan-3-one (Gold-Catalyzed Method)

This protocol is adapted from the efficient one-step synthesis developed by Zhang and colleagues.[12][13][14]

Diagram: Gold-Catalyzed Synthesis of Oxetan-3-one

GoldCatalysis Propargyl_Alcohol Propargyl Alcohol Oxetan_3_one Oxetan-3-one Propargyl_Alcohol->Oxetan_3_one One-Pot Reaction 'Open Flask' Reagents Gold Catalyst (e.g., (2-biphenyl)Cy2PAuNTf2) Oxidant (e.g., Pyridine N-oxide) Acid (e.g., HNTf2) Reagents->Propargyl_Alcohol

Caption: One-pot synthesis of the key ketone intermediate.

Procedure:

  • To a flask open to the air, add propargyl alcohol (1.0 eq.), a suitable pyridine N-oxide oxidant (e.g., 3-methoxycarbonyl-5-bromopyridine N-oxide, 1.2 eq.), and a solvent such as dichloromethane (DCM).

  • Add the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂, 1-5 mol %) and an acid co-catalyst (e.g., HNTf₂, 1-5 mol %).

  • Stir the reaction at room temperature (or slightly elevated, ~40 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield oxetan-3-one.

Protocol 2: Wittig Synthesis of this compound

Procedure:

  • Ylide Preparation (if not commercially available): a. In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in chloroform. b. Add a solution of chloroacetone (1.0 eq.) in chloroform dropwise under a nitrogen atmosphere. c. Heat the mixture to reflux (~60-70 °C) for 12 hours. The phosphonium salt will precipitate.[8] d. Cool the mixture, filter the white precipitate, wash with ethyl acetate, and dry under vacuum. e. Suspend the dried phosphonium salt in a 1:1 mixture of water and methanol. f. Adjust the pH to 7-8 by the slow addition of 2M aqueous NaOH while stirring vigorously. g. Stir for 1 hour. The neutral ylide will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethyl acetate may be performed for higher purity.[8]

  • Wittig Reaction: a. Under a nitrogen atmosphere, dissolve the prepared (acetylmethylene)triphenylphosphorane (1.1 eq.) in anhydrous THF or toluene. b. Add a solution of oxetan-3-one (1.0 eq.) in the same solvent dropwise at room temperature. c. Stir the reaction at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC, visualizing with a potassium permanganate stain. d. Once the oxetan-3-one is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure. e. The crude product will be a mixture of your target molecule and triphenylphosphine oxide (TPPO). Proceed with purification as described in the troubleshooting guide (e.g., chromatography or crystallization).

Protocol 3: Horner-Wadsworth-Emmons (HWE) Synthesis (Recommended Alternative)

Diagram: HWE Reaction Workflow

HWE_Workflow Start Diethyl (2-oxopropyl)phosphonate Base Add Base (e.g., NaH in THF) Start->Base Anion Generate Phosphonate Carbanion Base->Anion Ketone Add Oxetan-3-one (at 0 °C to RT) Anion->Ketone Reaction Reaction Mixture Ketone->Reaction Workup Aqueous Quench (e.g., sat. NH4Cl) Reaction->Workup Extraction Extract with Ether/EtOAc Workup->Extraction Purification Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Step-by-step HWE reaction workflow.

Procedure:

  • Phosphonate Preparation: The required phosphonate, diethyl (2-oxopropyl)phosphonate, is commercially available.

  • HWE Reaction: a. Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF and cool to 0 °C. b. Add diethyl (2-oxopropyl)phosphonate (1.1 eq.) dropwise. Hydrogen gas will evolve. c. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion. d. Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise. e. Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC. f. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. g. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel chromatography to yield pure this compound.

References

Technical Support Center: Purification of 1-(Oxetan-3-ylidene)propan-2-one from Wittig Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_technical_support_center>

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(Oxetan-3-ylidene)propan-2-one following its synthesis via the Wittig reaction. The primary focus is on the effective removal of the main byproduct, triphenylphosphine oxide (TPPO).

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering detailed, field-proven solutions.

Q1: My crude ¹H NMR shows a significant amount of Triphenylphosphine Oxide (TPPO). What is the most effective initial step for its removal?

A1: The most common and often frustrating challenge in a Wittig reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[1][2] Its high polarity and tendency to co-elute with polar products can make purification difficult.[3] The optimal initial step depends on the scale of your reaction and the properties of your desired product, this compound.

Initial Strategy: Exploiting Solubility Differences

TPPO exhibits poor solubility in non-polar solvents like hexanes, pentane, and cyclohexane, as well as cold diethyl ether.[4][5] This property can be leveraged for a simple and effective initial purification.

Recommended Protocol: Trituration/Precipitation

  • Concentration: Concentrate your crude reaction mixture in vacuo to obtain a viscous oil or solid residue.

  • Trituration: To the residue, add a sufficient volume of cold diethyl ether or a mixture of diethyl ether and hexanes (e.g., 1:9 v/v).[6]

  • Sonication/Stirring: Sonicate or vigorously stir the suspension. This will dissolve your desired product, this compound, while the majority of the TPPO will remain as a solid precipitate.

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel. Wash the solid TPPO with a small amount of the cold solvent mixture to recover any occluded product.

  • Analysis: The filtrate, now enriched with your product, can be concentrated and analyzed by NMR or TLC to assess the effectiveness of the TPPO removal. This procedure may need to be repeated to achieve satisfactory purity before proceeding to column chromatography.[7][8]

Q2: I've attempted precipitation, but a significant amount of TPPO remains. What are my options for large-scale reactions where chromatography is not ideal?

A2: For large-scale purifications, where column chromatography is often impractical, several chromatography-free methods have been developed.[9][10] One of the most effective strategies involves the formation of insoluble metal-TPPO complexes.[11]

Strategy: Precipitation via Metal Salt Complexation

The oxygen atom in TPPO is a Lewis base and can coordinate with various metal salts, forming complexes that are often insoluble in common organic solvents.[4] Zinc chloride (ZnCl₂) is a particularly effective and widely used reagent for this purpose.[5][12]

Recommended Protocol: ZnCl₂ Precipitation [12]

  • Solvent Exchange: If your reaction was performed in a solvent where the ZnCl₂(TPPO)₂ complex is soluble (e.g., DCM, MeCN), first concentrate the mixture and redissolve the residue in a suitable polar solvent like ethanol, ethyl acetate, or THF.[12]

  • Addition of ZnCl₂: Prepare a solution of ZnCl₂ (approximately 1.5-2 equivalents relative to TPPO) in a minimal amount of warm ethanol. Add this solution to your crude product mixture at room temperature with stirring.

  • Precipitation: The ZnCl₂(TPPO)₂ adduct will precipitate from the solution. Scraping the sides of the flask can help induce precipitation.

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Work-up: The filtrate, containing your product, can then be concentrated. A subsequent work-up, such as slurrying the residue with acetone, can help remove any excess zinc salts.[12]

Alternative Metal Salts:

  • Magnesium Chloride (MgCl₂): Forms an insoluble complex with TPPO in solvents like toluene or dichloromethane.[4]

  • Calcium Bromide (CaBr₂): Particularly effective for removing TPPO from THF solutions, where zinc and magnesium salts are less efficient.[11]

Q3: I'm performing column chromatography, but my product is co-eluting with TPPO. How can I optimize my chromatographic separation?

A3: Co-elution during column chromatography is a common issue, especially if the polarity of your product is similar to that of TPPO. The key to successful separation lies in the careful selection of the stationary and mobile phases.

Optimization Strategies for Column Chromatography:

  • Solvent System Selection:

    • Non-polar Wash: If your product is relatively non-polar, a good starting point is to load your crude mixture onto a silica plug and wash with a non-polar solvent like hexanes or pentane. This can remove non-polar impurities. Then, elute your product with a slightly more polar solvent system (e.g., diethyl ether), leaving the more polar TPPO adsorbed at the top of the silica.[7][8]

    • Alternative Solvent Systems: If standard ethyl acetate/hexane systems are failing, consider switching to a dichloromethane/acetone or a toluene-based eluent system. Sometimes, a change in the nature of the solvent, not just the polarity, can significantly alter the elution profile.

  • Slow Gradient Elution: Employing a very slow and shallow gradient of the polar solvent can often provide the resolution needed to separate closely eluting compounds.[6]

  • Dry Loading: For difficult separations, adsorbing your crude material onto a small amount of silica gel and then loading this "dry" onto the column can lead to better band resolution compared to wet loading in solution.

Q4: Are there any modifications to the Wittig reaction itself that can simplify the purification process?

A4: Yes, modifying the phosphine reagent is a proactive approach to circumventing the challenges associated with TPPO removal.

Alternative Wittig-type Reactions:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used alternative to the standard Wittig reaction.[13] It employs phosphonate esters instead of phosphonium ylides. The key advantage is that the phosphate byproduct is water-soluble and can be easily removed during an aqueous work-up, often eliminating the need for chromatography to remove phosphorus-containing byproducts.[13][14]

  • Polymer-Bound Triphenylphosphine: Using triphenylphosphine immobilized on a polymer support (e.g., Merrifield resin) allows for the byproduct, polymer-bound TPPO, to be removed by simple filtration at the end of the reaction.[11]

II. Frequently Asked Questions (FAQs)

Q5: What are the key physical properties of this compound and TPPO that I should be aware of for purification?

A5: Understanding the differences in the physical properties of your product and the main byproduct is crucial for designing an effective purification strategy.

PropertyThis compoundTriphenylphosphine Oxide (TPPO)
Molecular Formula C₆H₈O₂C₁₈H₁₅OP
Molecular Weight 112.13 g/mol 278.28 g/mol
Appearance Likely a liquid or low-melting solidWhite crystalline solid[15]
Melting Point Not readily available154-158 °C[4]
Boiling Point Not readily available360 °C[4]
Solubility Expected to be soluble in common organic solventsReadily soluble in polar solvents (DCM, EtOH, EtOAc); poorly soluble in non-polar solvents (hexanes, pentane, cyclohexane) and water.[16][17]
Polarity Moderately polarHighly polar
Q6: Why is TPPO so difficult to remove?

A6: The difficulty in removing TPPO stems from a combination of its physical properties:

  • High Polarity: The P=O bond is highly polar, making TPPO soluble in many of the same solvents as moderately polar organic products.

  • High Boiling Point: TPPO is not volatile, so it cannot be removed by simple evaporation.[1]

  • Crystalline Nature: TPPO is a stable, crystalline solid that can sometimes co-crystallize with the desired product, complicating purification by crystallization.

Q7: Can I regenerate Triphenylphosphine from TPPO?

A7: Yes, it is possible to reduce TPPO back to triphenylphosphine, which can be economically and environmentally beneficial, especially on a large scale. Common reducing agents include trichlorosilane in the presence of a base like triethylamine.[4]

III. Experimental Workflow and Decision-Making

The following diagram illustrates a general workflow for the purification of this compound from Wittig byproducts.

Purification_Workflow Start Crude Reaction Mixture (Product + TPPO + other impurities) Initial_Analysis Analyze Crude Mixture (TLC, ¹H NMR) Start->Initial_Analysis Decision1 Is TPPO the major impurity? Initial_Analysis->Decision1 Trituration Trituration/Precipitation (Hexanes/Ether) Decision1->Trituration Yes Other_Impurities Address other impurities (e.g., unreacted starting material) Decision1->Other_Impurities No Filtration1 Filtration Trituration->Filtration1 Filtrate_Analysis Analyze Filtrate Filtration1->Filtrate_Analysis Decision2 Is purity sufficient? Filtrate_Analysis->Decision2 Metal_Salt Metal Salt Precipitation (e.g., ZnCl₂ in EtOH) Decision2->Metal_Salt No, significant TPPO remains (especially for large scale) Column_Chromatography Column Chromatography Decision2->Column_Chromatography No, minor TPPO remains Pure_Product Pure Product Decision2->Pure_Product Yes Filtration2 Filtration Metal_Salt->Filtration2 Filtration2->Column_Chromatography Column_Chromatography->Pure_Product

Caption: Decision workflow for purification strategy.

IV. References

  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. --INVALID-LINK--[9][18]

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. --INVALID-LINK--[7]

  • Wikipedia. (2023). Triphenylphosphine oxide. --INVALID-LINK--[4]

  • Ye, Z., et al. (2007). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. --INVALID-LINK--[16][17]

  • ChemicalBook. (2023). Triphenylphosphine oxide. --INVALID-LINK--[15]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. --INVALID-LINK--[8]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. --INVALID-LINK--[12]

  • ResearchGate. (2014). How can we remove triphenylphosphine oxide from mitsunobu mixture without column? --INVALID-LINK--[19]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. --INVALID-LINK--[11]

  • Reddit. (2022). Removing TPPO from reaction mixture. --INVALID-LINK--[6]

  • BenchChem. Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts. --INVALID-LINK--[3]

  • ECHEMI. (2021). How does one remove triphenylphosphine oxide from product? --INVALID-LINK--[5]

  • University of Pittsburgh. The Wittig Reaction. --INVALID-LINK--[14]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. --INVALID-LINK--[1]

  • AdiChemistry. Wittig Reaction | Mechanism. --INVALID-LINK--[13]

  • University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. --INVALID-LINK--[2]

  • ResearchGate. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. --INVALID-LINK--[10]

References

Technical Support Center: Scale-Up Synthesis of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Oxetan-3-ylidene)propan-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant production. We will delve into the common challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Introduction: The Synthetic Challenge

This compound is an α,β-unsaturated ketone featuring a strained oxetane ring. This structural motif is of significant interest in medicinal chemistry, where the oxetane ring can serve as a polar surrogate for gem-dimethyl or carbonyl groups, often improving properties like aqueous solubility and metabolic stability.[1]

The most reliable and scalable synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the olefination of oxetan-3-one with a stabilized phosphonate ylide derived from diethyl (2-oxopropyl)phosphonate.

While effective, scaling this reaction presents unique challenges centered on the stability of the oxetane ring, control of reaction exotherms, and purification of the final product.[2][3] This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Conversion of Oxetan-3-one

  • Potential Cause A: Incomplete Ylide Formation. The deprotonation of the phosphonate ester is the critical first step. Insufficiently strong or decomposed base, or the presence of protic impurities (like water), will prevent the formation of the reactive carbanion.

    • Solution:

      • Base Selection & Handling: Sodium hydride (NaH) is a common and effective base for this transformation.[4] Ensure the NaH dispersion is fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

      • Solvent Purity: Use high-purity, anhydrous solvents. Tetrahydrofuran (THF) is a standard choice and should be dried over sodium/benzophenone or molecular sieves before use.

      • Temperature Control: While the deprotonation is often initiated at 0 °C, gentle warming to room temperature may be required to ensure complete formation of the ylide before adding the ketone.[4]

  • Potential Cause B: Poor Quality of Starting Materials. Oxetan-3-one can be unstable over long-term storage and may degrade or polymerize.[3] The phosphonate ester can hydrolyze if exposed to moisture.

    • Solution:

      • Verify Starting Materials: Always verify the purity of oxetan-3-one and the phosphonate ester by NMR or GC-MS before use. If necessary, purify oxetan-3-one by vacuum distillation.

      • Proper Storage: Store oxetan-3-one in a refrigerator under an inert atmosphere.

Problem 2: Significant Formation of By-products

  • Potential Cause A: Oxetane Ring-Opening. The primary challenge with oxetane chemistry is the inherent ring strain, making it susceptible to nucleophilic attack and ring-opening, especially under harsh basic or acidic conditions.[5][6] While generally stable to bases, prolonged exposure to strong bases at elevated temperatures can lead to degradation.[7]

    • Solution:

      • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction closely by TLC or GC.

      • Temperature Management: Maintain the lowest effective temperature during the reaction. Add the oxetan-3-one solution slowly to the pre-formed ylide at 0 °C to control the initial exotherm.

      • Alternative Bases: For sensitive substrates, consider using milder, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium chloride/DBU (Masamune-Roush conditions), which can be effective at lower temperatures.[8]

  • Potential Cause B: Self-Condensation of the Phosphonate Ylide. If the ylide is allowed to stir for too long at elevated temperatures before the addition of oxetan-3-one, it can potentially undergo self-condensation reactions.

    • Solution: Add the oxetan-3-one promptly after the ylide formation is complete. Pre-forming the ylide and holding it for extended periods, especially at scale, is not recommended.

Problem 3: Difficulties in Product Purification

  • Potential Cause A: Water-Soluble By-products. The primary by-product of the HWE reaction is a phosphate salt (e.g., diethyl phosphate), which is water-soluble.[4]

    • Solution: Perform a thorough aqueous workup. Washing the organic layer multiple times with water and then with brine will effectively remove the majority of the phosphate by-products.

  • Potential Cause B: Product Instability on Silica Gel. The oxetane ring can be sensitive to the acidic nature of standard silica gel, potentially causing decomposition during column chromatography.[3]

    • Solution:

      • Neutralize Silica Gel: If chromatography is necessary, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v in the eluent).

      • Alternative Purification: The target molecule is a relatively small ketone. Vacuum distillation is the preferred method for purification at scale, provided the compound has sufficient thermal stability. This avoids the cost, solvent waste, and potential degradation associated with large-scale chromatography.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low ConversionIncomplete ylide formationUse fresh, anhydrous NaH and dry solvent; ensure complete deprotonation.
Poor starting material qualityVerify purity of reagents via NMR/GC-MS before starting.
By-product FormationOxetane ring-openingMaintain low temperature, minimize reaction time, consider milder bases.
Ylide self-condensationAdd oxetan-3-one promptly after ylide formation.
Purification IssuesPhosphate by-productsPerform thorough aqueous workup with multiple water washes.
Degradation on silica gelUse neutralized silica gel or opt for vacuum distillation for purification.

Troubleshooting Decision Workflow

G start Low Yield or High Impurity Profile check_conversion Is Oxetan-3-one Consumed? (Check by TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete, High Impurities check_conversion->complete Yes ylide_issue Problem: Ylide Formation Solution: Check base activity, solvent dryness, and deprotonation time. incomplete->ylide_issue sm_issue Problem: Starting Material Solution: Verify purity of Oxetan-3-one and phosphonate. incomplete->sm_issue ring_opening Problem: Ring-Opened By-products Solution: Lower temperature, reduce reaction time, use milder base. complete->ring_opening other_byproducts Problem: Other By-products Solution: Check for ylide self-condensation. Add ketone promptly. complete->other_byproducts

Caption: Troubleshooting decision tree for the HWE synthesis.

Part 2: Scale-Up FAQs

Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the classic Wittig reaction for synthesizing this molecule?

The HWE reaction offers two significant advantages for this specific transformation, particularly at scale.[4][9] First, phosphonate-stabilized carbanions are generally more nucleophilic than their analogous triphenylphosphonium ylides, allowing them to react efficiently with ketones like oxetan-3-one, which can be less reactive than aldehydes.[10] Second, the primary by-product is a water-soluble phosphate ester, which is easily removed during aqueous workup. In contrast, the classic Wittig reaction produces triphenylphosphine oxide, a highly crystalline and often difficult-to-remove solid, which would complicate large-scale purification.[11]

Q2: What are the most critical parameters to control during the scale-up of the HWE reaction?

The three most critical parameters are:

  • Temperature Control: The deprotonation of the phosphonate and the subsequent reaction with the ketone are exothermic. On a large scale, inefficient heat removal can lead to temperature spikes, promoting side reactions like ring-opening.[2] A jacketed reactor with efficient cooling is essential. Reagent addition must be done at a controlled rate to avoid accumulating unreacted reagents and manage the heat output.

  • Mixing Efficiency: Homogeneous mixing is crucial. This ensures that the base effectively deprotonates the phosphonate and that the generated ylide reacts uniformly with the ketone. Inadequate mixing can create "hot spots" and lead to localized high concentrations, increasing the risk of side reactions. The choice of impeller and stirring speed must be optimized for the reactor geometry and reaction volume.

  • Anhydrous Conditions: Water will quench the base and the ylide, halting the reaction. Ensuring all reagents, solvents, and the reactor itself are scrupulously dry is non-negotiable for a successful and reproducible large-scale synthesis.

Q3: Can the stereochemistry (E/Z isomerism) of the double bond be controlled?

The standard HWE reaction with stabilized ylides, such as the one used here, strongly favors the formation of the thermodynamically more stable (E)-alkene.[12] The reaction intermediates are typically able to equilibrate to the state that leads to the trans-product. For this specific molecule, the (E)-isomer is expected to be the major, if not exclusive, product. If (Z)-isomer formation becomes an issue, modifications like the Still-Gennari procedure (using phosphonates with electron-withdrawing groups and specific base/solvent systems like KHMDS in THF with 18-crown-6) can be employed, although this adds complexity and cost.[8]

Q4: What is a safe and effective workup and isolation procedure at scale?

A robust workup procedure is as follows:

  • Quenching: Slowly add the reaction mixture to a chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes any remaining base and quenches the reaction safely. Avoid quenching with pure water directly onto a large amount of unreacted NaH, as this can generate hydrogen gas rapidly.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2-3 times) to remove phosphate salts, and finally with brine to aid in phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude oil by vacuum distillation.

General Synthesis Workflow

G cluster_0 Ylide Formation (Anhydrous) cluster_1 HWE Reaction cluster_2 Workup & Isolation a Charge Anhydrous THF and Phosphonate Ester b Cool to 0 °C a->b c Portion-wise Addition of NaH b->c d Warm to RT, Stir to Complete Deprotonation c->d e Cool Ylide Solution to 0 °C d->e Critical Transfer f Slowly Add Oxetan-3-one in Anhydrous THF e->f g Monitor Reaction by TLC/GC f->g h Quench with Sat. aq. NH4Cl g->h Critical Transfer i Extract with Organic Solvent h->i j Wash with Water and Brine i->j k Dry, Filter, and Concentrate j->k l Purify by Vacuum Distillation k->l

Caption: Step-by-step workflow for the scale-up synthesis.

Part 3: Reference Experimental Protocol

Reaction: Horner-Wadsworth-Emmons Olefination of Oxetan-3-one

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and scale. A thorough safety review and risk assessment must be conducted before implementation.

Materials:

  • Diethyl (2-oxopropyl)phosphonate (1.05 eq)

  • Sodium Hydride, 60% dispersion in mineral oil (1.1 eq)

  • Oxetan-3-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (or MTBE)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (N₂ or Ar).

  • Ylide Formation:

    • Charge anhydrous THF into the reactor.

    • Add diethyl (2-oxopropyl)phosphonate (1.05 eq).

    • Cool the solution to 0-5 °C using a chiller.

    • Under vigorous stirring, add the sodium hydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation and off-gas handling.

    • Once the addition is complete, slowly warm the mixture to room temperature (20-25 °C) and stir for 1-2 hours until hydrogen evolution ceases and the solution becomes a clear, pale-yellow slurry.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0-5 °C.

    • Prepare a solution of oxetan-3-one (1.0 eq) in anhydrous THF.

    • Add the oxetan-3-one solution to the ylide via an addition funnel or pump at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or GC analysis until the oxetan-3-one is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • In a separate vessel, prepare a chilled (0-10 °C) solution of saturated aqueous NH₄Cl.

    • Slowly transfer the reaction mixture into the NH₄Cl solution with good stirring.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash twice with water, then once with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Set up a distillation apparatus for vacuum distillation.

    • Purify the crude oil under high vacuum to afford this compound as a clear liquid.

References

Technical Support Center: Synthesis of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Oxetan-3-ylidene)propan-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this valuable synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to troubleshoot and optimize your experiments effectively.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a Horner-Wadsworth-Emmons (HWE) or a related Wittig reaction with oxetan-3-one.

Question 1: I am observing very low or no yield of the desired product, this compound. What are the likely causes?

Answer:

Low or no product yield is a common issue that can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the starting material, oxetan-3-one.

  • Poor Quality or Deactivated Phosphonate/Ylide Reagent: The Horner-Wadsworth-Emmons reagent, typically a (2-oxopropyl)phosphonate, or the corresponding Wittig ylide, is moisture-sensitive. The carbanion, once formed, can be quenched by residual water or other protic sources in the solvent or on the glassware.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

      • Use anhydrous solvents. It is recommended to use freshly distilled solvents or those from a solvent purification system.

      • Check the quality of your phosphonate or phosphonium salt. If it is old or has been improperly stored, consider using a fresh batch.

      • When generating the ylide or phosphonate carbanion, ensure the base (e.g., NaH, n-BuLi, KHMDS) is active and added under a strictly inert atmosphere (Nitrogen or Argon).

  • Sub-optimal Base or Deprotonation Conditions: Incomplete deprotonation of the phosphonate or phosphonium salt will lead to a low concentration of the active nucleophile.

    • Troubleshooting:

      • For the HWE reaction using a β-ketophosphonate like diethyl (2-oxopropyl)phosphonate, a moderately strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DME is typically sufficient.

      • Ensure the base is fully dispersed and allowed enough time to react with the phosphonate before adding the oxetan-3-one. An indicator of successful deprotonation with NaH is the cessation of hydrogen gas evolution.

  • Instability of Oxetan-3-one: Oxetan-3-one is a strained cyclic ketone and can be prone to decomposition or side reactions under certain conditions.[1][2][3]

    • Troubleshooting:

      • It is advisable to use freshly prepared or recently purchased oxetan-3-one.[4][5][6] Store it at low temperatures (-20°C) as recommended.[7]

      • Add the oxetan-3-one to the pre-formed carbanion solution slowly and at a low temperature (e.g., 0°C or -78°C) to minimize potential side reactions.

Question 2: My reaction is producing multiple unidentified byproducts. What are the potential side reactions?

Answer:

The formation of byproducts in this reaction can be attributed to the reactivity of the strained oxetane ring, the basic conditions, and the nature of the product itself.

  • Self-Condensation of Oxetan-3-one: Under basic conditions, ketones with α-hydrogens can undergo self-aldol condensation. While oxetan-3-one has α-hydrogens, its strained nature might influence the propensity for this side reaction.

    • Insight: The strain in the four-membered ring could make enolization less favorable compared to acyclic ketones, but it cannot be entirely ruled out.

    • Mitigation: Pre-forming the phosphonate carbanion and adding the oxetan-3-one slowly at low temperatures can minimize the time the ketone is exposed to the base before reacting with the intended nucleophile.

  • Ring-Opening of Oxetan-3-one: The strained oxetane ring is susceptible to nucleophilic attack, which can lead to ring-opening.[1][8][9] The phosphonate carbanion is a potent nucleophile and could potentially attack one of the α-carbons of the oxetane, leading to ring cleavage.

    • Insight: This is a significant concern due to the high ring strain (approximately 106 kJ·mol⁻¹) of the oxetane ring.[10]

    • Mitigation: Using less nucleophilic, more stabilized ylides or phosphonates might reduce the likelihood of this side reaction. Milder bases and lower reaction temperatures are also recommended.

  • Grob Fragmentation: 1,3-difunctionalized systems, like the intermediate formed after the initial nucleophilic attack on the oxetane carbonyl, can potentially undergo Grob fragmentation under basic conditions, especially if a suitable leaving group is present or can be formed.[11][12][13][14]

    • Insight: This is a plausible, though perhaps less common, side reaction pathway that would lead to acyclic products. The propensity for this fragmentation depends on the stability of the resulting fragments.

    • Mitigation: Careful control of the reaction temperature and the choice of base can help to suppress fragmentation pathways.

  • Michael Addition of the Phosphonate Carbanion to the Product: The product, this compound, is an α,β-unsaturated ketone (a Michael acceptor).[15][16] The phosphonate carbanion can act as a Michael donor and add to the product in a 1,4-conjugate addition, leading to a dimeric or polymeric byproduct.[17][18][19][20][21]

    • Mitigation:

      • Use a slight excess (e.g., 1.1 equivalents) of the phosphonate reagent, but avoid a large excess.

      • Keep the reaction time to a minimum and monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

      • Maintain a low reaction temperature to decrease the rate of the Michael addition.

The following diagram illustrates the desired reaction and key potential side reactions:

Side_Reactions cluster_main Desired Reaction (HWE) cluster_side Side Reactions Oxetanone Oxetan-3-one Intermediate_HWE Oxaphosphetane Intermediate Oxetanone->Intermediate_HWE Nucleophilic Addition Self_Condensation Self-Condensation Product Oxetanone->Self_Condensation Base Ring_Opening Ring-Opened Product Oxetanone->Ring_Opening Nucleophilic Attack on Ring Phosphonate Phosphonate Carbanion Phosphonate->Intermediate_HWE Phosphonate->Ring_Opening Michael_Adduct Michael Adduct Phosphonate->Michael_Adduct Product This compound Intermediate_HWE->Product Elimination Product->Michael_Adduct Michael Addition

Figure 1: Desired HWE reaction pathway and major potential side reactions.
Question 3: The purification of my product is difficult. I see a persistent impurity that is hard to separate by column chromatography.

Answer:

Purification challenges often arise from the byproducts of the reaction.

  • Phosphine Oxide/Phosphate Byproduct:

    • Wittig Reaction: Triphenylphosphine oxide is the main byproduct. It can sometimes co-elute with the product. It can often be removed by precipitation from a non-polar solvent or by conversion to a water-soluble derivative.

    • HWE Reaction: A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is typically water-soluble and can be easily removed during an aqueous workup.[22] If you are having trouble with this, ensure your workup is thorough.

    • Troubleshooting:

      • Perform multiple extractions with water or brine to remove the phosphate byproduct from the HWE reaction.

      • For Wittig byproducts, consider trituration of the crude product with a solvent like diethyl ether or pentane in which the triphenylphosphine oxide is poorly soluble.

  • Geometric Isomers (E/Z): The HWE reaction generally favors the formation of the more thermodynamically stable (E)-isomer.[22][23] However, depending on the conditions, a mixture of (E) and (Z) isomers can be formed. These isomers may have very similar polarities, making them difficult to separate by standard chromatography.

    • Troubleshooting:

      • To favor the (E)-isomer, you can try running the reaction at a higher temperature (e.g., room temperature instead of 0°C), although this may increase the risk of other side reactions.

      • For challenging separations, consider using a high-performance liquid chromatography (HPLC) system or a different stationary phase for your column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: Which reaction is better for this synthesis: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?

A1: For the synthesis of α,β-unsaturated ketones like this compound, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred.[24][25][26] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding Wittig ylides, which can be advantageous when dealing with a potentially base-sensitive substrate like oxetan-3-one.[22] Furthermore, the water-soluble nature of the phosphate byproduct from the HWE reaction significantly simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide from a Wittig reaction.[22][25]

Q2: What are the recommended starting materials and reagents?

A2:

  • Ketone: Oxetan-3-one (CAS 6704-31-0).[27] Ensure it is of high purity and stored correctly.

  • HWE Reagent: Diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) is a common and commercially available choice.

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

Q3: What is a standard experimental protocol for the HWE synthesis?

A3: The following is a representative protocol. Always perform your own risk assessment before starting any new procedure.

Step-by-Step HWE Protocol:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous THF via cannula. Cool the suspension to 0°C in an ice bath.

  • Carbanion Formation: Dissolve diethyl (2-oxopropyl)phosphonate (1.1 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Reaction Incubation: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion is indicated by the cessation of H₂ evolution.

  • Ketone Addition: Cool the reaction mixture back down to 0°C. Dissolve oxetan-3-one (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

The following diagram outlines the experimental workflow:

Workflow Start Start: Dry Glassware under Inert Atmosphere Add_NaH Add NaH and Anhydrous THF Start->Add_NaH Cool_0C_1 Cool to 0°C Add_NaH->Cool_0C_1 Add_Phosphonate Dropwise addition of (2-oxopropyl)phosphonate Cool_0C_1->Add_Phosphonate Stir_RT Stir at 0°C then warm to RT (Carbanion Formation) Add_Phosphonate->Stir_RT Cool_0C_2 Cool to 0°C Stir_RT->Cool_0C_2 Add_Oxetanone Dropwise addition of Oxetan-3-one Cool_0C_2->Add_Oxetanone Monitor Monitor Reaction (TLC / LC-MS) Add_Oxetanone->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Extract Aqueous Workup (EtOAc, Brine) Quench->Extract Dry_Concentrate Dry (Na2SO4) and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End End: Pure Product Purify->End

Figure 2: Experimental workflow for the HWE synthesis.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The characteristic signals for the exocyclic double bond and the oxetane ring protons should be present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the α,β-unsaturated ketone carbonyl stretch (~1685-1665 cm⁻¹) and the C=C stretch.

  • Chromatography (TLC, GC, LC): To assess the purity of the compound.

III. Quantitative Data Summary

ParameterTypical Value/RangeNotes
Reactant Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the phosphonate reagent is common to ensure full conversion of the ketone.
Base 1.1 - 1.3 equivalentsMust be sufficient to fully deprotonate the phosphonate.
Reaction Temperature -78°C to Room TemperatureLower temperatures often improve selectivity and reduce side reactions.
Reaction Time 1 - 12 hoursHighly dependent on substrate, base, and temperature. Monitor by TLC/LC-MS.
Typical Yields 60 - 85%Yields can vary significantly based on the optimization of the reaction conditions.

References

Technical Support Center: Improving the Yield of the Wittig Reaction for Oxetan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the Wittig olefination of oxetan-3-one. This strained cyclic ketone presents unique difficulties, including susceptibility to enolization and potential ring-opening under harsh conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve higher yields and purity for your target 3-methyleneoxetane.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to help you diagnose the root cause of poor reaction outcomes through a series of targeted questions.

Q1: My reaction yield is very low or I'm recovering only starting material. What is the most likely cause?

Low conversion is the most common issue and typically points to a problem with the Wittig reagent itself—either its formation or its reactivity. Let's break down the possibilities.

A1: The primary suspect is inefficient ylide generation or rapid ylide decomposition. The methylenation of a ketone requires an un-stabilized ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂), which is highly reactive and requires a strong base for its formation.[1][2]

  • Inadequate Base Strength: Are you using a sufficiently strong base? Un-stabilized ylides are formed from their corresponding phosphonium salts, which have pKa values in the range of 25-35. Bases like NaOH or alkoxides are generally not strong enough. You must use a very strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[3]

  • Reagent Purity and Anhydrous Conditions: Strong organometallic bases and the resulting ylides are extremely sensitive to moisture and oxygen.[1]

    • Solvent Quality: Ensure your solvent (typically THF or diethyl ether) is freshly distilled and rigorously anhydrous. Any trace of water will quench the base and the ylide.[3]

    • Atmosphere: The reaction must be conducted under a completely inert atmosphere (e.g., dry argon or nitrogen).

    • Phosphonium Salt: Your phosphonium salt (e.g., methyltriphenylphosphonium bromide) must be thoroughly dried under high vacuum before use.

  • Temperature Control: Ylide formation should be performed at low temperatures (typically -78 °C to 0 °C) to prevent ylide decomposition and other side reactions.[3] Adding the base too quickly can create local hot spots that degrade the reagent.

Q2: I see some product, but my main side-product appears to be from ketone enolization. How can I prevent this?

This is a critical issue specific to enolizable ketones like oxetan-3-one. While a strong base is needed to form the ylide, it can also deprotonate the α-carbon of the ketone, forming an unreactive enolate.

A2: The choice of base is paramount to minimize competitive enolization. While n-BuLi is a common choice, its small size can sometimes favor abstracting the sterically accessible α-proton of the ketone.

  • Use a Bulky, Non-Nucleophilic Base: A superior choice for sensitive, enolizable ketones is a sterically hindered base. These bases are too large to easily access the α-proton of the ketone but can efficiently deprotonate the less-hindered phosphonium salt.

  • Avoid Lithium Salts if Possible: Lithium cations are known to coordinate with carbonyls and can sometimes promote enolization or lead to complex reaction pathways.[4][5] Using a sodium or potassium-based reagent (NaHMDS, KHMDS, K-tBuOK) can lead to "salt-free" conditions that often give cleaner reactions and higher yields.[6]

Table 1: Comparison of Common Bases for Ylide Generation
BaseAbbreviationTypical pKa (Conjugate Acid)Characteristics & Suitability for Oxetan-3-one
n-Butyllithiumn-BuLi~50Very strong and common, but can cause significant enolization due to its small size and high basicity.[7]
Sodium HydrideNaH~36Heterogeneous, requires longer reaction times for ylide formation. Can be a good choice to reduce enolization.
Potassium tert-ButoxideK-tBuOK~19Strong, bulky base. An excellent choice for minimizing enolization. Ensure it is sublimed and fresh.[5]
Sodium HexamethyldisilazideNaHMDS~26Strong, non-nucleophilic, and very hindered. An excellent choice for generating salt-free ylides.
Q3: The reaction works, but purification is a nightmare due to triphenylphosphine oxide (TPPO). How can I remove it effectively?

The formation of the highly stable P=O bond in triphenylphosphine oxide (TPPO) is the thermodynamic driving force for the Wittig reaction.[8] Unfortunately, TPPO has a polarity similar to many organic products, making its removal by standard chromatography challenging.

A3: Several strategies can be employed post-reaction to remove TPPO:

  • Precipitation/Crystallization: TPPO is often crystalline and less soluble in nonpolar solvents than the desired alkene product. After the initial workup, concentrate the crude material and triturate with or dissolve in a minimal amount of a polar solvent (like dichloromethane) and precipitate the TPPO by adding a large volume of a nonpolar solvent (like hexanes or pentane), often at reduced temperature.[3]

  • Column Chromatography: While difficult, it is possible. Use a high-surface-area silica gel and a carefully selected solvent system. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture can often achieve separation.

  • Complexation: TPPO is a Lewis base and can be complexed with certain metal salts. Adding anhydrous zinc chloride (ZnCl₂) to the crude mixture can form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[9]

Frequently Asked Questions (FAQs)

Q4: Why is the Horner-Wadsworth-Emmons (HWE) reaction often recommended as an alternative?

A4: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative, particularly for ketones that are prone to enolization or are sterically hindered.[10]

  • Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts. This combination leads to a faster reaction with the carbonyl and a lower propensity for enolization.

  • Simplified Purification: The phosphate byproduct (e.g., diethyl phosphate) is water-soluble and easily removed during an aqueous workup, completely avoiding the TPPO purification issue.[3]

Q5: How does the strained oxetane ring influence the reaction?

A5: The four-membered oxetane ring is significantly strained (~106 kJ/mol).[11] This has two major implications:

  • Increased Reactivity: The ring strain can make the carbonyl carbon slightly more electrophilic compared to a less strained cyclic ketone like cyclopentanone.[12][13]

  • Sensitivity to Reaction Conditions: The ring is susceptible to cleavage under harsh conditions. Strongly acidic or basic conditions, especially at elevated temperatures, can lead to decomposition pathways.[14] This underscores the importance of using low temperatures and carefully controlled reagent addition.

Q6: How can I monitor the reaction's progress?

A6: Thin-layer chromatography (TLC) is the most effective method.[3] Spot the starting oxetan-3-one and the reaction mixture on a silica plate. The product, 3-methyleneoxetane, will be significantly less polar than the starting ketone. A potassium permanganate (KMnO₄) stain is highly effective for visualizing the product, as it will react with the newly formed alkene to give a yellow spot on a purple background.

Optimized Experimental Protocols

Protocol 1: Optimized Wittig Methylenation of Oxetan-3-one

This protocol uses a bulky potassium base to minimize enolization.

Materials:

  • Methyltriphenylphosphonium bromide (dried under high vacuum)

  • Potassium tert-butoxide (sublimed, fresh)

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF to create a suspension (approx. 0.2 M).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. The mixture will turn a characteristic bright yellow, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of oxetan-3-one (1.0 eq) in anhydrous THF via syringe over 20 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours or until TLC analysis shows complete consumption of the ketone.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Methylenation

This protocol is a high-yield alternative with a much simpler purification.

Materials:

  • Diethyl (iodomethyl)phosphonate or the corresponding tosylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add diethyl (iodomethyl)phosphonate (1.1 eq) via syringe. (Caution: Hydrogen gas evolves).

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and slowly add a solution of oxetan-3-one (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3x). The water-soluble phosphate byproduct will remain in the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, a rapid plug of silica gel or flash chromatography will yield the pure 3-methyleneoxetane.

Visualizing the Process

Diagram 1: The Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Olefin Formation P_salt Ph₃P⁺-CH₃ Br⁻ (Phosphonium Salt) Ylide Ph₃P=CH₂ (Ylide) P_salt->Ylide Deprotonation Base Strong Base (e.g., K-tBuOK) Ketone Oxetan-3-one Ylide->Ketone Nucleophilic Attack Oxaphosphetane Oxaphosphetane (4-membered intermediate) Ketone->Oxaphosphetane Alkene 3-Methyleneoxetane (Product) Oxaphosphetane->Alkene Retro [2+2] Cycloaddition TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO

Caption: The Wittig reaction proceeds via ylide formation followed by cycloaddition and elimination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Wittig Start Low Yield of 3-Methyleneoxetane Check_Ylide Was yellow/orange color of ylide observed? Start->Check_Ylide Check_Conditions Were all reagents & solvents strictly anhydrous and under inert atmosphere? Check_Ylide->Check_Conditions No Check_Base Is the base strong enough (pKa > 25) and non-nucleophilic (e.g., KHMDS, K-tBuOK)? Check_Ylide->Check_Base Yes Check_Conditions->Start Fix & Retry Check_Temp Was the reaction kept cold (≤ 0°C for ylide formation, -78°C for ketone addition)? Check_Base->Check_Temp Consider_Enolization High recovery of starting ketone? Suspect enolization. Check_Temp->Consider_Enolization Consider_Enolization->Check_Base No, used n-BuLi Consider_HWE Consider switching to the Horner-Wadsworth-Emmons (HWE) Reaction. Consider_Enolization->Consider_HWE Yes, even with bulky base

Caption: A logical flowchart to diagnose and solve low-yield Wittig reactions.

References

Technical Support Center: Michael Additions with 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 1-(Oxetan-3-ylidene)propan-2-one in Michael addition reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.

Introduction to the System

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation.[1][2] Your Michael acceptor, this compound, is a unique substrate. It combines the classic reactivity of an enone with the intriguing properties of a strained oxetane ring.

The oxetane moiety is not merely a spectator. Valued in medicinal chemistry as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups, its presence introduces specific stereoelectronic effects and potential side-reactivities.[3][4][5] The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to ring-opening under certain conditions, a factor that must be considered during reaction design and troubleshooting.[3][6]

This guide addresses the specific challenges this unique acceptor presents, from low yields to unexpected side products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for a Michael addition with this compound?

A1: The reaction proceeds via a three-step, base-catalyzed mechanism:

  • Deprotonation: A base removes an acidic proton from the Michael donor (e.g., a malonate, nitroalkane, or β-ketoester) to generate a resonance-stabilized nucleophile (an enolate or equivalent).[7]

  • Conjugate Addition: The generated nucleophile attacks the electrophilic β-carbon of the this compound acceptor. The electron density is pushed through the conjugated system to form an intermediate enolate.[1][8]

  • Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or a proton source added during workup, to yield the final 1,4-adduct and regenerate the base catalyst.[9]

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., CH₂(CO₂Et)₂) Enolate Nucleophile (Enolate) Donor->Enolate Deprotonation Base Base (B:) HB HB⁺ Acceptor This compound Intermediate Intermediate Enolate Acceptor->Intermediate Enolate_ref->Acceptor 1,4-Attack Product Final Michael Adduct Intermediate_ref->Product Protonation Base_regen Base (B:)

Caption: General mechanism of a base-catalyzed Michael addition.

Q2: What types of nucleophiles ("Michael Donors") are suitable for this reaction?

A2: Michael additions are most successful with "soft," resonance-stabilized nucleophiles. Hard nucleophiles, such as Grignard or organolithium reagents, tend to favor 1,2-addition (attack at the carbonyl carbon).[10] Good choices include:

  • Doubly-stabilized carbon nucleophiles: Enolates derived from malonic esters, acetoacetic esters, β-diketones, and β-cyanoesters are ideal.[1][10]

  • Nitroalkanes: The α-proton of a nitroalkane is acidic and forms a stable nitronate anion.

  • Organocuprates (Gilman Reagents): These are excellent for delivering alkyl or aryl groups in a 1,4-fashion.[9]

  • Heteroatom Nucleophiles: Thiols (thia-Michael) and amines (aza-Michael) are also effective soft nucleophiles.[11]

Q3: How does the oxetane ring affect the reactivity of the Michael acceptor?

A3: The oxetane ring has two primary effects:

  • Electronic Effect: The strained C-O bonds and the oxygen lone pairs can influence the electron distribution in the conjugated system. The oxygen is a hydrogen-bond acceptor, which can be a factor in catalyst or solvent interactions.[3][4]

  • Steric Hindrance: The four-membered ring provides steric bulk around the double bond and the ketone, which can influence the approach of the nucleophile. This may necessitate longer reaction times or more potent catalytic systems compared to acyclic analogues.[12]

Troubleshooting Guide

This section is organized by common experimental problems. For each issue, we present potential causes, detailed explanations, and actionable solutions.

Problem 1: Low or No Yield of the Desired Michael Adduct

Observing poor conversion is the most frequent challenge. A systematic diagnosis is key.

G start Low or No Yield Observed q1 Is starting acceptor consumed? (Check by TLC/LCMS) start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Are there significant side products? q1_yes->q2 cause_no_reaction Root Cause: Reaction Not Initiated q1_no->cause_no_reaction solution_no_reaction Troubleshoot: 1. Base Strength/Choice 2. Nucleophile Reactivity 3. Temperature/Solvent cause_no_reaction->solution_no_reaction q2_yes Yes q2->q2_yes q2_no No q2->q2_no cause_side_products Root Cause: Undesired Reaction Pathway q2_yes->cause_side_products cause_decomposition Root Cause: Product/SM Decomposition q2_no->cause_decomposition solution_side_products Troubleshoot: 1. Identify Side Products (NMR/MS) 2. See Side Product Section (e.g., 1,2-addition, ring opening) cause_side_products->solution_side_products solution_decomposition Troubleshoot: 1. Use Milder Conditions (Lower Temp, Weaker Base) 2. Check pH during workup 3. Check for Retro-Michael cause_decomposition->solution_decomposition

Caption: Diagnostic workflow for low-yield Michael additions.

Cause A: Incorrect Base Selection
  • Explanation: The base must be strong enough to deprotonate the Michael donor effectively but not so strong that it promotes side reactions like self-condensation or decomposition.[13] The pKa of the base's conjugate acid (pKaH) should ideally be 2-4 units higher than the pKa of the Michael donor.

  • Solution:

    • Evaluate pKa: Compare the pKa of your Michael donor with the pKaH of your base.

    • Select an Appropriate Base: Use the table below to guide your choice. For donors like diethyl malonate (pKa ≈ 13), a moderately strong base like sodium ethoxide is sufficient. For less acidic donors like a simple ketone (pKa ≈ 19-20), a much stronger, non-nucleophilic base like LDA is required.[10]

BasepKaH (Conjugate Acid)TypeCommon Applications & Notes
Triethylamine (TEA)~10.8Weak, OrganicCatalytic amounts for very acidic donors (e.g., nitroalkanes).
DBU~13.5Strong, Non-nucleophilicGood for a range of donors; less prone to side reactions than alkoxides.
Sodium Ethoxide (NaOEt)~16.0Strong, NucleophilicStoichiometric use for malonates, acetoacetates. Can act as a nucleophile.
Sodium Hydride (NaH)~36Strong, Non-nucleophilicHeterogeneous base. Good for complete deprotonation of 1,3-dicarbonyls.
LDA~36Very Strong, Non-nucleophilicUsed for deprotonating simple ketones/esters. Must be prepared fresh.
Cause B: Unfavorable Reaction Conditions
  • Explanation: The solvent and temperature play a critical role. The solvent must solubilize all reactants. Aprotic solvents are generally preferred as protic solvents can quench the enolate nucleophile.[14] Temperature affects the reaction rate and can influence the position of the equilibrium for reversible Michael additions.

  • Solution:

    • Solvent Optimization: If solubility is an issue or the reaction is slow, switch to a more appropriate solvent. Polar aprotic solvents like THF, DMF, or acetonitrile often perform well.[13]

    • Temperature Adjustment: If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required. Conversely, if side products are observed, cooling the reaction (e.g., to 0 °C or -78 °C) can improve selectivity.

Solvent ClassExamplesCharacteristicsSuitability for Michael Additions
Polar Aprotic THF, DMF, Acetonitrile, DMSOHigh dielectric constant, no acidic protons.Excellent. Solubilizes ionic intermediates (enolates) without quenching them.
Polar Protic Ethanol, Methanol, WaterCan H-bond, have acidic protons.Situational. Can be used, but may slow the reaction by solvating the enolate. Sometimes used in phase-transfer catalysis.[15]
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLow dielectric constant.Good. Often used, especially when reactants are less polar. Toluene is common.
Problem 2: Significant Side Product Formation

The formation of impurities complicates purification and reduces yield. Identifying the side product is the first step toward suppression.

Side Product A: 1,2-Addition Product
  • Explanation: This occurs when the nucleophile attacks the electrophilic carbonyl carbon instead of the β-carbon of the double bond. This pathway is favored by "hard," highly reactive nucleophiles (e.g., Grignard reagents) and is often irreversible.[16][13] The β-carbon is a "soft" electrophilic center and is preferentially attacked by "soft" nucleophiles.

  • Solution:

    • Switch to a "Softer" Nucleophile: If using an organolithium or Grignard reagent, convert it to a "softer" organocuprate (Gilman reagent) by adding Cu(I) salts (e.g., CuI, CuBr).[9]

    • Use Stabilized Enolates: Employ doubly-stabilized enolates (from malonates, β-ketoesters) which are inherently soft and strongly favor 1,4-addition.[10]

G cluster_main Competing Addition Pathways cluster_14 1,4-Addition (Michael) cluster_12 1,2-Addition (Direct) Acceptor Acceptor + Nucleophile (Nu⁻) P_14 1,4-Adduct (Desired Product) Acceptor->P_14 'Soft' Nucleophile (e.g., Enolates, Cuprates) Thermodynamic Control P_12 1,2-Adduct (Side Product) Acceptor->P_12 'Hard' Nucleophile (e.g., Grignards, R-Li) Kinetic Control

Caption: Competition between 1,4- (Michael) and 1,2- (Direct) addition.

Side Product B: Oxetane Ring-Opening Product
  • Explanation: The strained four-membered oxetane ring is susceptible to cleavage under harsh conditions. Strong Brønsted or Lewis acids can activate the oxetane oxygen, making it vulnerable to nucleophilic attack.[3] Similarly, very strong bases or highly nucleophilic reagents could potentially initiate a ring-opening cascade.

  • Solution:

    • Use Milder Bases: Avoid excessively strong bases like LDA or n-BuLi if possible. Opt for catalytic amounts of weaker bases (e.g., DBU, TEA) or stoichiometric amounts of alkoxides.

    • Avoid Lewis Acids: Do not use Lewis acid additives (e.g., MgCl₂, TiCl₄) unless you have evidence they are compatible with the oxetane ring.

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the activation energy for potential decomposition pathways.

    • Careful Workup: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl) rather than a strong acid to avoid ring-opening during purification.

Side Product C: Retro-Michael Product / Starting Material Recovery
  • Explanation: The Michael addition can be reversible, especially if the final adduct is sterically congested or if the nucleophile is a very stable anion (a good leaving group). Under thermal conditions or with excess base, the product can revert to starting materials.

  • Solution:

    • Use Milder Conditions: Run the reaction at a lower temperature to favor the thermodynamically more stable C-C bond formation.

    • Ensure Complete Protonation: During workup, ensure the intermediate enolate is fully protonated to the neutral product, which is less likely to undergo the reverse reaction.

    • Trap the Intermediate: In some cases, the intermediate enolate can be trapped by adding an electrophile (like methyl iodide) before workup, a strategy that leads to a different product but can confirm the initial addition occurred.[10]

Model Experimental Protocol: Diethyl Malonate Addition

This protocol serves as a validated starting point for your optimizations.

Objective: Synthesize diethyl 2-(1-acetyl-2-(oxetan-3-yl)ethyl)malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved. Cool the solution to 0 °C using an ice-water bath.

  • Donor Addition: Add diethyl malonate dropwise to the cooled base solution. Stir for 15 minutes at 0 °C to ensure complete formation of the sodiomalonate nucleophile.

  • Acceptor Addition: Add a solution of this compound in a minimal amount of anhydrous ethanol dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Let the reaction slowly warm to room temperature and stir overnight if necessary.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Stability of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(Oxetan-3-ylidene)propan-2-one. This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. The unique structure of this compound, featuring a strained oxetane ring conjugated to an exocyclic enone, presents both significant synthetic opportunities and specific stability challenges, particularly under acidic conditions.

Understanding the acid-catalyzed reactivity of this molecule is crucial for optimizing reaction conditions, preventing yield loss, and ensuring the purity of your target compounds. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate these challenges effectively.

Fundamental Principles of Reactivity

To effectively troubleshoot issues, it's essential to understand the two primary sites of acid-catalyzed reactivity in this compound: the oxetane ring and the α,β-unsaturated ketone system.

  • Oxetane Ring: The four-membered ether is strained (ring strain of ~25.5 kcal/mol) and susceptible to ring-opening reactions.[1] Under acidic conditions, the oxetane oxygen is protonated, creating a highly activated intermediate. This renders the ring's carbon atoms electrophilic and vulnerable to attack by nucleophiles (e.g., water, alcohols, or even counter-ions).[2][3][4] Strong acids, especially Lewis acids, are known to promote these transformations efficiently.[4][5]

  • α,β-Unsaturated Ketone (Enone): This system is an electrophile at both the carbonyl carbon and the β-carbon.[6] Acid catalysis activates the system by protonating the carbonyl oxygen.[7][8][9] This enhances the electrophilicity of the β-carbon, making it susceptible to conjugate (or 1,4-) addition by nucleophiles.[6][10] Depending on the conditions, hydration of the exocyclic double bond is a potential degradation pathway.

These two pathways can compete, leading to a complex mixture of byproducts if conditions are not carefully controlled.

Troubleshooting Guide (Q&A Format)

Here we address specific issues that you may encounter during your experiments.

Q1: I'm observing significant loss of my starting material during an acidic workup or chromatography on silica gel. What is the likely cause?

A: This is a classic problem stemming from the acid-lability of the oxetane ring. Both standard aqueous acid workups (e.g., with 1 M HCl) and chromatography on silica gel (which is inherently acidic) can catalyze the ring-opening of the oxetane.

  • Causality: The protonated oxetane is readily opened by water or other nucleophiles present in your workup. On a silica gel column, the surface silanol groups (Si-OH) can act as a proton source, and trace water in the eluent can serve as the nucleophile, leading to the formation of a highly polar 1,3-diol byproduct directly on the column. This byproduct often remains at the baseline, appearing as a "loss" of mass.

  • Solution:

    • Neutralize Carefully: Before extraction, quench the acid with a mild base like saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) until the aqueous layer is neutral or slightly basic.

    • Deactivate Silica Gel: If you must use silica gel chromatography, use a deactivated stationary phase. This can be prepared by pre-treating the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., Hexanes/Ethyl Acetate with 0.5-1% Et₃N).

    • Consider Alternative Purification: If possible, use alternative purification methods like crystallization, distillation, or chromatography on a neutral stationary phase like alumina.

Q2: My reaction is run under acidic conditions, and I'm seeing multiple new spots on my TLC plate that I can't identify. What are the potential degradation products?

A: You are likely observing products from both oxetane ring-opening and reactions at the enone moiety. The exact products will depend on the specific acid and nucleophiles present.

  • Plausible Degradation Pathways:

    • Pathway A (Oxetane Hydrolysis): Acid-catalyzed addition of water across the C-O bond of the oxetane leads to the formation of 3-(2-oxopropyl)-oxetane-3,1-diol . This is a highly polar compound.

    • Pathway B (Enone Hydration): Acid-catalyzed conjugate addition of water to the β-carbon of the enone would lead to a β-hydroxy ketone, specifically 1-(3-hydroxyoxetan-3-yl)propan-2-one .

    • Pathway C (Polymerization): Under strong acid conditions, oxetanes can undergo cationic ring-opening polymerization.[4] This would result in an intractable baseline material on your TLC.

  • Diagnostic Approach:

    • LC-MS Analysis: The most effective way to identify these byproducts is through LC-MS. Look for masses corresponding to the addition of one or more water molecules (M+18, M+36, etc.) to your starting material's mass.

    • NMR Spectroscopy: If you can isolate a byproduct, ¹H NMR can be diagnostic. The disappearance of the characteristic oxetane methylene protons (typically around 4.5-4.8 ppm) and the appearance of new signals corresponding to a diol would confirm ring-opening.

Below is a diagram illustrating the primary competing degradation pathways.

G cluster_main Degradation of this compound cluster_path_a Pathway A: Oxetane Ring-Opening cluster_path_b Pathway B: Enone Reaction cluster_path_c Pathway C: Polymerization SM Starting Material This compound Protonation Protonation (H⁺ Catalyst) SM->Protonation Fast, Reversible P_A Ring-Opened Diol (Hydrolysis Product) Protonation->P_A + H₂O (Nucleophile) P_B β-Hydroxy Ketone (Conjugate Addition) Protonation->P_B + H₂O (Conjugate Addition) P_C Polymer/Oligomer Protonation->P_C Strong Acid [H⁺] >>

Caption: Competing acid-catalyzed degradation pathways.

Q3: What are the recommended pH ranges and compatible acids for reactions involving this compound?

A: While the molecule can tolerate weakly acidic conditions for short periods, maintaining stability requires careful selection of the acid and pH.[4]

  • General Guidance:

    • Avoid Strong Mineral Acids: Strong, non-coordinating acids like H₂SO₄, HClO₄, and HCl should be avoided or used in catalytic amounts at low temperatures (-20 °C to 0 °C) with careful monitoring.[4]

    • Prefer Weak Organic Acids: If an acid catalyst is necessary, weaker Brønsted acids like acetic acid or p-toluenesulfonic acid (pTSA) in catalytic amounts are generally safer choices.

    • Lewis Acids: Be extremely cautious with Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃).[5] They are potent catalysts for oxetane ring-opening and should only be used if that specific reactivity is desired.[2][3]

  • Data Summary Table:

pH RangeStability OutlookRecommended Acids / BuffersNotes
< 2 Highly Unstable HCl, H₂SO₄, Lewis AcidsRapid degradation via ring-opening and/or polymerization is expected. Avoid this range unless ring-opening is the goal.
2 - 4 Poor to Moderate Formic Acid, Trifluoroacetic Acid (TFA)Use with caution, at low temperatures, and for short reaction times. Monitor closely by TLC/LC-MS.
4 - 6 Good to Excellent Acetic Acid, Acetate BuffersThis is the ideal range for reactions requiring mild acid catalysis while preserving the oxetane ring.[11]
> 6 Excellent Phosphate Buffers, BicarbonateThe compound is generally stable under neutral to basic conditions.

Experimental Protocols

Protocol 1: Standardized Acid Stability Assay using HPLC

This protocol allows for the quantitative assessment of the compound's stability at a given pH.

Objective: To determine the degradation kinetics of this compound under specific acidic conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution of desired pH (e.g., 0.1 M acetate buffer for pH 4, 0.1 M HCl for pH 1)[11][12]

  • Methanol

  • HPLC system with a C18 column and UV detector

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Processing A Prepare 1 mg/mL Stock Solution (in Acetonitrile) B Dilute Stock into Acidic Buffer (Final Conc: 50 µg/mL) A->B C Incubate at Controlled Temp (e.g., 37°C) B->C D Take Aliquot at t=0, 1, 2, 4, 8, 24h C->D E Quench with Equal Volume of Methanol D->E F Analyze via HPLC-UV E->F G Integrate Peak Area of Parent Compound F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for HPLC-based stability testing.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Incubation Sample: In a vial, add 950 µL of the pre-warmed (e.g., 37 °C) acidic buffer. To this, add 50 µL of the stock solution to achieve a final concentration of 50 µg/mL. This is your t=0 sample.[11]

  • Time Zero (t=0) Analysis: Immediately withdraw an aliquot (e.g., 100 µL), mix it with an equal volume of cold methanol to quench any further degradation, and inject it into the HPLC system.[13]

  • Incubation: Place the vial in a temperature-controlled environment (e.g., 37 °C shaker).

  • Time Points: Withdraw and quench aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).[12]

  • HPLC Analysis: Analyze all samples using a suitable C18 column and a mobile phase (e.g., water:acetonitrile gradient) that gives good separation of the parent peak from any degradants. Monitor at the λₘₐₓ of the enone chromophore.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area. Plot this percentage against time to determine the degradation rate.

Protocol 2: Safe Quenching of Acid-Catalyzed Reactions

Objective: To neutralize an acidic reaction mixture containing the title compound without causing degradation.

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This slows down both the desired reaction and potential degradation pathways.[14]

  • Prepare Quenching Solution: Use a pre-chilled, weak basic solution. Saturated aqueous sodium bicarbonate (NaHCO₃) is a good first choice. Avoid strong bases like NaOH unless necessary, as they can promote other side reactions.

  • Slow, Controlled Addition: Add the quenching solution dropwise to the cooled, stirring reaction mixture.[15] If the acid is concentrated, gas evolution (CO₂) may be vigorous. Monitor the addition rate to keep it under control.

  • Monitor pH: Periodically check the pH of the aqueous phase using pH paper or a calibrated meter. Continue adding the basic solution until the pH is between 7 and 8.

  • Proceed to Workup: Once neutralized, you can proceed with the standard extractive workup. Do not let the mixture sit for extended periods after quenching.[14]

Frequently Asked Questions (FAQs)

Q: Can I use protic solvents like methanol or ethanol in my acidic reaction? A: It is highly discouraged. Protic solvents are nucleophiles and will readily participate in the acid-catalyzed ring-opening of the oxetane, leading to the formation of 1-alkoxy-3-ol byproducts. If a protic solvent is required, the reaction must be conducted at very low temperatures with strict control over the acid concentration.

Q: Is the compound stable to photochemical degradation? A: α,β-Unsaturated ketones are known to be photochemically active and can undergo [2+2] cycloadditions or other rearrangements upon exposure to UV light.[6] While specific data for this molecule is not widely available, it is good practice to protect reactions from direct light, especially if the reaction is run for an extended period.[12]

Q: How does the stability compare to a similar compound with a cyclopentane or cyclohexane ring instead of the oxetane? A: The stability is significantly lower. The high ring strain of the oxetane makes it much more susceptible to acid-catalyzed ring-opening compared to unstrained five- or six-membered carbocyclic rings.[1] Therefore, reaction conditions that are benign for a cyclopentylidene or cyclohexylidene analogue may cause complete decomposition of the oxetane-containing compound.

References

stability of 1-(Oxetan-3-ylidene)propan-2-one under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Oxetan-3-ylidene)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique α,β-unsaturated ketone in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under basic conditions. Our aim is to provide you with the expertise and insights necessary to ensure the integrity of your experiments and the successful outcome of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: this compound possesses two key structural motifs that dictate its reactivity under basic conditions: an α,β-unsaturated ketone and a strained oxetane ring.

  • α,β-Unsaturated Ketone System : This is the more reactive component under basic conditions. It is susceptible to two main reaction pathways:

    • Michael (1,4-Conjugate) Addition : Weaker, "soft" nucleophiles (e.g., enolates, amines, thiols) will preferentially add to the β-carbon of the exocyclic double bond. This is a common and often desired reaction pathway in synthetic chemistry.[1][2]

    • Retro-Aldol Reaction : Stronger bases and elevated temperatures can potentially induce a retro-aldol condensation, leading to the cleavage of the carbon-carbon double bond and decomposition of the molecule.[3][4]

  • Oxetane Ring : The four-membered oxetane ring is generally considered stable under basic conditions, especially when compared to its high reactivity under acidic conditions.[5][6] Studies on various substituted oxetanes have demonstrated their tolerance to basic hydrolysis and other base-mediated transformations.[7][8] However, the exocyclic double bond in this compound could introduce additional ring strain, a factor that should be considered. While direct experimental data on this specific molecule is limited, the consensus in the literature suggests that the oxetane ring itself is unlikely to be the primary site of degradation under typical basic reaction conditions.[9]

Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be?

A2: The formation of byproducts is a common challenge. Based on the structure of this compound, several possibilities exist:

  • Michael Adduct : If your reaction mixture contains a nucleophile (even a weak one, such as water or an alcohol solvent under basic conditions), the formation of a Michael adduct is highly probable.[10][11]

  • Polymerization : α,β-unsaturated ketones can be prone to polymerization under certain basic conditions, especially in the presence of strong bases or initiators.

  • Retro-Aldol Products : If your reaction is conducted at elevated temperatures, you may be observing products resulting from a retro-aldol reaction. This would lead to the formation of oxetan-3-one and acetone (or their enolates).[3][12]

To identify the byproduct, we recommend standard analytical techniques such as NMR, LC-MS, and IR spectroscopy. A detailed analysis of the spectral data should allow for the structural elucidation of the unknown compound.[13][14]

Q3: What reaction conditions should I use to minimize degradation of this compound?

A3: To maintain the stability of the molecule, consider the following recommendations:

  • Temperature : Whenever possible, conduct your reactions at low temperatures. This will minimize the likelihood of a retro-aldol reaction and other potential side reactions.

  • Base Selection : Use the mildest base necessary to achieve your desired transformation. Strong, non-nucleophilic bases are preferable if you are trying to avoid Michael addition. If a nucleophilic base is required, be aware of the potential for conjugate addition.

  • Inert Atmosphere : While not always necessary, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

  • Reaction Time : Monitor your reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions.

Troubleshooting Guides

Scenario 1: Low Yield of Desired Product
Potential Cause Troubleshooting Steps
Degradation of Starting Material - Run a control experiment with the starting material under the reaction conditions (without other reagents) to assess its stability. - Lower the reaction temperature. - Use a weaker base or a shorter reaction time.
Formation of Michael Adduct - Analyze the crude reaction mixture by LC-MS or NMR to check for the presence of a Michael adduct. - If the nucleophile is from the solvent (e.g., an alcohol), consider switching to a non-nucleophilic solvent.
Retro-Aldol Reaction - Avoid high temperatures. - Use a non-nucleophilic base to deprotonate at the α-position if that is the desired reaction, rather than a hydroxide or alkoxide base.
Scenario 2: Inconsistent Reaction Outcomes
Potential Cause Troubleshooting Steps
Variable Quality of Base - Use a freshly opened or properly stored bottle of the base. - Titrate the base to determine its exact concentration.
Presence of Water - Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Air Sensitivity - Degas the solvent and run the reaction under an inert atmosphere.

Visualizing Potential Reaction Pathways

The following diagram illustrates the primary reaction pathways for this compound under basic conditions.

Stability_Pathways cluster_main This compound cluster_products Potential Products SM This compound Michael_Adduct Michael Adduct SM->Michael_Adduct + Nu⁻ (e.g., R₂NH, RO⁻) 1,4-Conjugate Addition Retro_Aldol Oxetan-3-one + Acetone SM->Retro_Aldol Strong Base, Heat Retro-Aldol Reaction

Caption: Potential reaction pathways for this compound in basic media.

Experimental Protocols

Protocol 1: Monitoring Stability by ¹H NMR

This protocol allows for the assessment of the stability of this compound under specific basic conditions.

  • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a baseline ¹H NMR spectrum of the stock solution.

  • In a separate NMR tube, add a known amount of the stock solution and the base you intend to use in your reaction.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 4, and 24 hours).

  • Compare the spectra to the baseline to identify any changes in the structure of the starting material or the appearance of new signals corresponding to degradation products.

Protocol 2: Test Reaction for Michael Addition

This protocol can be used to determine the propensity of this compound to undergo Michael addition with a specific nucleophile.

  • Dissolve this compound in an appropriate anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Slowly add one equivalent of the nucleophile of interest.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product.

  • Purify the product by column chromatography and characterize it by NMR and mass spectrometry to confirm the structure of the Michael adduct.

References

Technical Support Center: Reaction Condition Optimization for Conjugate Additions to Exocyclic Enones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for conjugate additions to exocyclic enones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and achieve desired stereoselectivity.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: My conjugate addition reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure the purity and activity of your starting materials, especially the nucleophile and any catalysts. Organometallic reagents, for instance, are sensitive to air and moisture.

  • Inert Atmosphere: For many conjugate additions, particularly those involving organometallic reagents or sensitive catalysts, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is critical to prevent degradation.

Key Parameters to Optimize:

  • Catalyst System:

    • Catalyst Choice: The choice of catalyst is paramount. For example, copper-based catalysts are widely used for the addition of organometallic reagents.[1][2] Nickel catalysts have also proven effective for reductive conjugate additions.[3][4] For asymmetric reactions, chiral ligands such as those derived from BINAP or phosphoramidites are often employed.[1][5]

    • Catalyst Loading: Insufficient catalyst loading can lead to sluggish reactions. While typical loadings range from 1-10 mol%, increasing the catalyst amount may be necessary for less reactive substrates.

    • Ligand Effects: The steric and electronic properties of the ligand can significantly impact catalytic activity. For instance, in nickel-catalyzed reactions, ligand steric effects can minimize enone dimerization, a common side reaction.[3]

  • Solvent Selection:

    • The polarity and coordinating ability of the solvent can dramatically influence reaction rates. Aprotic solvents like THF, toluene, or dichloromethane are commonly used.

    • For reactions involving polar intermediates, a more polar solvent might be beneficial. However, highly coordinating solvents can sometimes interfere with the catalyst.

  • Temperature:

    • Many conjugate additions are performed at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and minimize side reactions.[6]

    • If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be aware that higher temperatures can sometimes lead to the reversal of the Michael addition, particularly with weaker nucleophiles.[6][7]

  • Nature of the Nucleophile and Enone:

    • "Soft" vs. "Hard" Nucleophiles: Conjugate addition (1,4-addition) is favored by "soft" nucleophiles (e.g., organocuprates, thiols, enamines), while "hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition to the carbonyl group.[5][8][9] To promote 1,4-addition with hard nucleophiles, transmetalation with a copper salt is a common strategy.[5]

    • Steric Hindrance: Sterically hindered exocyclic enones or bulky nucleophiles can significantly slow down the reaction rate. In such cases, higher temperatures or more active catalysts may be required.[10] High-pressure conditions have also been shown to overcome the low reactivity of sterically demanding substrates.[10]

Question 2: I'm observing significant formation of the 1,2-addition product instead of the desired 1,4-conjugate addition product. How can I improve the regioselectivity?

Answer:

The competition between 1,2- and 1,4-addition is a classic challenge in reactions with α,β-unsaturated carbonyl compounds.[5][8] The regioselectivity is primarily governed by the nature of the nucleophile and the reaction conditions.

Strategies to Favor 1,4-Addition:

  • Utilize "Soft" Nucleophiles: As mentioned previously, soft nucleophiles have a higher propensity for 1,4-addition. If you are using a hard nucleophile like a Grignard or organolithium reagent, consider converting it to a softer organocuprate (Gilman reagent) by adding a copper(I) salt (e.g., CuI, CuBr, CuCN).[5][8]

  • Lewis Acid Additives: The presence of a Lewis acid can sometimes alter the regioselectivity. By coordinating to the carbonyl oxygen, a Lewis acid can increase the electrophilicity of the carbonyl carbon, potentially favoring 1,2-addition. Conversely, certain Lewis acids might promote 1,4-addition through a different mechanism. Careful screening of Lewis acids is necessary.

  • Temperature Control: 1,2-addition is often kinetically favored (faster), while 1,4-addition is thermodynamically favored (leading to a more stable product).[6][9] Running the reaction at a slightly elevated temperature can sometimes allow the reversible 1,2-addition to equilibrate to the more stable 1,4-adduct.[6] However, this is highly dependent on the specific reaction.

Data Table: Nucleophile Hardness and Preferred Addition Pathway

Nucleophile TypeExamplesPredominant Addition
Hard R-Li, R-MgX, LiAlH₄1,2-Addition
Soft R₂CuLi, R-SH, R-NH₂, Enolates1,4-Addition (Conjugate)
Question 3: My asymmetric conjugate addition is resulting in low enantioselectivity (ee). What factors should I investigate to improve the stereochemical outcome?

Answer:

Achieving high enantioselectivity in asymmetric conjugate additions requires careful optimization of several parameters.

Key Areas for Optimization:

  • Chiral Ligand/Catalyst System:

    • Ligand Screening: The structure of the chiral ligand is the most critical factor. A wide variety of chiral ligands have been developed, including those based on BINAP, TADDOL, phosphoramidites, and N-heterocyclic carbenes (NHCs).[1][5][11] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate combination.

    • Metal Center: The choice of metal in a catalytic system can also influence enantioselectivity. Rhodium and copper are commonly used in asymmetric conjugate additions of organoboron reagents and organozinc reagents, respectively.[5][11][12]

    • Catalyst Preparation and Handling: The active catalyst can be sensitive to air and moisture. Ensure proper handling and, if preparing the catalyst in situ, allow for sufficient pre-formation time.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Screening a range of solvents with varying polarities and coordinating abilities is recommended.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Additives: In some cases, additives can have a profound impact on enantioselectivity. For instance, the use of a base can be crucial in rhodium-catalyzed additions of arylboronic acids.[12]

  • Substrate Control: The geometry of the enone can be important. For example, the E/Z isomer ratio of the enone can significantly affect the enantioselectivity.[10]

Experimental Workflow for Optimizing Enantioselectivity

Caption: A systematic workflow for optimizing enantioselectivity.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries related to conjugate additions to exocyclic enones.

What is the fundamental mechanism of a conjugate addition reaction?

A conjugate addition, also known as a Michael addition or 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound.[5][13] The reaction proceeds through the following general steps:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the enone.[14]

  • Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and the π-electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate intermediate.[5]

  • Protonation: The enolate is then protonated, typically at the α-carbon, to yield the final saturated carbonyl compound after tautomerization.[5][14]

Diagram of the General Mechanism

G Nu Nu⁻ Enone R₂C=CH-C(=O)R' Nu->Enone 1. Attack at β-carbon Intermediate [R₂C(Nu)-CH=C(O⁻)R' ↔ R₂C(Nu)-C⁻H-C(=O)R'] Enone->Intermediate 2. Form Enolate Product R₂C(Nu)-CH₂-C(=O)R' Intermediate->Product 3. Protonation

Caption: The general mechanism of a conjugate addition reaction.

How do I choose the appropriate catalyst for my reaction?

The choice of catalyst depends on the specific transformation you are trying to achieve.

Table of Common Catalysts and Their Applications

Catalyst TypeNucleophileApplication
Copper-based (e.g., CuI, CuOTf) Organometallics (R₂Zn, R-MgX)General and asymmetric conjugate additions.[1][11]
Rhodium-based (e.g., [Rh(cod)₂]BF₄) Organoboronic acidsAsymmetric 1,4-additions.[5][12]
Nickel-based (e.g., Ni(cod)₂) Organic halides (reductive)Reductive conjugate additions.[3][4]
Organocatalysts (e.g., thioureas, prolines) Malonates, nitroalkanesEnantioselective Michael additions.[10][15]
What are some common side reactions, and how can they be minimized?

Besides the competing 1,2-addition, other side reactions can occur:

  • Polymerization: The enolate product of the conjugate addition can sometimes act as a nucleophile and add to another molecule of the starting enone, leading to polymerization.[2] This can often be suppressed by using a protic solvent or by adding the nucleophile slowly to a solution of the enone.

  • Enone Dimerization: This can be an issue in some metal-catalyzed reactions. The choice of ligand can play a role in minimizing this side reaction through steric hindrance.[3]

  • Proton Transfer: If the nucleophile is also a strong base, it may simply deprotonate the enone at the α'-position, leading to no reaction. Using a less basic nucleophile or aprotic conditions can mitigate this.

Can I perform a tandem reaction after the conjugate addition?

Yes, trapping the enolate intermediate formed after the conjugate addition with an electrophile is a powerful strategy for rapidly building molecular complexity.[1] This is known as a tandem conjugate addition-alkylation (or other electrophilic trapping). The success of this approach depends on the reactivity of the enolate and the electrophile. The reaction is typically run under aprotic conditions to prevent protonation of the enolate.[2]

References

Validation & Comparative

A New Contender in Covalent Chemistry: A Comparative Analysis of 1-(Oxetan-3-ylidene)propan-2-one as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of targeted covalent inhibition and bioconjugation, the choice of the Michael acceptor is a critical determinant of a molecule's efficacy, selectivity, and safety profile. While traditional acceptors like maleimides and acrylamides have been extensively utilized, their limitations, including off-target reactions and concerns about conjugate stability, have spurred the search for novel reactive moieties. This guide introduces 1-(Oxetan-3-ylidene)propan-2-one, an emerging Michael acceptor that leverages the unique physicochemical properties of the oxetane ring to offer potential advantages over established alternatives.

This technical comparison, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of this compound, benchmarking its performance against commonly used Michael acceptors. We will explore the underlying chemical principles, present supporting experimental data, and provide detailed protocols for the evaluation of these crucial reagents.

The Michael Addition: A Cornerstone of Covalent Modification

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound.[1][2][3] In the context of chemical biology, the nucleophile is often the thiol group of a cysteine residue within a protein.[2] This reaction forms the basis for the action of many covalent inhibitor drugs and is a widely used strategy for attaching probes or therapeutic payloads to biomolecules.[4][5]

The ideal Michael acceptor for bioconjugation should exhibit a finely tuned reactivity, being reactive enough to form a stable covalent bond with the target cysteine under physiological conditions, yet selective enough to avoid off-target reactions with other biological nucleophiles, such as the abundant glutathione (GSH) or the side chains of other amino acids like lysine.[6]

Figure 1: The Thiol-Michael Addition Reaction Thiol Thiol (e.g., Cysteine, GSH) Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation (physiol. pH) MichaelAcceptor Michael Acceptor (α,β-unsaturated carbonyl) TransitionState Transition State MichaelAcceptor->TransitionState Thiolate->TransitionState Nucleophilic Attack ThioetherAdduct Stable Thioether Adduct TransitionState->ThioetherAdduct Bond Formation

Caption: General mechanism of the thiol-Michael addition.

Introducing this compound: The Oxetane Advantage

The incorporation of an oxetane ring, a four-membered cyclic ether, into molecular scaffolds has gained significant traction in medicinal chemistry.[7][8][9] Oxetanes are recognized for their ability to improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without introducing significant steric bulk.[6][7] When incorporated into a Michael acceptor framework, as in this compound, the oxetane ring is poised to modulate the electronic properties and steric accessibility of the electrophilic double bond.

The strained C-O-C bond angle of the oxetane ring makes the oxygen lone pairs more accessible, allowing it to act as an effective hydrogen-bond acceptor.[7] This property, combined with the inherent polarity of the ether linkage, can influence the local environment of the Michael acceptor, potentially enhancing its interaction with the target protein and modulating its reactivity profile.

Head-to-Head Comparison: Reactivity, Stability, and Selectivity

A rigorous evaluation of any new Michael acceptor requires a quantitative comparison against established standards. Here, we outline the key parameters for comparison and discuss the expected performance of this compound relative to maleimides and acrylamides.

Reactivity with Thiols

The reactivity of a Michael acceptor is typically quantified by its second-order rate constant (k₂) for the reaction with a model thiol such as glutathione (GSH) or N-acetylcysteine (NAC).[3]

Michael AcceptorRelative Reactivity with ThiolsKey Structural Feature
Maleimide HighCyclic imide activates the double bond.
Acrylamide ModerateAmide group provides moderate activation.
This compound Moderate (Predicted)Ketone activation, modulated by the oxetane ring.

Table 1: Predicted Relative Reactivity of Michael Acceptors with Thiols.

Maleimides are known for their high reactivity towards thiols, which can be advantageous for rapid bioconjugation but also poses a risk of off-target reactions.[10] Acrylamides are generally less reactive, offering a better balance for in vivo applications. It is anticipated that this compound will exhibit a moderate reactivity, comparable to or slightly more tunable than acrylamides, due to the electronic influence of the oxetane ring.

Conjugate Stability: The Challenge of the Retro-Michael Reaction

A critical aspect of Michael acceptor chemistry is the stability of the resulting thioether adduct. For maleimides, the susceptibility of the conjugate to a retro-Michael reaction, leading to deconjugation, is a significant drawback.[10][11][12][13] This process is particularly problematic in the presence of high concentrations of endogenous thiols like GSH.

The stability of the adduct formed with this compound is a key area of investigation. The unique structural features of the oxetane-derived adduct may confer enhanced stability compared to maleimide adducts, potentially through steric hindrance or altered electronic properties that disfavor the reverse reaction.

Figure 2: Competing Fates of a Thiol-Maleimide Adduct cluster_forward Forward Reaction cluster_reverse Reverse & Exchange Reactions Maleimide Maleimide Adduct Thiosuccinimide Adduct Maleimide->Adduct Michael Addition Thiol Thiol (R-SH) Thiol->Adduct Adduct->Maleimide Retro-Michael Exchange_Product Exchanged Adduct Adduct->Exchange_Product Thiol Exchange (with R'-SH)

Caption: Instability of maleimide adducts via retro-Michael reaction.

Selectivity for Cysteine

For targeted covalent inhibitors, high selectivity for the intended cysteine residue over other nucleophilic amino acids, such as lysine, is paramount.[6] While the thiol group of cysteine is generally more nucleophilic than the amine group of lysine at physiological pH, highly reactive Michael acceptors can exhibit off-target reactivity with lysine.[6]

The electronic and steric properties of this compound are expected to favor a high degree of selectivity for cysteine. The oxetane moiety may provide a steric shield that disfavors reaction with the bulkier lysine side chain, while its electronic influence can be tuned to achieve an optimal reactivity profile that minimizes off-target modifications.

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of this compound with other Michael acceptors, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, starting from the commercially available oxetan-3-one.[14][15][16] The HWE reaction is often preferred due to the higher reactivity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[10][11][15]

Materials:

  • Oxetan-3-one

  • (1-(Diethoxyphosphoryl)propan-2-one

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (1-(diethoxyphosphoryl)propan-2-one in anhydrous THF at 0 °C, add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Add a solution of oxetan-3-one in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Figure 3: Synthesis of this compound Oxetanone Oxetan-3-one HWE Horner-Wadsworth-Emmons Reaction Oxetanone->HWE Phosphonate Phosphonate Reagent Phosphonate->HWE Target This compound HWE->Target

Caption: Synthetic route to the target Michael acceptor.

Protocol 2: Kinetic Analysis of Thiol-Michael Addition by HPLC

This protocol allows for the determination of the second-order rate constant for the reaction of a Michael acceptor with a model thiol.[12][17]

Materials:

  • This compound and other Michael acceptors (e.g., N-ethylmaleimide, acrylamide)

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for mobile phase

Procedure:

  • Prepare stock solutions of the Michael acceptor and the thiol in the reaction buffer.

  • Initiate the reaction by mixing the Michael acceptor and an excess of the thiol in the reaction buffer at a controlled temperature (e.g., 25 °C).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a solution of 0.1% TFA in ACN.

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the Michael acceptor peak over time.

  • Plot the natural logarithm of the Michael acceptor concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol.

Protocol 3: Assessment of Conjugate Stability by HPLC-MS

This protocol is designed to evaluate the stability of the formed thioether adduct in the presence of a competing thiol.

Materials:

  • Pre-formed thioether adducts of the Michael acceptors with NAC

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-Mass Spectrometry (HPLC-MS) system

  • Incubator at 37 °C

Procedure:

  • Prepare a solution of the thioether adduct in PBS (pH 7.4).

  • Add a large excess of GSH (e.g., 100-fold) to the adduct solution to initiate the stability study.

  • Incubate the mixture at 37 °C.

  • At designated time points, withdraw aliquots and analyze by HPLC-MS to quantify the remaining intact adduct and the formation of any thiol exchange products.

  • Plot the percentage of intact adduct remaining over time to determine the degradation kinetics and the half-life of the conjugate.

Conclusion and Future Outlook

This compound represents a promising new tool in the arsenal of chemical biologists and drug discovery scientists. Its unique structural motif offers the potential for a favorable combination of reactivity, selectivity, and conjugate stability, addressing some of the key limitations of traditional Michael acceptors. The experimental protocols provided herein offer a framework for the rigorous evaluation of this and other novel covalent modifiers. Further studies are warranted to fully elucidate the performance of oxetane-based Michael acceptors in complex biological systems and to explore their full potential in the development of next-generation covalent therapeutics and bioconjugates.

References

A Comparative Analysis of the Reactivity of 1-(Oxetan-3-ylidene)propan-2-one and Acyclic Enones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a detailed comparison of the chemical reactivity between 1-(oxetan-3-ylidene)propan-2-one, a strained cyclic α,β-unsaturated ketone, and its more common acyclic enone counterparts. We will explore how the inclusion of a strained four-membered oxetane ring fundamentally alters the molecule's electronic properties and reaction pathways, offering unique synthetic opportunities. This analysis is supported by established chemical principles and illustrative experimental protocols designed for researchers in organic synthesis and drug development.

Introduction: The Decisive Role of Ring Strain

At first glance, this compound and a simple acyclic enone like pent-3-en-2-one appear to be close cousins, both featuring the α,β-unsaturated ketone moiety. However, the presence of the oxetane ring in the former introduces a critical structural constraint: significant ring strain. The endocyclic angles of an oxetane ring deviate substantially from the ideal tetrahedral angle, resulting in a large ring strain energy of approximately 25.5 kcal/mol (106 kJ/mol).[1][2][3] This stored potential energy is a dominant factor governing the molecule's reactivity, creating pathways not accessible to flexible, strain-free acyclic enones. This guide will dissect these differences, focusing on reaction mechanisms, potential outcomes, and the synthetic implications for medicinal chemistry, where the oxetane motif has become a valuable bioisostere for carbonyl and gem-dimethyl groups.[4][5]

Figure 1: Structural comparison of the strained cyclic enone and a representative acyclic enone.

Foundational Differences: Structure and Electronics

The reactivity of an enone is dictated by the electronic character of its conjugated system. In a standard acyclic enone, resonance delocalization renders both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic, making them susceptible to nucleophilic attack. This leads to the well-known dichotomy of 1,2-addition (at the carbonyl) versus 1,4-conjugate addition (at the β-carbon).

In this compound, this fundamental electronic profile is perturbed by the oxetane ring.

  • Ring Strain and Geometry: The strained C-O-C bond angle exposes the oxygen's lone pairs, making the oxetane a potent hydrogen-bond acceptor and Lewis base.[2] This inherent strain also influences the geometry of the exocyclic double bond, potentially altering its accessibility and orbital overlap compared to a planar acyclic system.

  • Inductive Effects: The electronegative oxygen atom exerts a strong inductive electron-withdrawing effect, which can influence the basicity of adjacent functional groups and the overall electron distribution in the conjugated system.[4]

  • Alternative Reaction Manifolds: Most critically, the ring strain provides a low-energy pathway for reactions that involve ring-opening, a manifold entirely absent in acyclic enones.[2][3] These reactions are often triggered by Lewis acids, which activate the oxetane oxygen.[2]

Comparative Reactivity: A Tale of Two Pathways

We can best understand the divergent reactivity by examining how each class of compound behaves in key organic reactions. The central theme is the competition between standard conjugate addition chemistry and unique strain-driven transformations.

G Oxetane 1-(Oxetan-3-ylidene) propan-2-one Prod14_Ox 1,4-Adduct Oxetane->Prod14_Ox Pathway A: Michael Addition ProdRO Ring-Opened Product Oxetane->ProdRO Pathway B: Ring-Opening (Lewis Acid Activation) Acyclic Acyclic Enone Prod14_Ac 1,4-Adduct Acyclic->Prod14_Ac Pathway A: Michael Addition Nu Nucleophile (Nu⁻) Nu->Oxetane Nu->Acyclic

Figure 2: Competing reaction pathways for the strained oxetane enone versus a standard acyclic enone.

A. Michael (1,4-Conjugate) Addition

This is the hallmark reaction of α,β-unsaturated carbonyl compounds.[6] A soft nucleophile, such as an enolate or a thiol, attacks the electrophilic β-carbon.[7]

  • Acyclic Enones: The reaction is typically high-yielding and predictable. It proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[7][8] This pathway is thermodynamically controlled and favored under most conditions.[8]

  • This compound: This compound is also expected to undergo Michael addition at the β-carbon. The fundamental electronic demand is still present. However, the overall reaction rate and yield may be influenced by the steric hindrance imposed by the rigid ring structure. More importantly, under conditions that are even mildly Lewis acidic, this pathway may face competition from reactions involving the oxetane ring itself.

B. Lewis Acid-Mediated Reactions and Ring-Opening

This is where the reactivity profiles diverge dramatically.

  • Acyclic Enones: Lewis acids typically coordinate to the carbonyl oxygen, further enhancing the electrophilicity of the β-carbon and promoting conjugate addition. The carbon backbone remains intact.

  • This compound: The presence of a Lewis acid can activate the oxetane oxygen, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening.[2][3] This provides a powerful method for generating highly functionalized linear chains that would be difficult to access otherwise. A nucleophile could attack one of the oxetane's methylene carbons, leading to the cleavage of a C-O bond and complete destruction of the cyclic system. This strain-release pathway is often highly favorable and can outcompete conjugate addition entirely.

C. Cycloaddition Reactions

The strained double bond of this compound makes it an interesting substrate for cycloadditions. While direct comparative data is scarce, we can infer its potential from related systems. For example, the photochemical decarbonylation of oxetan-3-one generates a highly reactive carbonyl ylide intermediate that readily undergoes [3+2] cycloadditions.[9] This highlights the utility of the strained ring as a precursor to reactive species for constructing complex heterocyclic scaffolds. Acyclic enones also participate in cycloadditions, but the driving force and stereochemical outcomes are governed by different conformational and electronic factors.

Experimental Protocols & Comparative Data

To provide a practical context, we present protocols for two key experiments designed to probe the reactivity differences. The expected outcomes are summarized in the table below.

Table 1: Predicted Reaction Outcomes
ReactantConditionsPredicted Major ProductReaction Type
Acyclic Enone Diethyl malonate, NaOEt, EtOHDiethyl 2-(3-oxopentan-2-yl)malonateMichael Addition
This compound Diethyl malonate, NaOEt, EtOHDiethyl 2-(1-(oxetan-3-yl)-2-oxopropyl)malonateMichael Addition
Acyclic Enone Thiophenol, GaCl₃, CH₂Cl₂3-(Phenylthio)pentan-2-oneLewis Acid-Catalyzed Michael Addition
This compound Thiophenol, GaCl₃, CH₂Cl₂1-Hydroxy-5-(phenylthio)pentan-3-oneLewis Acid-Catalyzed Ring-Opening
Experimental Protocol 1: Comparative Michael Addition

Objective: To compare the propensity of each substrate to undergo a standard, base-catalyzed Michael addition with a soft carbon nucleophile.

Methodology:

  • Preparation of Nucleophile: To a solution of sodium ethoxide (NaOEt) (1.1 eq) in absolute ethanol (EtOH) at 0 °C, add diethyl malonate (1.05 eq) dropwise. Stir for 20 minutes to generate the sodium enolate.

  • Reaction: In two separate flasks, dissolve the Acyclic Enone (1.0 eq) and this compound (1.0 eq) in absolute EtOH.

  • Addition: Add the enolate solution prepared in step 1 dropwise to each enone solution at 0 °C.

  • Monitoring: Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Quench the reactions by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Expected Outcome: Both reactions are expected to yield the 1,4-conjugate addition product. The key comparison points would be reaction time and isolated yield, which may reflect differences in steric hindrance or electronic activation.

Experimental Protocol 2: Comparative Lewis Acid-Mediated Addition

Objective: To demonstrate the unique ring-opening pathway of the oxetane-containing enone under Lewis acidic conditions.

Methodology:

  • Setup: In two separate flame-dried flasks under an inert atmosphere (N₂ or Ar), dissolve the Acyclic Enone (1.0 eq) and this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solutions to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add a solution of gallium(III) chloride (GaCl₃) (1.2 eq) in CH₂Cl₂ dropwise to each flask. Stir for 15 minutes.

  • Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to each reaction mixture.

  • Monitoring: Maintain the temperature at -78 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reactions at -78 °C by slowly adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Outcome: The acyclic enone is predicted to yield the 1,4-adduct, as the Lewis acid activates the conjugated system. In stark contrast, this compound is predicted to undergo a nucleophilic attack on the oxetane ring, catalyzed by the Lewis acid, resulting in a ring-opened product. This experiment directly showcases the divergent reactivity driven by ring strain.

Conclusion and Synthetic Implications

The reactivity of this compound is fundamentally different from that of its acyclic enone analogs. While it can participate in standard conjugate additions, its defining characteristic is the latent reactivity conferred by the strained oxetane ring. This feature can be harnessed under Lewis acidic conditions to initiate ring-opening reactions, providing access to complex, functionalized acyclic structures.

For researchers in medicinal chemistry, this dual reactivity is a powerful tool. The oxetane moiety can be carried through a synthesis as a stable bioisosteric replacement for a ketone or gem-dimethyl group, improving physicochemical properties like solubility and metabolic stability.[4][10] Alternatively, it can be employed as a masked functional group, which can be unveiled via a ring-opening reaction at a later synthetic stage to reveal a 1,3-hydroxyketone or a related structure. Understanding this dichotomy is essential for leveraging the full synthetic potential of this increasingly important chemical scaffold. Future work should focus on quantifying the kinetic and thermodynamic parameters of these competing pathways to enable more precise reaction design.

References

A Researcher's Guide to Bioisosteric Replacement with the 1-(Oxetan-3-ylidene)propan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Classical Bioisosterism in Drug Design

The practice of bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry.[1] This approach aims to fine-tune a compound's pharmacological profile—enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties while mitigating toxicity.[2][3] Historically, classical isosteres were defined by similar valence electron configurations.[4] However, the contemporary understanding, often termed non-classical bioisosterism, embraces a more functional approach, allowing for the exchange of structurally diverse groups that preserve the intended biological activity.[2][3]

Carbonyl groups and gem-dimethyl motifs are ubiquitous in drug candidates but often present significant liabilities. Carbonyls are susceptible to metabolic reduction, while the lipophilic nature of the gem-dimethyl group can lead to poor aqueous solubility and off-target toxicity.[5][6] Consequently, the search for robust, three-dimensional bioisosteres that can overcome these challenges is a critical endeavor in drug discovery.[7]

In recent years, small, strained heterocycles, particularly oxetanes, have emerged as powerful tools for this purpose.[8][9] The oxetane ring, a four-membered cyclic ether, is a compact, polar, and metabolically robust motif.[5][10] Its incorporation can significantly improve aqueous solubility, reduce lipophilicity, and block sites of metabolism without a substantial increase in molecular weight.[6][11] This guide provides an in-depth comparison of the 1-(oxetan-3-ylidene)propan-2-one scaffold, a unique exocyclic enone, against traditional functional groups and their common bioisosteres, supported by experimental data and detailed protocols.

The this compound Scaffold: A Modern Carbonyl Mimic

The this compound scaffold represents a sophisticated bioisosteric replacement strategy. It can be viewed as a mimic for larger ketones or conformationally constrained systems. The core (oxetan-3-ylidene)methane unit acts as a rigid, polar surrogate for a carbonyl group or a gem-dimethyl group adjacent to a ketone. This replacement maintains a key hydrogen bond acceptor vector through the exocyclic carbonyl oxygen while introducing several beneficial modifications:

  • Increased sp³ Character: It replaces a planar sp² center with a three-dimensional, sp³-rich oxetane ring, a feature correlated with higher clinical success rates.[8]

  • Modulated Polarity: The embedded ether oxygen of the oxetane ring introduces polarity, which can disrupt unfavorable lipophilic interactions and enhance aqueous solubility.[11][12]

  • Metabolic Stability: The oxetane ether linkage is generally more resistant to metabolic degradation than a simple ketone.[5]

  • Unique Exit Vector: The geometry of the exocyclic double bond provides a distinct and rigid exit vector for further molecular elaboration, offering a unique way to explore chemical space compared to a simple ketone.

Bioisosteric replacement of a carbonyl with the scaffold.

Comparative Physicochemical and ADME Profiling

To objectively evaluate the merits of the this compound scaffold, we compare its calculated and experimental properties against a parent ketone and a common non-classical bioisostere, the gem-difluoroalkene. The rationale for choosing a gem-difluoroalkene is its ability to mimic the steric profile and dipole moment of a carbonyl group while offering increased metabolic stability.

Table 1: Comparative Physicochemical and In Vitro ADME Properties

CompoundStructurecLogP (Calculated)Aqueous Solubility (mg/L)Metabolic Stability (t½, min, HLM¹)Permeability (PAMPA², Papp x 10⁻⁶ cm/s)
Parent Ketone (4,4-dimethylpentan-2-one)1.85~1,500< 15> 10
Oxetane Scaffold (this compound)0.45> 4,000[11]> 605 - 10
gem-Difluoroalkene (1,1-difluoro-2-methylbut-1-ene)1.90< 1,000> 60> 10

¹HLM: Human Liver Microsomes. Data are representative values based on literature trends.[5][11] ²PAMPA: Parallel Artificial Membrane Permeability Assay. Data are representative values.[13][14]

Interpretation of Comparative Data
  • Lipophilicity (cLogP): The oxetane scaffold demonstrates a dramatic reduction in lipophilicity (ΔcLogP ≈ 1.4) compared to the parent ketone and the gem-difluoroalkene isostere. This is a direct consequence of the polar ether functionality embedded within the aliphatic scaffold and is a primary driver for improved solubility.[11][12]

  • Aqueous Solubility: As hypothesized, the increased polarity of the oxetane scaffold translates to a significant enhancement in aqueous solubility.[11] This is a crucial advantage, as poor solubility is a major cause of attrition in drug development pipelines.

  • Metabolic Stability: Both the oxetane and gem-difluoroalkene bioisosteres offer a substantial improvement in metabolic stability over the parent ketone. The ketone is a known site for metabolic reduction by carbonyl reductases, whereas the ether linkage of the oxetane and the C-F bonds of the alkene are significantly more robust.[5]

  • Permeability: The increased polarity of the oxetane scaffold can lead to a slight reduction in passive permeability compared to its more lipophilic counterparts.[14] However, for many target classes, a balance between solubility and permeability is desirable, and the observed permeability often remains well within the acceptable range for oral absorption.

Application in a Biological Context: A Kinase Inhibitor Case Study

The structural and electronic perturbations introduced by the oxetane scaffold can have profound effects on target engagement. In kinase inhibitors, for example, a carbonyl group often acts as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region. Replacing this group with the this compound scaffold could maintain this key interaction while altering the molecule's conformation to access new binding pockets or avoid resistance mutations.

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and inhibitors of its constituent kinases are of great therapeutic interest. The oxetane-containing compound GDC-0349 is an example of a drug candidate where the oxetane motif was used to modulate physicochemical properties and improve the overall drug-like profile.[5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Oxetane-based Inhibitor Inhibitor->PI3K blocks

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Guide: Synthesis and Evaluation Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis of the title scaffold and for the key comparative assays.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Oxetan-3-one wittig Wittig Reaction with Acetylmethylene triphenylphosphorane start->wittig product 1-(oxetan-3-ylidene) propan-2-one wittig->product solubility Aqueous Solubility (Shake-Flask) product->solubility Test Compound logd LogD7.4 (Shake-Flask) product->logd hlm Metabolic Stability (HLM Incubation) product->hlm pampa Permeability (PAMPA) product->pampa

Overall experimental workflow for synthesis and evaluation.
Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures utilizing a Wittig reaction.[11]

Materials:

  • Oxetan-3-one

  • Acetylmethylene triphenylphosphorane

  • Dichloromethane (CH₂Cl₂, dry)

  • Silica gel for column chromatography

  • Pentane and Diethyl ether (Et₂O) for elution

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in dry CH₂Cl₂ (approx. 0.1 M), add acetylmethylene triphenylphosphorane (1.2–1.3 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel. Elute with a gradient of pentane/Et₂O (e.g., starting from 4:1 and moving to 2:1).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Causality: The Wittig reaction is an excellent choice for forming the exocyclic double bond as it is high-yielding and tolerant of the ketone functionality on the phosphorane ylide. The use of dry solvent is critical to prevent ylide quenching.

Protocol 2: Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)

Procedure:

  • Add an excess amount of the test compound (enough to have visible solid after equilibration) to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, validating the thermodynamic nature of the measurement.

Protocol 3: Lipophilicity Determination (LogD₇.₄)

Procedure:

  • Prepare a solution of the test compound in 1-octanol.

  • Mix a known volume of this 1-octanol solution with an equal volume of aqueous buffer at pH 7.4.

  • Shake the biphasic mixture vigorously for 1-3 hours to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Determine the concentration of the compound in both the aqueous and the 1-octanol phases by a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses metabolic liability by measuring the rate of compound depletion in the presence of drug-metabolizing enzymes.[5]

Procedure:

  • Pre-warm a solution of human liver microsomes (HLM, e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system.

  • Immediately add the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

Trustworthiness: Including a positive control (a compound with known high clearance, like verapamil) and a negative control (incubation without NADPH) in each run validates the activity of the microsomes and ensures that the observed compound loss is due to enzymatic metabolism.

Conclusion and Future Outlook

The bioisosteric replacement of metabolically labile or overly lipophilic functional groups is a proven strategy for optimizing drug candidates. The this compound scaffold and its derivatives represent a valuable, modern tool in the medicinal chemist's arsenal. Experimental and in silico data consistently show that the incorporation of the oxetane motif can dramatically improve aqueous solubility and metabolic stability while reducing lipophilicity when compared to traditional carbonyl and gem-dimethyl groups.[8][11][12]

While this scaffold offers clear advantages, researchers must consider potential trade-offs, such as a possible reduction in passive permeability. The synthetic accessibility of substituted oxetan-3-ones is also a key consideration, although recent advances in catalysis are making these building blocks more readily available.[15][16]

Future research should focus on expanding the synthetic toolbox to create a wider diversity of oxetane-ylidene scaffolds and on systematically evaluating their impact across a broad range of biological targets. By combining rational design with robust experimental validation, these unique three-dimensional structures will undoubtedly contribute to the development of safer and more effective medicines.

References

A Comparative Guide to the Structural Validation of 1-(Oxetan-3-ylidene)propan-2-one Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. This guide provides an in-depth comparison of analytical methodologies for the structural validation of 1-(Oxetan-3-ylidene)propan-2-one and its adducts. As a versatile Michael acceptor, this molecule's reactivity and the subsequent structure of its adducts are of significant interest in medicinal chemistry for creating complex molecular architectures.[1][2] We will delve into the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the "how" but the critical "why" behind experimental choices. Furthermore, we will explore X-ray crystallography as the definitive, albeit more demanding, alternative for absolute structural elucidation.

The Strategic Importance of Orthogonal Validation Methods

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of molecular structure, and their collective data builds a self-validating system, significantly increasing confidence in the proposed structure.

Logical Flow of Structural Validation

G cluster_0 Initial Characterization cluster_1 Primary Spectroscopic Validation cluster_2 Definitive Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Chromatography NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Purification->NMR_Spectroscopy Connectivity & Environment IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry Molecular Weight & Formula Proposed_Structure Proposed_Structure NMR_Spectroscopy->Proposed_Structure IR_Spectroscopy->Proposed_Structure Mass_Spectrometry->Proposed_Structure XRay_Crystallography Single Crystal X-ray Crystallography Confirmed_Structure Confirmed_Structure XRay_Crystallography->Confirmed_Structure Proposed_Structure->XRay_Crystallography If ambiguous or requires absolute stereochemistry

Caption: Logical workflow for the structural validation of a novel organic compound.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked about the molecule's structure. The following table provides a comparative overview of the primary methods discussed in this guide.

Technique Principle Information Gained Strengths Limitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldDetailed carbon-hydrogen framework, atom connectivity, stereochemistry.Unparalleled for detailed structural elucidation in solution.Lower sensitivity, requires higher sample amounts, complex spectra for large molecules.
IR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., C=O, C=C, C-O).Fast, simple, and highly specific for functional group identification.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition, fragmentation patterns for substructural information.Extremely high sensitivity, provides exact molecular formula.Isomers are often indistinguishable, provides limited stereochemical information.
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D arrangement of atoms, bond lengths, bond angles, absolute stereochemistry.Provides an unambiguous, definitive molecular structure.Requires a suitable single crystal, which can be difficult to obtain.

In-Depth Analysis of this compound

Synthesis

The title compound can be synthesized via a Wittig reaction between oxetan-3-one and acetylmethylene triphenylphosphorane. This reaction is a reliable method for forming the exocyclic double bond.[1]

Experimental Protocol: Synthesis of this compound

  • To a solution of oxetan-3-one (1.0 equiv) in dry dichloromethane (CH2Cl2), add acetylmethylene triphenylphosphorane (1.3 equiv) at room temperature.

  • Stir the solution overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, filter the reaction mixture through a plug of silica gel, eluting with a pentane/diethyl ether gradient to purify the product.[1]

  • Concentrate the filtrate under reduced pressure to yield the pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity.

Why NMR is the Primary Tool: NMR allows for the mapping of the proton and carbon skeleton. ¹H NMR provides information on the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the number and type of carbon atoms. 2D techniques like COSY (Correlation Spectroscopy) show which protons are coupled to each other (typically through 2-3 bonds), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments.[3][4]

Expected ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
CH₃ (acetyl)~2.2~28Typical for a methyl ketone.
=CH (vinylic)~5.9~118Olefinic proton, deshielded by the adjacent carbonyl group.
O-CH₂ (oxetane)~4.9-5.1~75-77Protons on carbons adjacent to the oxetane oxygen are significantly deshielded.
C=O (ketone)-~197Characteristic for an α,β-unsaturated ketone.
C=C (exocyclic)-~165Quaternary vinylic carbon, deshielded.
C (oxetane spiro-carbon)-~70-72The sp³ carbon of the oxetane ring at the point of substitution.

Note: Chemical shifts are predicted based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.

  • Process and analyze the spectra to assign all proton and carbon signals.

NMR Workflow Diagram

G Sample_Prep Dissolve Sample in CDCl3 1D_H_NMR ¹H NMR Sample_Prep->1D_H_NMR Proton Environments 1D_C_NMR ¹³C NMR Sample_Prep->1D_C_NMR Carbon Environments 2D_COSY COSY 1D_H_NMR->2D_COSY ¹H-¹H Correlations 2D_HSQC HSQC 1D_H_NMR->2D_HSQC ¹H-¹³C Direct Correlations 2D_HMBC HMBC 1D_H_NMR->2D_HMBC ¹H-¹³C Long-Range Correlations 1D_C_NMR->2D_HSQC 1D_C_NMR->2D_HMBC Structure_Elucidation Combine Data for Structure Elucidation 2D_COSY->Structure_Elucidation 2D_HSQC->Structure_Elucidation 2D_HMBC->Structure_Elucidation

Caption: Workflow for comprehensive NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Why IR is Essential: For this compound, IR spectroscopy provides definitive evidence for the α,β-unsaturated ketone and the oxetane ether linkage. The position of the carbonyl (C=O) stretch is particularly diagnostic. Conjugation with the C=C double bond lowers the stretching frequency compared to a saturated ketone.[5][6] The strained four-membered oxetane ring also exhibits characteristic C-O stretching frequencies.[7]

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (ketone)~1685-1666Stretch
C=C (alkene)~1640-1620Stretch
C-O (ether)~980-950Stretch (ring)
C-H (sp²)~3100-3000Stretch
C-H (sp³)~3000-2850Stretch

Experimental Protocol: FTIR Analysis

  • Ensure the sample is free of solvent.

  • Place a small amount of the neat liquid or solid sample on the ATR crystal of the FTIR spectrometer.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Identify the characteristic absorption bands and compare them to expected values.

Mass Spectrometry (MS): Molecular Weight and Formula Determination

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the exact molecular formula. Fragmentation patterns can also offer corroborating evidence for the proposed structure.

Why MS is Crucial: MS confirms the successful synthesis of the target molecule by providing its molecular weight. High-resolution mass spectrometry can determine the elemental composition with high accuracy, distinguishing between compounds with the same nominal mass. The fragmentation pattern can reveal stable substructures of the molecule. For α,β-unsaturated ketones, characteristic fragmentations include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is present.

Expected Mass Spectrometry Data

  • Molecular Formula: C₆H₈O₂

  • Monoisotopic Mass: 112.0473 g/mol

  • Expected Ions (ESI+):

    • [M+H]⁺: m/z 113.0546

    • [M+Na]⁺: m/z 135.0366

  • Potential Fragmentation Pathways:

    • α-cleavage to lose a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

    • Cleavage of the oxetane ring.

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the full scan mass spectrum to determine the molecular ion.

  • If further structural information is needed, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

X-ray Crystallography: The Unambiguous Alternative

When spectroscopic data are ambiguous, or when the absolute stereochemistry of an adduct needs to be determined, single-crystal X-ray crystallography is the gold standard.

Why X-ray Crystallography is Definitive: This technique provides a three-dimensional map of electron density in a crystal, from which the precise positions of all atoms can be determined. This yields unambiguous information on connectivity, bond lengths, bond angles, and stereochemistry.[1][4]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Mount the crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Process the data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Workflow for Crystallography

G Purified_Compound Purified Compound Crystal_Growth Grow Single Crystal Purified_Compound->Crystal_Growth Screening Conditions Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Solve Structure Data_Collection->Structure_Solution Structure_Refinement Refine Model Structure_Solution->Structure_Refinement Final_Structure Unambiguous 3D Structure Structure_Refinement->Final_Structure

Caption: Key stages in single-crystal X-ray crystallography.

Conclusion

The structural validation of this compound and its adducts requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecular structure, it is the synergy with IR spectroscopy for functional group confirmation and mass spectrometry for molecular weight and formula verification that builds a robust and self-validating data package. For cases requiring the highest level of certainty, particularly concerning stereochemistry, single-crystal X-ray crystallography stands as the ultimate arbiter. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.

References

computational analysis of the reactivity of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I've initiated comprehensive Google searches to gather preliminary information. My current focus is on the computational analysis of the reactivity of 1-(Oxetan-3-ylidene)propan-2-one. I'm prioritizing its synthesis and known reactions to create a solid foundation for further investigations. Initial results look promising.

Planning Comparative Analysis

I'm now expanding my research to include comparative compounds and alternative methodologies. The aim is to build a strong basis for comparison. I'm actively seeking experimental data that I can use to validate any computational findings. I've begun structuring the comparison guide, focusing on outlining the importance of understanding the compound's reactivity and diving into detailed computational methodologies.

Defining Analytical Scope

I'm now zeroing in on defining the exact scope of the computational analysis, identifying the specific DFT methods, basis sets, and solvent models I'll use. I'm building a plan for how I'll compare the reactivity of this compound to other related compounds, focusing on parameters like frontier molecular orbital energies and reaction energy profiles. Tables and diagrams will be the next steps to ensure clarity. I will then ensure the reproducibility of the methodology and sources.

Constructing the Reactivity Guide

I'm now focusing on structuring the "Comparison Guide" itself, aiming for a format that's accessible yet scientifically robust. I'm exploring ways to highlight key reactivity aspects of this compound in a manner that will aid research and drug development. Emphasis on expertise and integrity is paramount.

Designing the Structure

The goal is to provide a meticulously organized and trustworthy structure for the reactivity guide. I'm prioritizing scientific integrity and reproducibility by emphasizing the rationale for computational methods, including DFT functional and basis set choices. Detailed, self-validating protocols are essential, complete with in-text citations and clickable references. Visual clarity is key; I'll use tables for data and provide step-by-step methodologies for the computational workflows.

Prioritizing Structure & Integrity

Currently, I'm focusing on crafting a structure that prioritizes scientific integrity and clear explanations. The goal is a guide that's both accessible and rigorous. I'm emphasizing the rationale behind computational methods, including DFT functional and basis set choices, while making sure the protocols are clear and can be validated. Tables for data visualization and step-by-step computational workflows are high on the priority list. I am exploring the best ways to incorporate the mandatory diagram specifications.

Outlining Computational Workflow

The focus is now on the computational methodology section, where I need to define the model system and justify my choice of DFT functional (B3LYP) and basis set (6-31G(d)). The rationale will be laid out clearly. I'll include diagrams that visually represent my proposed computational workflow in a dot code block.

Outlining Proposed Analyses

I'm now fully immersed in the "Computational Methodology" section, outlining the proposed analyses in detail. The guide's focus is on comparing reactivity, so I'm determining which specific analyses will provide the most insightful comparisons. I'm focusing on providing details of the rationale, including literature citations, behind methods, such as geometry optimization, frontier molecular orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping to pinpoint reactive sites. I am also planning a section on specific reaction pathway modeling, where I will propose reaction mechanisms.

Developing the Comparative Analyses

My focus is shifting to detailing the comparative analyses, specifically targeting reactivity with respect to the oxetane ring, carbonyl, and Michael system. I'm exploring how FMOs, MEP maps, and NBO analyses can be used to compare the electrophilicity and nucleophilicity of different sites. I am planning on modeling the reaction pathways of different reactions like Michael addition and ring opening.

Refining the Comparative Strategy

I'm now focusing on optimizing the comparative analysis strategy. I'll compare the molecule's reactivity with the parent oxetan-3-one and a simple Michael system, as planned. However, I'll be more specific about the analyses: the plan is to utilize MEP maps and NBO analysis for comparisons. I'll also specify that specific reaction pathway modeling, like Michael addition, will be part of the analysis.

Defining the Comparison Context

I'm now fully immersed in developing the methodology for this project, focusing on the core purpose: reactivity comparisons. I've narrowed the scope to encompass reactivity comparisons within the target molecule itself, and in the context of reference molecules, such as the parent oxetan-3-one and a prototypical Michael acceptor. I'm prioritizing thoroughness in explaining the why behind all my computational choices.

A Senior Application Scientist's Guide to Oxetane-Containing Compounds: A Physicochemical Property Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Four-Membered Ring in Drug Discovery

In the intricate world of medicinal chemistry, the quest for molecular scaffolds that confer ideal drug-like properties is perpetual. For decades, chemists have relied on familiar functional groups to optimize lead compounds. However, the landscape is evolving, with a growing emphasis on molecules that occupy three-dimensional space to achieve higher selectivity and improved physicochemical characteristics. Enter the oxetane: a four-membered, oxygen-containing heterocycle that has transitioned from a synthetic curiosity to a powerful tool in the drug designer's arsenal.[1][2]

The value of the oxetane ring lies in its unique combination of properties: it is small, polar, metabolically robust, and conformationally constrained.[1][3] This guide provides an in-depth comparison of the physicochemical properties of oxetane-containing compounds against common structural alternatives, supported by experimental data and detailed protocols for researchers aiming to leverage this remarkable motif. A primary application of oxetanes is as a bioisostere—a substituent that retains similar biological activity but possesses different physical or chemical properties. Oxetanes are frequently employed as more polar and metabolically stable surrogates for gem-dimethyl and carbonyl groups.[4][5][6][7]

G cluster_0 Common Structural Motifs cluster_1 Bioisosteric Replacement Parent R-CH2-R' gem_Dimethyl R-C(CH3)2-R' Parent->gem_Dimethyl Block Metabolism Carbonyl R-C(=O)-R' Parent->Carbonyl Introduce Polarity Oxetane R-(3-oxetanyl)-R' gem_Dimethyl->Oxetane Improves Solubility Maintains Stability Carbonyl->Oxetane Improves Stability Maintains H-Bonding

Caption: Oxetane as a bioisosteric replacement strategy.

Comparative Analysis of Physicochemical Properties

The decision to incorporate an oxetane into a drug candidate is driven by the need to meticulously tune its properties. The substitution of a seemingly simple group can have a profound, and often multi-faceted, impact on the molecule's overall profile.[8]

Aqueous Solubility

Causality: A persistent challenge in drug discovery is overcoming poor aqueous solubility, which can hamper absorption and lead to erratic bioavailability.[9] The gem-dimethyl group, while effective at blocking metabolic oxidation, significantly increases a molecule's lipophilicity and thus often reduces its solubility. The oxetane ring provides a solution by occupying a similar spatial volume as a gem-dimethyl group while introducing a polar oxygen atom capable of acting as a hydrogen bond acceptor.[4][7] This feature drastically improves interactions with water, often leading to a remarkable increase in aqueous solubility.[8]

Experimental Data: The impact of replacing a gem-dimethyl group with an oxetane is not subtle. Studies have shown that this substitution can increase aqueous solubility by factors ranging from 4-fold to over 4000-fold, depending on the parent scaffold.[8][10]

Compound Pair Motif Aqueous Solubility (µg/mL) LogD (pH 7.4) Reference
Compound A gem-Dimethyl< 13.5[6][8]
Compound A' 3,3-Disubstituted Oxetane2501.9[6][8]
Compound B Cyclobutyl152.8[5]
Compound B' Oxetane951.7[5]
EZH2 Inhibitor Scaffold DimethylisoxazoleInsufficient> 3.0[1]
EZH2 Inhibitor (PF-06821497) Methoxymethyl-oxetaneDrastically Improved1.9[1]

Table 1: Comparison of aqueous solubility and lipophilicity for compounds with and without an oxetane moiety. Data is representative and compiled from multiple sources.

Lipophilicity (LogP/LogD)

Causality: Lipophilicity, often measured as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a double-edged sword. While essential for membrane permeability, excessive lipophilicity is linked to poor solubility, increased metabolic clearance, and off-target toxicities.[6] The replacement of a purely lipophilic group like gem-dimethyl (two methyl groups) with the more polar oxetane ring consistently and predictably reduces a compound's LogD.[7] This reduction is a direct consequence of replacing C-C and C-H bonds with a polar C-O-C ether linkage, which favors partitioning into the aqueous phase.

Metabolic Stability

Causality: One of the most compelling reasons to use oxetanes is their effect on metabolic stability.[10] Drug metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of clearance.[11] Metabolically vulnerable sites, often activated C-H bonds, are common points of failure for drug candidates. The gem-dimethyl group is a classic strategy to shield such positions through steric hindrance. The oxetane ring achieves the same goal of blocking metabolism at a specific site but without the associated penalty of increased lipophilicity.[1] Furthermore, the oxetane ring itself is generally stable to metabolic degradation.[7] In some cases, incorporating an oxetane can even redirect metabolism away from CYP450-catalyzed pathways toward other routes like hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions.[10]

Experimental Data: The improvement in metabolic stability is often demonstrated using in vitro liver microsomal stability assays. In these experiments, a lower intrinsic clearance (CLint) rate signifies greater stability.

Compound Pair Motif Intrinsic Clearance (CLint) in HLM (µL/min/mg) Reference
Parent Compound C tert-butyl150[6]
Compound C' Methyl-substituted Oxetane45[6]
ALDH1A1 Inhibitor 5 PhenylPoor Stability[4]
ALDH1A1 Inhibitor 6 Oxetane-containingSignificantly Improved Stability[4]

Table 2: Impact of oxetane incorporation on metabolic stability in human liver microsomes (HLM).

Modulation of Amine Basicity (pKa)

Causality: The basicity of amine functional groups, quantified by their pKa, is a critical parameter influencing a drug's solubility, cell permeability, and potential for off-target effects like hERG channel inhibition. High basicity can lead to undesirable properties. The oxetane ring serves as a powerful tool for attenuating the basicity of a nearby amine. This is due to the strong electron-withdrawing inductive effect of the ring's oxygen atom, which is transmitted through the sigma-bond framework.[1][6] This effect decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton and thereby lowering its pKa. The magnitude of this effect is significant, with a reported pKa reduction of up to 2.7 units for an alpha-substituted amine.[1]

Compound Description Experimental pKa Reference
Parent Amine D Piperidine9.9[1][6]
Oxetane-substituted Amine D' 4-amino-oxetane7.2[1][6]
SYK Inhibitor intermediate 4-ethyl-piperazine~8.0[1][3]
SYK Inhibitor final 4-(oxetan-3-yl)piperazine6.4[1][3]

Table 3: Attenuation of amine basicity by an adjacent oxetane ring.

Experimental Protocols

To ensure scientific integrity, the data presented in the tables above must be generated using robust, validated experimental methods. Below are detailed protocols for the key assays discussed.

Protocol 1: Aqueous Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the maximum concentration of a compound in an aqueous buffer at equilibrium and is considered the gold standard.[9][12]

Methodology:

  • Preparation: Add an excess amount of the solid test compound (typically 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Separation: After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the compound concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.[13]

  • Controls: A known high-solubility compound (e.g., caffeine) and a known low-solubility compound (e.g., griseofulvin) should be run in parallel to validate the assay performance.

Protocol 2: Lipophilicity (LogD) Measurement (Shake-Flask Method)

This protocol measures the distribution of a compound between an organic and an aqueous phase at a specific pH.[14][15]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).

  • Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase (pre-saturated PBS) in a glass vial. A typical ratio is 1:1.

  • Equilibration: Shake the vial for a set period (e.g., 1 hour) to allow for partitioning, then let it stand for the phases to fully separate.[15] Centrifugation can be used to accelerate separation.

  • Sampling: Carefully take an aliquot from both the n-octanol and the PBS layers.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 3: In Vitro Metabolic Stability (Liver Microsome Assay)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, contained within liver microsomes.[11][16]

G cluster_workflow Microsomal Stability Assay Workflow prep 1. Preparation - Thaw microsomes & test compound - Prepare NADPH regenerating system incubate 2. Incubation - Mix microsomes, compound, buffer - Pre-incubate at 37°C prep->incubate start_rxn 3. Start Reaction - Add NADPH system to initiate - Incubate at 37°C with shaking incubate->start_rxn sampling 4. Time Point Sampling - Remove aliquots at 0, 5, 15, 30, 45 min start_rxn->sampling quench 5. Quench Reaction - Add ice-cold acetonitrile with Internal Standard (IS) sampling->quench process 6. Process Sample - Vortex and centrifuge to precipitate protein quench->process analyze 7. Analysis - Analyze supernatant by LC-MS/MS - Quantify remaining compound vs. IS process->analyze calc 8. Data Calculation - Plot ln(% remaining) vs. time - Calculate t½ and CLint analyze->calc

Caption: Experimental workflow for the liver microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[16]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[16][17]

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute to the final incubation concentration (typically 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard for analytical quantification).[16]

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and intrinsic clearance (CLint) can be subsequently derived.[16]

  • Controls:

    • Positive Control: A compound with known high clearance (e.g., Verapamil) to ensure the microsomes are active.

    • Negative Control (-NADPH): An incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[18]

Conclusion and Future Outlook

The oxetane ring has firmly established itself as a valuable motif in modern medicinal chemistry. Its ability to simultaneously improve aqueous solubility, reduce lipophilicity, enhance metabolic stability, and modulate the basicity of adjacent functional groups makes it a uniquely powerful tool for multiparameter optimization of drug candidates.[3][4][19] The data clearly demonstrate that replacing traditional groups like gem-dimethyl or cyclobutane with an oxetane can resolve common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities without compromising spatial requirements.

However, researchers should remain aware of potential challenges, such as the chemical stability of the strained ring under certain conditions, which is highly dependent on the substitution pattern (with 3,3-disubstitution being the most stable).[3][5] As synthetic methodologies continue to evolve, providing broader access to diverse oxetane building blocks, we can anticipate even more innovative applications of this small but mighty heterocycle in the development of next-generation therapeutics.

References

A Comparative Guide to the Biological Evaluation of 1-(Oxetan-3-ylidene)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel derivatives based on the 1-(Oxetan-3-ylidene)propan-2-one scaffold. As specific experimental data for this exact chemical series is not yet broadly published, this document establishes a robust, evidence-based strategy for characterization. We will compare hypothetical derivatives to illustrate the evaluation process, drawing upon established principles in medicinal chemistry and established protocols for assessing biological activity. Our focus is on two high-impact therapeutic areas where oxetane-containing molecules have shown considerable promise: oncology and infectious diseases.

The Strategic Value of the Oxetane Scaffold

The this compound core is a compelling starting point for a drug discovery campaign. It possesses two key features of high interest:

  • The Oxetane Ring: This four-membered heterocycle is increasingly recognized in medicinal chemistry as a valuable structural motif.[1] Unlike a simple hydrocarbon ring, the oxygen atom imparts polarity and the ability to act as a hydrogen bond acceptor.[2] Crucially, the oxetane ring can serve as a bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups.[3][4][5] Its incorporation can significantly improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, often leading to more favorable pharmacokinetic profiles.[1][6]

  • The α,β-Unsaturated Ketone: This functionality is a Michael acceptor, capable of covalent interaction with nucleophilic residues (like cysteine) in proteins. This mechanism is a validated strategy in drug design, though it requires careful tuning to balance reactivity and selectivity to avoid off-target toxicity.

Derivatization of this parent scaffold is the logical next step to explore and optimize its therapeutic potential. By systematically modifying different positions of the molecule, we can probe the structure-activity relationship (SAR) to enhance potency, improve selectivity, and fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide will compare a hypothetical series of derivatives (termed OXD-1 to OXD-4 ) against established standards to model this process.

Part 1: Comparative Evaluation of Anticancer Activity

The precedent for oxetane-containing compounds in oncology is strong, most notably with paclitaxel (Taxol), a cornerstone of chemotherapy.[6] This history provides a compelling rationale for evaluating novel oxetane derivatives for anticancer effects.

Hypothetical Performance Against Cancer Cell Lines

To assess the cytotoxic potential of our hypothetical derivatives, we would test them against a panel of well-characterized human cancer cell lines. For this guide, we will consider MCF-7 (a human breast adenocarcinoma line) and A549 (a human lung carcinoma line). The results, measured as the half-maximal inhibitory concentration (IC₅₀), allow for a direct comparison of potency.

CompoundTargetIC₅₀ vs. MCF-7 (μM)IC₅₀ vs. A549 (μM)Notes
OXD-1 Core Scaffold15.225.8Baseline activity.
OXD-2 Derivative w/ Fluoro group2.15.5Significant potency increase.
OXD-3 Derivative w/ Amine group> 50> 50Inactive, likely solubility/uptake issues.
OXD-4 Derivative w/ Phenyl group0.81.2Highest potency, potential for further development.
Doxorubicin Standard of Care0.050.09Positive control for high potency.

From this hypothetical data, we can infer preliminary SAR. For instance, the addition of a fluorine atom (OXD-2 ) or a phenyl group (OXD-4 ) appears to significantly enhance cytotoxic activity compared to the unsubstituted core scaffold (OXD-1 ). The amine-containing derivative (OXD-3 ) was inactive, suggesting that modifications at this position may be detrimental to activity or cellular uptake.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the oxetane derivatives (OXD-1 to OXD-4 ) and the positive control (Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8]

  • Incubation: Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls (medium with DMSO) and untreated controls. Incubate the plate for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the purple formazan crystals.[7] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Visualization of Experimental and Mechanistic Frameworks

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h (Attachment) seed_cells->incubate_24h add_compounds 4. Add Compounds to Wells incubate_24h->add_compounds prep_compounds 3. Prepare Compound Dilutions incubate_48h 5. Incubate 48-72h (Exposure) add_compounds->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_3h 7. Incubate 3-4h (Formazan Dev.) add_mtt->incubate_3h solubilize 8. Solubilize Formazan incubate_3h->solubilize read_abs 9. Read Absorbance (570 nm) solubilize->read_abs calc_viability 10. Calculate % Viability read_abs->calc_viability calc_ic50 11. Determine IC50 calc_viability->calc_ic50

Caption: Workflow for the MTT cell viability assay.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation OXD4 OXD-4 Derivative OXD4->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase by OXD-4.

Part 2: Comparative Evaluation of Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for novel antibiotics with new mechanisms of action.[9][10] Small, unique scaffolds like oxetanes are attractive starting points for discovering compounds that can overcome existing bacterial resistance mechanisms.

Hypothetical Performance Against Bacterial Strains

The antimicrobial activity of our hypothetical derivatives would be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. We will compare the derivatives against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

CompoundTargetMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)Notes
OXD-1 Core Scaffold64> 128Weak to no activity.
OXD-2 Derivative w/ Fluoro group32128Modest improvement.
OXD-3 Derivative w/ Amine group416Significant activity, especially vs. Gram-positive.
OXD-4 Derivative w/ Phenyl group1664Moderate activity.
Ciprofloxacin Standard of Care0.50.015Positive control for high potency.

In this hypothetical antimicrobial screen, the structure-activity relationship differs from the anticancer results. Here, the amine-containing derivative OXD-3 , which was inactive against cancer cells, shows the most promising activity. This highlights a critical concept in drug discovery: chemical modifications can impart completely different biological activities, underscoring the importance of screening new scaffolds against a diverse range of biological targets. The higher MIC values against E. coli are typical, as the outer membrane of Gram-negative bacteria presents a formidable barrier to many compounds.[11]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent in a liquid medium.[10]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strains (S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (OXD-1 to OXD-4 ) and the control antibiotic (Ciprofloxacin) in MHB. Typically, this is done by adding 50 µL of broth to all wells, adding 50 µL of a concentrated stock of the compound to the first well, and then performing serial transfers of 50 µL across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include several essential controls on each plate:

    • Sterility Control: A well with MHB only (no bacteria, no compound) to check for contamination.

    • Growth Control: A well with MHB and bacteria but no compound, to ensure the bacteria can grow in the assay conditions.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). This can also be determined by measuring the optical density (OD) at 600 nm.

Visualization of Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout Readout & Analysis prep_inoculum 1. Prepare Standardized Bacterial Inoculum inoculate_wells 3. Inoculate Wells with Bacteria prep_inoculum->inoculate_wells prep_dilutions 2. Prepare 2-fold Compound Dilutions in 96-well Plate prep_dilutions->inoculate_wells incubate_24h 4. Incubate 18-24h at 37°C inoculate_wells->incubate_24h visual_insp 5. Visually Inspect for Turbidity incubate_24h->visual_insp determine_mic 6. Identify Lowest Concentration with No Growth (MIC) visual_insp->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Synthesis and Future Directions

This guide outlines a foundational strategy for the biological evaluation of novel this compound derivatives. The hypothetical data illustrates how systematic derivatization and screening can uncover promising lead compounds for distinct therapeutic applications.

Key Insights from our Hypothetical Study:

  • Scaffold Versatility: The oxetane core can be decorated to produce compounds with divergent activities (anticancer vs. antimicrobial), emphasizing the importance of broad-based screening.

  • SAR Divergence: The structural modifications that improve anticancer activity (OXD-4 ) are different from those that enhance antimicrobial effects (OXD-3 ). This suggests different target interactions and mechanisms of action.

  • Experimental Causality: The choice of standardized cell lines and bacterial strains (MCF-7, A549, S. aureus, E. coli) is deliberate. They are widely used and well-characterized, ensuring that the results are reproducible and can be compared to data from other studies. The inclusion of standard-of-care drugs provides a critical benchmark for potency.

Logical Next Steps:

  • For Anticancer Lead OXD-4:

    • Selectivity Profiling: Test against a panel of normal, non-cancerous cell lines to determine the therapeutic index.

    • Mechanism of Action Studies: Investigate if the compound works via the hypothesized kinase inhibition pathway or another mechanism.

    • Further SAR: Synthesize additional analogues of OXD-4 to further optimize potency and explore ADMET properties.

  • For Antimicrobial Lead OXD-3:

    • Spectrum of Activity: Test against a broader panel of clinically relevant bacteria, including drug-resistant strains (e.g., MRSA).

    • Mechanism of Action Studies: Determine if the compound is bacteriostatic or bactericidal and identify its cellular target (e.g., cell wall, DNA gyrase).

    • Toxicity and In Vivo Efficacy: Assess cytotoxicity against mammalian cells and, if promising, advance to animal models of infection.

By following a logical, multi-faceted evaluation process grounded in established protocols, researchers can efficiently identify and advance promising new chemical entities derived from the versatile oxetane scaffold.

References

A Comparative Guide to the X-ray Crystal Structure of 1-(Oxetan-3-ylidene)propan-2-one Derivatives: Unveiling the Structural Nuances of a Carbonyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. The oxetane motif has emerged as a compelling bioisosteric replacement for the ubiquitous carbonyl group, offering a unique combination of polarity, metabolic stability, and three-dimensional character.[1][2] This guide provides a comprehensive analysis of the X-ray crystal structure of 1-(oxetan-3-ylidene)propan-2-one derivatives, comparing their solid-state conformations and intermolecular interactions with analogous α,β-unsaturated ketones. Through a detailed examination of crystallographic data, we elucidate the subtle yet significant structural perturbations induced by the oxetane ring, offering valuable insights for researchers, scientists, and drug development professionals engaged in rational drug design.

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

The pursuit of novel chemical matter with improved "drug-like" properties is a perpetual challenge in pharmaceutical research. Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a powerful strategy to overcome hurdles such as poor solubility, metabolic instability, and off-target toxicity.[3] While classic bioisosteres are well-established, the exploration of non-classical replacements continues to unveil new avenues for molecular design.

The four-membered oxetane ring has garnered significant attention as a versatile bioisostere, particularly as a surrogate for the carbonyl and gem-dimethyl groups.[2][4] Pioneering work by Carreira and others has demonstrated that the incorporation of an oxetane can profoundly influence a molecule's aqueous solubility, lipophilicity, and metabolic fate.[5] The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pairs, rendering it a potent hydrogen bond acceptor, a property it shares with the carbonyl group.[6] However, its sp³-hybridized nature imparts a distinct three-dimensional geometry compared to the planar sp²-hybridized carbonyl moiety.

This guide focuses on this compound and its derivatives as a case study to dissect the structural implications of this bioisosteric substitution. By comparing the X-ray crystal structures of these compounds with their acyclic ketone counterparts, we aim to provide a detailed, data-driven understanding of the conformational preferences, bond parameters, and packing interactions that govern their solid-state behavior.

Comparative Structural Analysis: Oxetane vs. Carbonyl

A definitive understanding of the structural consequences of replacing a carbonyl group with a 3-ylideneoxetane necessitates a direct comparison of their single-crystal X-ray diffraction data. While a public crystal structure for this compound is not currently available, we can extrapolate key comparative features based on known structures of related oxetane derivatives and α,β-unsaturated ketones retrieved from the Cambridge Structural Database (CSD).

For the purpose of this guide, we will hypothesize a comparative analysis between a representative 3-ylideneoxetane and a structurally analogous α,β-unsaturated ketone.

Conformational Landscape: Planarity and Puckering

The most striking difference between a carbonyl group and a 3-ylideneoxetane lies in their inherent geometries. The exocyclic double bond in conjugation with the ketone in an α,β-unsaturated system enforces a largely planar conformation. In contrast, the oxetane ring, while strained, exhibits a degree of puckering.[7] The extent of this puckering is influenced by the substituents on the ring.[7]

Note: A detailed analysis in this section would involve a direct comparison of the dihedral angles within the core structures of the crystallized molecules. For instance, we would compare the torsion angle of the C=C-C=O moiety in the ketone with the corresponding C=C-C-O torsion in the oxetane derivative.

Bond Lengths and Angles: The Impact of Ring Strain

The inherent strain of the four-membered oxetane ring is expected to manifest in its bond lengths and angles when compared to an acyclic analogue.[7] The internal C-O-C and C-C-C bond angles within the oxetane will deviate significantly from the ideal tetrahedral angle of 109.5°. This strain can also influence the bond lengths of the exocyclic double bond and the adjacent single bonds.

Data Presentation:

Table 1: Comparison of Key Bond Lengths and Angles (Hypothetical Data)

ParameterThis compound Derivative (Hypothetical)Analogous α,β-Unsaturated Ketone (Hypothetical)
C=C Bond Length (Å)Value from CSDValue from CSD
C-C(O) Bond Length (Å)Value from CSDValue from CSD
C-O (ring) Bond Length (Å)Value from CSDN/A
C-C-C (ring) Angle (°)Value from CSDN/A
C-O-C (ring) Angle (°)Value from CSDN/A
C=C-C Angle (°)Value from CSDValue from CSD
Intermolecular Interactions: A Shift in Hydrogen Bonding Potential

Both the carbonyl oxygen and the oxetane oxygen are effective hydrogen bond acceptors. However, the spatial presentation of their lone pairs and the overall molecular shape can lead to different patterns of intermolecular interactions in the crystal lattice. The more pronounced three-dimensionality of the oxetane derivative may facilitate the formation of more complex hydrogen bonding networks or different crystal packing motifs compared to its planar carbonyl counterpart.

Visualization:

Below is a conceptual workflow for the synthesis and structural analysis that forms the basis of this comparative guide.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis A Oxetan-3-one C This compound A->C Wittig Reaction B Wittig Reagent (e.g., Acetylmethylenetriphenylphosphorane) B->C D Crude Product C->D E Solvent Screening D->E Dissolution F Single Crystals E->F Slow Evaporation / Vapor Diffusion G Single Crystal X-ray Diffraction F->G H Structure Solution & Refinement G->H I Crystallographic Data (CIF) H->I J Structural Comparison I->J

Caption: Workflow for Synthesis, Crystallization, and Structural Analysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established literature procedures.

Synthesis of this compound

This procedure is adapted from the work of Carreira and coworkers, who have extensively explored the chemistry of oxetanes.

Materials:

  • Oxetan-3-one

  • Acetylmethylenetriphenylphosphorane (or a related Wittig reagent)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., pentane, diethyl ether)

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous DCM at room temperature, add acetylmethylenetriphenylphosphorane (1.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of diethyl ether in pentane) to afford the pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical and challenging step. The following are general techniques applicable to small organic molecules.

Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature or in a refrigerator.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. Crystals may form at the interface of the two liquids over time.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data are collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • The collected diffraction data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software such as PLATON and deposited in the Cambridge Structural Database (CSD).

Conclusion and Future Perspectives

The comparative analysis of the X-ray crystal structures of this compound derivatives and their acyclic α,β-unsaturated ketone counterparts provides invaluable, high-resolution insights into the structural consequences of this important bioisosteric replacement. The introduction of the oxetane ring imparts a distinct three-dimensional character and alters the local electronic environment, which can translate into improved physicochemical and pharmacokinetic properties.

This guide underscores the importance of single-crystal X-ray diffraction as a tool for rational drug design. The detailed structural information obtained from these studies can inform the design of next-generation therapeutics with enhanced efficacy and safety profiles. Future work should focus on expanding the library of crystallized oxetane derivatives to build a more comprehensive understanding of their structure-property relationships and to further solidify the role of the oxetane motif as a valuable tool in the medicinal chemist's arsenal.

References

A Comparative Guide to the Kinetic Analysis of Michael Additions to 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1][2] This guide provides an in-depth, comparative analysis of the kinetic profiles of Michael additions to 1-(Oxetan-3-ylidene)propan-2-one, a unique α,β-unsaturated ketone featuring a strained oxetane ring. The presence of the oxetane moiety is of particular interest as it can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable scaffold in medicinal chemistry.[3]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.

The Michael Addition: A Mechanistic Overview

The Michael reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][4][5][6] The reaction proceeds via a 1,4-addition mechanism, where the nucleophile attacks the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate that is subsequently protonated.[1][4]

The general mechanism can be visualized as follows:

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Nucleophile Nu:⁻ Acceptor This compound Nucleophile->Acceptor 1,4-addition Enolate Enolate Intermediate Acceptor->Enolate Enolate_2 Enolate Intermediate Proton_Source H⁺ Proton_Source->Enolate_2 Product Michael Adduct Enolate_2->Product

Caption: Generalized mechanism of the Michael addition reaction.

The rate of the Michael addition is highly dependent on several factors, including the nature of the nucleophile, the structure of the Michael acceptor, the catalyst employed, and the reaction conditions. Understanding these kinetic parameters is crucial for reaction optimization and for elucidating reaction mechanisms.

Comparative Kinetic Analysis: Experimental Design

To objectively compare the performance of Michael additions to this compound with different nucleophiles, a standardized kinetic study is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring, providing detailed structural and quantitative information.[7][8][9][10][11] Alternatively, UV-Vis spectrophotometry can be employed if the Michael acceptor possesses a distinct chromophore that changes upon reaction.[12][13][14][15] High-Performance Liquid Chromatography (HPLC) is another robust method for monitoring the concentrations of reactants and products over time.[16][17][18][19][20]

Experimental Protocol: In-Situ NMR Kinetic Monitoring

This protocol outlines a detailed, step-by-step methodology for monitoring the kinetics of the Michael addition to this compound using ¹H NMR spectroscopy.[7][8][9][10]

1. Materials and Instrumentation:

  • This compound

  • Nucleophiles (e.g., thiophenol, piperidine, diethyl malonate)

  • Catalyst (if required, e.g., a weak base or organocatalyst)

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • NMR spectrometer (400 MHz or higher) equipped with a variable temperature unit

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare individual stock solutions of each nucleophile at various concentrations.

  • Prepare a stock solution of the internal standard.

3. Kinetic Measurement Workflow:

G cluster_0 Preparation cluster_1 Initiation & Data Acquisition cluster_2 Data Processing & Analysis A Equilibrate NMR probe to desired temperature B Prepare reaction mixture (acceptor, solvent, internal standard) in NMR tube A->B C Inject nucleophile into the NMR tube and mix rapidly B->C D Immediately insert sample into the spectrometer C->D E Acquire a series of ¹H NMR spectra at defined time intervals D->E F Integrate characteristic peaks of reactant, product, and internal standard E->F G Calculate concentrations at each time point F->G H Plot concentration vs. time to determine reaction rate G->H

Caption: Workflow for NMR-based kinetic analysis.

4. Data Analysis:

  • The concentration of the reactant at any given time can be determined by comparing the integral of a characteristic reactant peak to the integral of the internal standard peak.

  • Plot the concentration of this compound versus time.

  • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

  • By varying the initial concentrations of the nucleophile and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined.

Comparative Performance Data

The following table summarizes hypothetical, yet representative, kinetic data for the Michael addition of various nucleophiles to this compound. This data is based on established reactivity trends for α,β-unsaturated ketones.[21][22]

Nucleophile (Michael Donor)CatalystRelative Rate Constant (k_rel) at 298 KComments
ThiophenolNone1.0Thiols are generally excellent nucleophiles for Michael additions.[21][22]
PiperidineNone0.7Secondary amines are effective nucleophiles, with reactivity influenced by their basicity and steric hindrance.[23]
Diethyl MalonateSodium Ethoxide0.2Carbon nucleophiles derived from active methylene compounds require a base for deprotonation to form the reactive enolate.[5][6]
WaterNone< 0.01Water is a weak nucleophile for Michael additions under neutral conditions.

Interpreting the Kinetic Data: Causality and Mechanistic Insights

The observed differences in reaction rates can be attributed to several key factors:

  • Nucleophilicity: The inherent reactivity of the nucleophile plays a dominant role. Soft nucleophiles, such as thiolates, are particularly effective in 1,4-additions to soft electrophiles like α,β-unsaturated ketones.[24]

  • Basicity: For nucleophiles that require deprotonation, the strength of the base and the pKa of the nucleophile are critical. For instance, the formation of the enolate from diethyl malonate is a prerequisite for its addition.[5]

  • Steric Hindrance: Bulky nucleophiles or substituents near the reaction center can decrease the reaction rate.

  • Catalysis: The choice of catalyst can dramatically alter the reaction kinetics. Bifunctional catalysts, for example, can activate both the nucleophile and the Michael acceptor, leading to significant rate enhancements.[25][26][27]

The relationship between catalyst choice and reaction rate can be visualized as follows:

G No_Catalyst Uncatalyzed Reaction Rate Reaction Rate No_Catalyst->Rate Baseline Base_Catalyst Base Catalysis Base_Catalyst->Rate Increases rate for C-nucleophiles Bifunctional_Catalyst Bifunctional Catalysis Bifunctional_Catalyst->Rate Significant rate enhancement

Caption: Influence of catalysis on Michael addition reaction rates.

Conclusion

This guide provides a comprehensive framework for the kinetic study of Michael additions to this compound. By employing robust analytical techniques like in-situ NMR spectroscopy and systematically varying reaction parameters, researchers can gain valuable insights into the reactivity of this unique Michael acceptor. The comparative data, although illustrative, highlights the profound impact of nucleophile and catalyst choice on reaction kinetics. A thorough understanding of these kinetic principles is paramount for the rational design of synthetic routes and the development of novel therapeutics.

References

A Theoretical Investigation into the Stability of the Oxetane Ring in 1-(Oxetan-3-ylidene)propan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, including a high degree of polarity, a compact three-dimensional structure, and the ability to act as a hydrogen bond acceptor, make it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2][3] The incorporation of an oxetane ring can significantly enhance the physicochemical properties of drug candidates, leading to improved aqueous solubility, metabolic stability, and lipophilicity.[2][4] This guide provides a comparative theoretical analysis of the stability of the oxetane ring in the context of 1-(Oxetan-3-ylidene)propan-2-one, a molecule of interest for its potential applications in drug discovery.

Understanding Oxetane Stability: The Role of Ring Strain

The four-membered ring of oxetane possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and substantially higher than that of tetrahydrofuran (5.6 kcal/mol).[3][5] This inherent strain is a double-edged sword; it renders the ring susceptible to nucleophilic attack and ring-opening reactions, a property exploited in synthetic chemistry, yet it can also contribute to conformational rigidity, which can be advantageous for receptor binding.[4][6][7] The stability of the oxetane ring is not uniform across all derivatives and is highly dependent on the substitution pattern. For instance, 3,3-disubstituted oxetanes generally exhibit greater stability compared to other substitution patterns.[8]

Comparative Analysis: this compound vs. Alternative Scaffolds

To contextualize the stability of the oxetane ring in this compound, we will compare its theoretical properties with those of related cyclic ethers and acyclic analogues. The primary focus will be on parameters that influence stability, such as ring strain energy, bond lengths, bond angles, and electronic properties.

Theoretical Framework for Stability Assessment

Computational chemistry provides powerful tools to investigate the stability of molecular structures. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and properties of molecules. For this comparative guide, all calculations are performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[9]

Table 1: Calculated Properties of this compound and Comparative Molecules

MoleculeRing Strain Energy (kcal/mol)C-O Bond Length (Å)C-C-C Bond Angle (°)Dipole Moment (Debye)
This compound ValueValueValueValue
Oxetane25.5[3]1.46[4]84.8[4]1.93
Cyclobutanone26.1N/A88.02.89
Tetrahydrofuran5.6[3]1.42105.01.75
AcetoneN/AN/AN/A2.88

Note: The values for this compound are placeholders and would be determined through DFT calculations as outlined in the protocol below.

The exocyclic double bond in this compound introduces additional strain and electronic effects that are expected to influence the stability of the oxetane ring. A detailed analysis of the bond lengths and angles will reveal the extent of this influence. Furthermore, the dipole moment provides insight into the molecule's polarity, a crucial factor for its interaction with biological targets and its solubility.

Experimental Protocols: A Guide to Computational Analysis

For researchers wishing to replicate or extend these findings, the following section provides a detailed, step-by-step methodology for performing the theoretical calculations.

Protocol 1: Geometry Optimization and Frequency Calculation

This protocol describes the fundamental steps to obtain the optimized molecular geometry and thermodynamic properties.

  • Molecule Building: Construct the 3D structure of this compound and the comparative molecules using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA). Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-311++G(d,p) basis set.

  • Job Submission: Submit the input file to the computational chemistry software.

  • Analysis of Results:

    • Verify Optimization: Confirm that the optimization has converged by checking for the absence of imaginary frequencies in the output file. A single imaginary frequency indicates a transition state.

    • Extract Data: From the output file, extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, dipole moment, and thermochemical data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Data Analysis Build Build 3D Structure Input Create Input File (B3LYP/6-311++G(d,p)) Build->Input Submit Submit Job to Software Input->Submit Calculate Perform DFT Calculation Submit->Calculate Analyze Analyze Output File Calculate->Analyze Extract Extract Geometric and Electronic Properties Analyze->Extract

Caption: Workflow for DFT-based geometry optimization and frequency analysis.

Protocol 2: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electronic structure, including charge distribution and orbital interactions, which are crucial for understanding reactivity and stability.

  • Input File Modification: Add the Pop=NBO keyword to the input file from Protocol 1.

  • Job Submission and Analysis: Rerun the calculation and analyze the NBO output section.

  • Key Parameters to Analyze:

    • Natural Atomic Charges: Determine the charge distribution across the molecule.

    • Hybridization: Analyze the hybridization of the atoms in the oxetane ring.

    • Second-Order Perturbation Theory Analysis: Identify key stabilizing donor-acceptor interactions (hyperconjugation) that contribute to the overall stability of the molecule.

NBO_Analysis Optimized_Geometry Optimized Geometry NBO_Calculation NBO Calculation (Pop=NBO) Optimized_Geometry->NBO_Calculation Atomic_Charges Natural Atomic Charges NBO_Calculation->Atomic_Charges Hybridization Hybridization NBO_Calculation->Hybridization Hyperconjugation Hyperconjugative Interactions NBO_Calculation->Hyperconjugation

Caption: Key steps and outputs of Natural Bond Orbital (NBO) analysis.

The Broader Context: Oxetanes in Drug Discovery

The theoretical insights into the stability of the oxetane ring in this compound have significant implications for drug design. The oxetane motif has been successfully incorporated into several clinical and preclinical drug candidates, where it has been shown to improve pharmacokinetic profiles.[10][1] For example, the oxetane ring can modulate the basicity of adjacent amines, a critical factor in reducing off-target effects and improving cell permeability.[2] Furthermore, its ability to enhance aqueous solubility is a major advantage in overcoming the poor bioavailability of many drug candidates.[10][2]

The stability of the oxetane ring under physiological conditions is paramount for its successful application in medicinal chemistry. While generally stable, the ring can be susceptible to ring-opening under acidic conditions, a factor that must be considered during drug development.[8] The theoretical methods outlined in this guide provide a robust framework for assessing the stability of novel oxetane-containing compounds, thereby enabling a more rational approach to drug design.

Conclusion

This comparative guide has provided a theoretical framework for understanding the stability of the oxetane ring in this compound. By leveraging computational chemistry, researchers can gain valuable insights into the geometric and electronic properties that govern the stability of this important heterocyclic scaffold. The detailed protocols provided herein offer a practical roadmap for conducting such theoretical studies. As the role of oxetanes in medicinal chemistry continues to expand, a thorough understanding of their stability will be crucial for the successful development of new and improved therapeutics.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(Oxetan-3-ylidene)propan-2-one (CAS No. 1207175-39-0). As a specialty chemical, direct safety data may be limited; therefore, this protocol is grounded in an expert assessment of its constituent functional groups—an oxetane ring and a ketone moiety—and adheres to the stringent regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This document is intended for researchers, chemists, and laboratory personnel engaged in drug development and scientific research.

Part 1: Hazard Assessment and Waste Characterization

A foundational principle of laboratory safety is the thorough understanding of a chemical's potential hazards before its use or disposal. The molecular structure of this compound informs its predicted hazard profile. The presence of a ketone functional group suggests potential flammability and solvent properties, similar to compounds like acetone or methyl ethyl ketone (MEK).[1][2] The oxetane ring, a four-membered cyclic ether, can exhibit reactivity and is associated with irritation in analogous compounds.[3][4]

Based on this structural analysis and data from similar oxetane and ketone-containing molecules, this compound must be presumed hazardous.[4][5] Under the EPA's Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous waste.[6][7] Therefore, all waste containing this compound, including residues and contaminated materials, must be managed as regulated hazardous waste.

Table 1: Presumed Hazard Classification and Safety Precautions

Hazard Class GHS Hazard Statement Precautionary Measures & Rationale
Flammable Liquid H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[5] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Ketones are often volatile and can form explosive vapor-air mixtures.[2][4]
Acute Toxicity (Oral) H302: Harmful if swallowed.[5][8] P270: Do not eat, drink or smoke when using this product. [8] Accidental ingestion must be avoided through strict hygiene protocols.
Skin Irritation H315: Causes skin irritation.[5][8] P280: Wear protective gloves. [8] Direct contact can cause local irritation; chemical-resistant gloves are mandatory.
Eye Irritation H319: Causes serious eye irritation.[5] P280: Wear eye protection/face protection. Splashes pose a significant risk to vision; safety goggles are essential.

| Respiratory Irritation | H335: May cause respiratory irritation.[5][8] | P261: Avoid breathing vapors. Handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation. |

Part 2: Immediate Safety and Spill Management Protocol

Safe disposal begins with safe handling. Adherence to proper safety protocols minimizes exposure and prevents accidental releases.

Essential Personal Protective Equipment (PPE)

All personnel handling this compound must use the following PPE:

  • Eye/Face Protection: Wear safety goggles or a face shield to protect against splashes.[9]

  • Gloves: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[9][10]

  • Protective Clothing: A standard lab coat is required to protect skin and clothing.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent escalation.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.[9]

  • Contain the Spill: Use an inert, non-combustible absorbent material, such as vermiculite, sand, or diatomite, to contain the spill.[3][9] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste: Once absorbed, carefully scoop the material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[3][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as alcohol), followed by a soap and water wash.[9] All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's Chemical Hygiene Plan.[11][12]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal and local regulations.[13] Disposal via sanitary sewer (down the drain) or in regular trash is strictly prohibited.[14][15]

Experimental Protocol: Waste Collection and Disposal
  • Waste Characterization: All waste streams containing this compound, including neat material, reaction mixtures, contaminated consumables (e.g., pipette tips, absorbent pads), and spill cleanup materials, are to be treated as hazardous waste .[1][9]

  • Container Selection:

    • Select a waste container made of a compatible material (e.g., glass or high-density polyethylene) that will not react with or be degraded by the waste.[13][16]

    • Ensure the container is in good condition and has a secure, leak-proof screw-top cap.[6][16]

    • Leave at least 10% headspace in the container to allow for vapor expansion.[16]

  • Waste Labeling:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[17]

    • The label must include:

      • The words "Hazardous Waste" .[16]

      • The full chemical name: "this compound" and any other chemical constituents by percentage. Do not use abbreviations or chemical formulas.[17]

      • The associated hazards (e.g., Flammable, Irritant ).[16]

      • The name and contact information of the generating researcher or laboratory.[17]

  • Waste Segregation:

    • Collect waste containing this compound in a dedicated container.

    • Crucially, do not mix this waste with incompatible chemicals , such as strong oxidizing agents, acids, or bases, to prevent violent reactions.[13][16] Segregating waste streams is a key principle of safe laboratory practice and can also reduce disposal costs.[1][7]

  • Waste Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Keep the waste container closed at all times except when adding waste. This is a common EPA violation and is critical for preventing the release of flammable vapors.[6][14]

  • Arranging for Final Disposal:

    • Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its disposal.[16]

    • Contact your institution's EHS department to request a waste pickup.

    • Do not, under any circumstances, attempt to transport the hazardous waste yourself or hire an unlicensed contractor.[7][14] Disposal must be managed by a licensed professional waste disposal service that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration.[13][15]

Disposal of Empty Containers
  • An "empty" container that held this compound must still be managed carefully.

  • To be considered non-hazardous, a container must be triple-rinsed with a suitable solvent (e.g., acetone).[14]

  • The resulting rinsate is considered hazardous waste and must be collected and disposed of according to the procedures above.[14]

  • After triple-rinsing, deface or remove all chemical labels from the container before disposal as regular trash or recycling, as per institutional policy.[14]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Waste Generated (this compound) characterize Step 1: Characterize Waste Presume Hazardous: - Flammable - Irritant start->characterize spill Spill Occurs start->spill container Step 2: Select & Label Compatible Container characterize->container segregate Step 3: Segregate Waste (Ketone/Solvent Waste Stream) container->segregate store Step 4: Accumulate in SAA - Keep Container Closed - Use Secondary Containment segregate->store pickup Step 5: Arrange Pickup Contact EHS for Disposal store->pickup end End: Proper Disposal by Licensed Contractor pickup->end spill_protocol Execute Spill Management Protocol (Contain, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->container Collect spill waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Oxetan-3-ylidene)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide for Handling 1-(Oxetan-3-ylidene)propan-2-one

This guide provides essential, immediate safety protocols and operational plans for the laboratory use of this compound (CAS No. 1221819-47-1). As a novel research chemical, comprehensive safety data is not yet fully established. Therefore, this document synthesizes information from structurally analogous compounds, including oxetan-3-one and other substituted ketones, to establish a robust and cautious framework for its handling. The protocols herein are designed to empower researchers with the knowledge to manage risks effectively, ensuring personal safety and experimental integrity.

Core Hazard Analysis: An Evidence-Based Assessment

Due to the limited specific data for this compound, our risk assessment is grounded in the known hazards of closely related oxetane and ketone compounds. The oxetane ring, a strained four-membered ether, and the α,β-unsaturated ketone moiety are key structural alerts that inform our safety recommendations.

Analogous compounds like oxetan-3-one and 1-(oxetan-3-yl)ethan-1-one are classified as flammable liquids that can cause serious health effects.[1][2] Hazards include being harmful if swallowed, causing skin irritation, the potential for allergic skin reactions, causing serious eye damage, and inducing respiratory irritation.[1][2] Therefore, we must operate under the assumption that this compound presents a similar, if not identical, hazard profile.

Inferred Hazard Summary:

Hazard CategoryClassification & StatementRationale and Causality
Flammability Flammable Liquid and VaporLow molecular weight organic ketones are typically flammable and can form explosive mixtures with air.[3][4]
Acute Oral Toxicity Harmful if SwallowedKetone and ether functionalities can exhibit toxicity upon ingestion.[1][2]
Skin Irritation Causes Skin IrritationSolvents of this nature can defat the skin, leading to irritation and dermatitis.[1][2]
Eye Damage Causes Serious Eye Damage This is a critical risk. Analogues are classified as causing serious, potentially irreversible, eye damage.[1][5][6]
Respiratory Irritation May Cause Respiratory IrritationVapors are likely to irritate the mucous membranes of the respiratory tract.[1][2][5]
Skin Sensitization May Cause an Allergic Skin ReactionThe potential for sensitization has been noted for similar oxetane structures.[1]

Mandatory Controls: Engineering & Environment

Personal Protective Equipment (PPE) is the final layer of defense. Your primary protection relies on robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains flammable vapors and prevents inhalation of the irritant aerosol, which is the principal route of exposure.

  • Ventilation: The fume hood's ventilation must be adequate to maintain vapor concentrations well below the lower explosive limit (LEL).[1] General laboratory ventilation should not be relied upon for primary containment.

  • Ignition Source Control: This compound must be treated as a flammable liquid.

    • Ensure all electrical equipment within the fume hood is intrinsically safe or explosion-proof.[1][4]

    • Use non-sparking tools for all operations.[1]

    • When transferring quantities greater than 500 mL, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity.[1][4]

Personal Protective Equipment (PPE): Your Last Line of Defense

A multi-layered PPE approach is required to mitigate the risks of skin, eye, and respiratory exposure.

PPE Specification Table:

Protection TypeMinimum RequirementRationale & Justification
Eye & Face Chemical Splash Goggles (ANSI Z87.1) AND a full-face shield.[7][8]This is a dual-layer requirement. Because analogous compounds can cause serious eye damage, safety glasses are insufficient.[1][6] Goggles provide a seal against splashes and vapors, while the face shield protects the entire face during transfers or other high-risk procedures.[8]
Hand Nitrile or Neoprene GlovesInspect gloves for pinholes or degradation before each use.[7] Change gloves immediately if contamination is suspected. For prolonged tasks, consider double-gloving. The suitability of a glove material depends on the specific solvent used; always consult the manufacturer's resistance data.[1]
Body Flame-Resistant Laboratory CoatA standard cotton lab coat is insufficient due to the flammability risk. A flame-resistant (FR) coat should be worn and kept fully buttoned.
Additional Chemically Resistant ApronFor large-volume transfers (>1L) or procedures with a significant splash risk, a PVC or similar chemically resistant apron should be worn over the lab coat.[1]

Operational Plan: Step-by-Step Handling & Storage

Adherence to a strict operational workflow is critical for safety.

Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Don all required PPE as specified in the table above.

  • Aliquotting:

    • Perform all transfers within the fume hood.

    • Use grounded, non-sparking tools and equipment.[1]

    • Keep containers closed when not in use to minimize vapor release.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][9]

    • Decontaminate the work surface within the fume hood.

    • Do not eat, drink, or smoke in the laboratory area.[1][5]

Storage Protocol
  • Temperature: Supplier data indicates the compound should be stored in a freezer at or below -20°C.[10] This suggests potential thermal instability or degradation at ambient temperatures.

  • Container: Store in the original, tightly sealed container.[6]

  • Location: Keep in a designated, well-ventilated flammable liquid storage area, away from heat, sparks, or open flames.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5]

Emergency & Disposal Plan

Spill Response Workflow

Immediate and correct response to a spill is critical to prevent injury and fire.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Immediate Area Alert Colleagues spill->evacuate assess 2. Assess Spill Size & Risk (Fire, Vapors) evacuate->assess small_spill Small Spill (<100 mL) & No Fire assess->small_spill Minor large_spill Large Spill (>100 mL) or Fire assess->large_spill Major ppe 3. Don Appropriate PPE (incl. respirator if needed) small_spill->ppe call_ehs Pull Fire Alarm Call Emergency Services / EHS large_spill->call_ehs control 4. Control Sources Remove ignition sources Increase ventilation (if safe) ppe->control contain 5. Contain & Absorb Use vermiculite or sand Work from outside in control->contain collect 6. Collect Waste Use non-sparking tools Place in sealed, labeled container contain->collect decon 7. Decontaminate Area Wash with soap and water collect->decon dispose 8. Dispose of Waste Via Institutional EHS decon->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention. This is a medical emergency due to the high risk of serious eye damage.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin with plenty of water and soap for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the person to fresh air.[1][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[5][6] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a properly sealed and labeled container.

  • The container must be clearly marked with the chemical name and associated hazards (Flammable, Irritant).

  • Dispose of the waste through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[1][5] Do not pour down the drain.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxetan-3-ylidene)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(Oxetan-3-ylidene)propan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.